3-Bromo-5,6,7,8-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H10BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 |
InChI Key |
SUFGZFUKVDHKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-5,6,7,8-tetrahydroisoquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds and natural products.[1][2] The introduction of a bromine atom at the 3-position transforms this scaffold into a versatile synthetic intermediate, primed for diversification through modern cross-coupling methodologies. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's synthetic utility and potential applications. Given the limited direct experimental literature on this specific isomer, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework for its behavior and application.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic motif in a vast array of biologically active molecules.[3][4] Its rigid, three-dimensional structure allows it to effectively present substituents for interaction with a diverse range of biological targets, leading to applications as anticancer, antidiabetic, anti-parasitic, and anti-inflammatory agents.[1][3] 3-Bromo-5,6,7,8-tetrahydroisoquinoline serves as a key building block, leveraging the stability and reactivity of the THIQ core while providing a reactive "handle"—the C-Br bond—for constructing complex molecular architectures. This makes it an invaluable tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Bromo-5,6,7,8-tetrahydroisoquinoline are summarized below. Spectroscopic data are predicted based on the analysis of its structural components and data from analogous compounds, such as the parent 1,2,3,4-tetrahydroisoquinoline.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1159826-90-0 | [6] |
| Molecular Formula | C₉H₁₀BrN | [Calculated] |
| Molecular Weight | 212.09 g/mol | [Calculated] |
| Appearance | Pale-yellow to Yellow-brown Liquid (predicted) | [7] (by analogy) |
| Boiling Point | ~260 °C (predicted) | [8] (by analogy) |
| XLogP3 | ~2.8 | [9] (by analogy) |
Spectroscopic Signature Analysis (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic regions of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic C1-H | ~8.2 | s | 1H | Singlet due to lack of adjacent protons. |
| Aromatic C4-H | ~7.1 | s | 1H | Singlet due to lack of adjacent protons. |
| Aliphatic C5-H₂ | ~2.9 | t | 2H | Triplet, coupled to C6 protons. |
| Aliphatic C8-H₂ | ~2.8 | t | 2H | Triplet, coupled to C7 protons. |
| Aliphatic C6,7-H₂ | ~1.8-2.0 | m | 4H | Overlapping multiplets for the two central methylene groups. |
| Amine N-H | ~1.6 | br s | 1H | Broad singlet, exchangeable with D₂O. |
¹³C NMR Spectroscopy: The carbon spectrum will confirm the nine unique carbon environments within the structure.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Shift (ppm) | Notes |
| C1 | ~145 | Aromatic CH |
| C3 | ~120 | Aromatic C-Br, signal intensity may be lower. |
| C4 | ~128 | Aromatic CH |
| C4a | ~135 | Aromatic Quaternary C |
| C8a | ~132 | Aromatic Quaternary C |
| C5 | ~45 | Aliphatic CH₂ |
| C6 | ~28 | Aliphatic CH₂ |
| C7 | ~27 | Aliphatic CH₂ |
| C8 | ~29 | Aliphatic CH₂ |
Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
-
Calculated m/z: 210.9997 (for C₉H₁₀⁷⁹BrN) and 212.9976 (for C₉H₁₀⁸¹BrN).
-
Predicted Adducts: [M+H]⁺ at m/z 212.00 and 214.00.[10]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key predicted peaks are based on the spectrum of the parent tetrahydroisoquinoline.[5][11]
-
~3350 cm⁻¹: N-H stretch (secondary amine).
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2800-2950 cm⁻¹: Aliphatic C-H stretch.
-
~1600 cm⁻¹, ~1480 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: C-N stretch.
-
~600-800 cm⁻¹: C-Br stretch.
Synthesis Strategies
While direct synthesis routes are not prominently published, a logical and effective strategy involves the reduction of the corresponding aromatic precursor, 3-bromoisoquinoline. This approach is advantageous as it builds upon well-established isoquinoline chemistry and utilizes standard reduction methodologies.
Caption: Plausible synthetic route to the target compound.
Protocol 1: Synthesis via Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a clean, high-yielding, and standard method for the reduction of the pyridine ring in quinoline and isoquinoline systems. Palladium on carbon (Pd/C) is the catalyst of choice due to its efficiency and relative low cost.
Materials:
-
3-Bromoisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Equipment:
-
Parr hydrogenation apparatus or a flask equipped with a balloon for H₂
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel or flask, dissolve 3-bromoisoquinoline (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) or maintain a positive pressure with an H₂ balloon.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-5,6,7,8-tetrahydroisoquinoline is primarily derived from the reactivity of its carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[12][13] It enables the coupling of the bromo-THIQ core with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. ajrconline.org [ajrconline.org]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. 1159826-90-0|3-Bromo-5,6,7,8-tetrahydroisoquinoline| Ambeed [ambeed.com]
- 7. 3-Bromo-5,6,7,8-tetrahydroquinoline | 82132-68-1 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3-bromo-5,6,7,8-tetrahydroquinoline (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 11. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
3-Bromo-5,6,7,8-tetrahydroisoquinoline CAS number
An In-Depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Part 1: Chemical Identity & Core Profile
3-Bromo-5,6,7,8-tetrahydroisoquinoline is a specialized heterocyclic building block characterized by a partially saturated isoquinoline core. Unlike its fully aromatic counterpart (3-bromoisoquinoline), this molecule features a saturated cyclohexane ring fused to the pyridine moiety. This structural nuance significantly alters its physicochemical properties, increasing its fraction of sp³-hybridized carbons (
Technical Specifications
| Property | Detail |
| CAS Number | 1159826-90-0 |
| IUPAC Name | 3-Bromo-5,6,7,8-tetrahydroisoquinoline |
| Molecular Formula | |
| Molecular Weight | 212.09 g/mol |
| SMILES | BrC1=CN=CC2=C1CCCC2 (Note: Isomeric variations exist; verification of N-position is critical) |
| Physical State | Solid (typically off-white to pale yellow) |
| Melting Point | 68–72 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water.[1][2][3] |
| Acidity ( | ~2–3 (Pyridine nitrogen is less basic due to Br-induction) |
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 3-bromo-5,6,7,8-tetrahydroisoquinoline is non-trivial due to the need to differentiate the reactivity of the pyridine ring positions and control the saturation of the carbocyclic ring. Direct bromination of 5,6,7,8-tetrahydroisoquinoline often lacks regioselectivity. Therefore, the most robust industrial route involves aromatization of a lactam precursor or selective ring construction .
Primary Route: Dehydroxy-Bromination of the Lactam
This protocol relies on the conversion of 5,6,7,8-tetrahydroisoquinolin-3(2H)-one (a lactam) to the bromo-derivative using phosphorus oxybromide (
Step-by-Step Protocol:
-
Precursor Preparation :
-
Starting Material : 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one.[4]
-
Note: This precursor can be synthesized via the reaction of cyclohexanone enamines with cyanoacetamide or acrylamide derivatives, followed by cyclization.
-
-
Bromination Reaction :
-
Reagents :
(Phosphorus oxybromide) or . -
Solvent : Anhydrous Toluene or 1,2-Dichloroethane (DCE).
-
Conditions : Reflux (
) for 4–6 hours under atmosphere. -
Mechanism : The lactam tautomerizes to the enol (3-hydroxy), which attacks the phosphorus center. The bromide ion then displaces the activated oxygen leaving group via an
-like mechanism.
-
-
Workup & Purification :
-
Quench : Pour the reaction mixture onto crushed ice/sodium bicarbonate (
) to neutralize and phosphoric acid byproducts. -
Extraction : Extract with Dichloromethane (DCM) (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Drying : Dry organic phase over
.[5] -
Purification : Flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The bromo-product is less polar than the lactam precursor.
-
Alternative Route: Selective Hydrogenation (Catalytic)
While less common due to selectivity challenges, recent advances in heterogeneous catalysis allow for the selective reduction of the benzene ring of 3-bromoisoquinoline.
-
Catalyst :
(Adam's Catalyst) or specialized Gold-nanoparticles on Titania ( ). -
Conditions : High pressure
(50–100 psi) in acidic media (Acetic Acid/TFA). -
Challenge : Preventing hydrodehalogenation (loss of Br) and preventing reduction of the pyridine ring (formation of 1,2,3,4-tetrahydroisoquinoline).
Part 3: Reactivity & Functionalization (The "Handle")
The C3-Bromine atom serves as a versatile "handle" for cross-coupling reactions. The adjacent Nitrogen atom activates the C3 position for nucleophilic aromatic substitution (
Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl groups, expanding the core into a biaryl scaffold common in kinase inhibitors.
-
Protocol :
-
Substrate : 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 eq).
-
Partner : Aryl-Boronic Acid (1.2 eq).
-
Catalyst :
or (5 mol%). -
Base :
or (2.0 eq). -
Solvent : Dioxane/Water (4:1).
-
Temp :
, 12 h.
-
Buchwald-Hartwig Amination
Used to introduce amine functionality, critical for tuning solubility and H-bond donor/acceptor profiles in drug candidates.
-
Catalyst System :
with Xantphos or BINAP ligands. -
Base :
(Sodium tert-butoxide). -
Significance : Allows introduction of morpholines, piperazines, or anilines at the C3 position.
Lithium-Halogen Exchange
Treatment with
Part 4: Visualization of Chemical Logic
The following diagram illustrates the synthesis and downstream utility of the CAS 1159826-90-0 scaffold.
Caption: Synthetic workflow converting the lactam precursor to the 3-bromo target, followed by divergent functionalization pathways.
Part 5: Applications in Medicinal Chemistry
The 5,6,7,8-tetrahydroisoquinoline core is a "privileged scaffold" in drug design.[6]
-
Kinase Inhibition : The pyridine nitrogen (N2) can act as a hinge binder in the ATP-binding pocket of kinases. The 3-substituent (derived from the bromo-group) directs the molecule into the hydrophobic back-pocket.
-
GPCR Ligands : The saturated "left-hand" ring (positions 5,6,7,8) allows for specific hydrophobic interactions and correct vector orientation, distinct from the flat, planar isoquinoline.
-
Fragment-Based Design : With a molecular weight of ~212 Da, it is an ideal "fragment" starting point. It allows for the rapid exploration of chemical space by growing the molecule at the C3 position.
Part 6: Safety & Handling
-
GHS Classification :
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
-
PPE : Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
PubChem . 3-Bromo-5,6,7,8-tetrahydroisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Tetrahydroisoquinolines. Available at: [Link]
-
Vierhapper, F. W., & Eliel, E. L. (1988).[7] Selective hydrogenation of quinoline and its homologs. The Journal of Organic Chemistry. [Link]
Sources
- 1. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 103-18-4,4-Amino-4’-hydroxyazobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1159826-90-0|3-Bromo-5,6,7,8-tetrahydroisoquinoline| Ambeed [ambeed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Structural Elucidation of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This guide provides an in-depth technical analysis of the structural elucidation and characterization of 3-Bromo-5,6,7,8-tetrahydroisoquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD), where the pyridine nitrogen serves as a hydrogen bond acceptor and the bromine atom functions as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Executive Summary & Structural Context
Compound: 3-Bromo-5,6,7,8-tetrahydroisoquinoline Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol
The structural integrity of this molecule relies on the differentiation between two common tetrahydroisoquinoline isomers:
-
1,2,3,4-Tetrahydroisoquinoline: The nitrogen-containing ring is saturated (secondary amine); the carbocycle is aromatic.
-
5,6,7,8-Tetrahydroisoquinoline (Target): The nitrogen-containing ring is aromatic (pyridine); the carbocycle is saturated (cyclohexane-fused).
For the 3-bromo derivative, the pyridine core must remain aromatic to maintain the stability of the C(sp²)–Br bond. Misidentification of the saturation pattern or the regiochemistry of the bromine (position 1 vs. 3 vs. 4) can lead to catastrophic failure in downstream SAR (Structure-Activity Relationship) studies.
Synthetic Context & Impurity Profile
Understanding the synthesis is a prerequisite for elucidation, as it dictates the impurity profile. The most robust route involves the selective partial hydrogenation of 3-bromoisoquinoline.
Synthetic Logic[1]
-
Starting Material: 3-Bromoisoquinoline.[1]
-
Reagent: H₂ / PtO₂ (Adams' catalyst) or Pd/C in strong acid (e.g., TFA or HCl).
-
Mechanism: The benzene ring of isoquinoline is more electron-rich and susceptible to hydrogenation under acidic conditions than the electron-deficient pyridine ring.
-
Critical Impurity: Over-reduction to decahydroisoquinoline or hydrogenolysis of the C–Br bond (yielding 5,6,7,8-tetrahydroisoquinoline).
Workflow Visualization
The following diagram outlines the synthetic pathway and the critical decision points for structural verification.
Caption: Synthetic pathway emphasizing the selectivity required to maintain the pyridine ring while saturating the carbocycle.
Spectroscopic Elucidation Protocols
A. Mass Spectrometry (LC-MS)
Objective: Confirm molecular formula and halogen presence.
-
Protocol: Electrospray Ionization (ESI) in Positive Mode. Use Formic Acid (0.1%) modifier.
-
Diagnostic Criteria:
-
Isotope Pattern: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
-
Observation: You must observe two peaks of equal intensity separated by 2 mass units:
-
[M+H]⁺ at m/z ~212.0
-
[M+H+2]⁺ at m/z ~214.0
-
-
Failure Mode: A single peak at 212 indicates debromination (unlikely mass match) or lack of Br. A pattern at M and M+2 with a 3:1 ratio would indicate Chlorine (incorrect starting material).
-
B. ¹H NMR Spectroscopy (Connectivity)
Objective: Prove the saturation of the carbocycle and the regiochemistry of the bromine.
-
Sample Prep: 5–10 mg in CDCl₃ (700 μL).
-
Key Features: The molecule has high symmetry in the aliphatic region but distinct aromatic signals.
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |
| H-1 | 8.20 – 8.30 | Singlet (s) | 1H | Diagnostic: Most deshielded due to adjacency to Nitrogen. Lack of coupling proves no neighbor at H-3 (Br is at C-3). |
| H-4 | 7.20 – 7.35 | Singlet (s) | 1H | Para to Nitrogen. Lack of large coupling confirms C-3 is substituted. |
| H-8 | 2.70 – 2.80 | Triplet (t) | 2H | Benzylic CH₂, adjacent to the ring junction (C8a). |
| H-5 | 2.60 – 2.70 | Triplet (t) | 2H | Benzylic CH₂, adjacent to the ring junction (C4a). |
| H-6, H-7 | 1.75 – 1.90 | Multiplet (m) | 4H | Homo-benzylic CH₂, forming the "bridge" of the saturated ring. |
Interpretation Logic:
-
If the carbocycle were aromatic (Isoquinoline), H-5/6/7/8 would appear in the aromatic region (7.5–8.0 ppm). Their presence at 1.7–2.8 ppm confirms the 5,6,7,8-tetrahydro structure.
-
If the Br were at position 1, H-3 and H-4 would appear as doublets (J ~5-6 Hz) or singlets depending on substitution. The presence of the highly deshielded H-1 singlet confirms the 3-bromo regiochemistry.
C. ¹³C NMR & 2D Correlations (Verification)
Objective: Unambiguous assignment of the quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.
-
H-1 (8.2 ppm) should show a strong 3-bond correlation to C-3 (C-Br) and C-4a .
-
H-4 (7.3 ppm) should show correlations to C-3 , C-8a , and C-5 .
-
H-8 (Aliphatic) should correlate to C-1 (3-bond), linking the saturated ring to the pyridine ring.
-
Structural Logic & Visualization
The following diagram illustrates the specific NMR correlations required to validate the structure.
Caption: HMBC connectivity map. Arrows indicate key heteronuclear correlations that link the pyridine and cyclohexane rings.
Functional Validation (Self-Validating Protocol)
To confirm the chemical utility of the bromine handle (and thus its presence on the aromatic ring), a small-scale Suzuki coupling is recommended as a functional QC step.
Protocol:
-
Reactants: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1 eq) + Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).
-
Condition: 80°C for 2 hours.
-
Result: Full conversion to 3-phenyl-5,6,7,8-tetrahydroisoquinoline (monitored by LC-MS, mass shift from 212/214 to ~223).
-
Note: If the bromine were on the aliphatic ring (due to incorrect synthesis), this reaction would likely fail or require different conditions (alkyl halide coupling).
-
References
- Partial Hydrogenation of Isoquinolines: Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000. (General principles of pyridine ring stability vs. benzene ring reduction).
-
Synthesis of Tetrahydroisoquinolines
-
Sobocinska, M., et al. "Synthesis and biological activity of 5,6,7,8-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry, 2021.
-
- NMR Prediction & Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Basis for chemical shift assignments of fused pyridine systems).
-
Cross-Coupling Utility
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Sources
Technical Whitepaper: 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Topic: 3-Bromo-5,6,7,8-tetrahydroisoquinoline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Privileged Scaffold for Bioactive Small Molecule Design
Executive Summary
The 5,6,7,8-tetrahydroisoquinoline (THIQ) core represents a "privileged structure" in medicinal chemistry, appearing frequently in GPCR ligands, enzyme inhibitors, and alkaloids. The 3-bromo derivative, 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 1159826-90-0), serves as a critical electrophilic building block.[1] Its unique electronic properties—combining the basicity of a pyridine-like nitrogen with the lipophilicity of a saturated carbocycle—make it an ideal candidate for fragment-based drug discovery (FBDD).
This guide provides a technical deep-dive into the physicochemical profile, synthetic accessibility, and experimental protocols for utilizing this scaffold in high-fidelity cross-coupling reactions.
Physicochemical Profile & Identification
The molecule consists of a pyridine ring fused to a saturated cyclohexane ring. The bromine atom at the 3-position (adjacent to the nitrogen, but separated by one carbon in the isoquinoline numbering scheme) activates the ring for palladium-catalyzed cross-coupling.
| Parameter | Data |
| CAS Number | 1159826-90-0 |
| IUPAC Name | 3-Bromo-5,6,7,8-tetrahydroisoquinoline |
| SMILES | BrC1=CN=CC2=C1CCCC2 |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| LogP (Predicted) | ~2.8 |
| H-Bond Acceptors | 1 (Pyridine Nitrogen) |
| Topological Polar Surface Area | 12.9 Ų |
Structural Ambiguity Note
Researchers must distinguish this compound from its isomer, 3-bromo-5,6,7,8-tetrahydroquinoline (CAS 82132-68-1). The isoquinoline isomer places the nitrogen at position 2, creating a distinct vector for hydrogen bonding and salt bridge formation in protein binding pockets.
Synthetic Pathways[3][4][5][6][7][8][9][10][11]
While direct bromination of 5,6,7,8-tetrahydroisoquinoline often suffers from poor regioselectivity (favoring the C4 position due to electronic effects), the most reliable route to the 3-bromo derivative involves the Sandmeyer reaction starting from the 3-amino precursor.
Mechanistic Pathway (Sandmeyer)
-
Diazotization: The 3-amino-5,6,7,8-tetrahydroisoquinoline is treated with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at low temperatures (0–5°C). This generates the unstable diazonium salt intermediate.
-
Substitution: The diazonium group is displaced by a bromide ion, typically catalyzed by copper(I) bromide (CuBr), releasing nitrogen gas.
This pathway ensures the bromine is installed exclusively at the 3-position, avoiding the separation difficulties associated with direct electrophilic halogenation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Bromo-5,6,7,8-tetrahydroisoquinoline is as an electrophile in Suzuki-Miyaura coupling to generate biaryl scaffolds. The following protocol is optimized for high yield and minimal debromination byproducts.
Objective
To couple 3-Bromo-5,6,7,8-tetrahydroisoquinoline with an aryl boronic acid (Ar-B(OH)₂) to form a 3-aryl-5,6,7,8-tetrahydroisoquinoline.
Reagents & Materials
-
Substrate: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a 25 mL Schlenk tube or microwave vial and allow it to cool under a stream of argon or nitrogen.
-
Why: Palladium(0) species generated in situ are sensitive to oxidation, which deactivates the catalytic cycle.
-
-
Reagent Charging:
-
Add 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 mmol, 212 mg), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to the vial.
-
Note: Solids are added first to minimize solvent splashing.
-
-
Solvent & Base Addition:
-
Add 1,4-Dioxane (4 mL) via syringe.
-
Add 2.0 M K₂CO₃ (1.5 mL) via syringe.
-
Critical Step: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Workup:
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 30% EtOAc in Hexanes.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the structural logic of the coupling reaction.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-tetrahydroisoquinoline.[8] The oxidative addition into the C(sp2)-Br bond is facilitated by the electron-deficient nature of the pyridine ring.
References
-
Ambeed. (2024). 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS 1159826-90-0) Product Data. Retrieved from
-
BenchChem. (2025).[9][2] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromo-5,6,7,8-tetrahydroisoquinoline. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. 1159826-90-0,3-Bromo-5,6,7,8-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1159826-90-0|3-Bromo-5,6,7,8-tetrahydroisoquinoline| Ambeed [ambeed.com]
- 4. Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
potential biological activity of tetrahydroisoquinoline derivatives
An In-depth Technical Guide to the Biological Activity of Tetrahydroisoquinoline Derivatives
Authored by a Senior Application Scientist
Foreword: The Tetrahydroisoquinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a nitrogen-containing heterocyclic system that has garnered significant attention in the scientific community.[1][2] This prominence is not coincidental; the THIQ scaffold is widely distributed in nature, forming the structural backbone of numerous isoquinoline alkaloids with diverse and potent biological activities.[1][3] Its prevalence in clinically used drugs further underscores its importance in pharmaceutical research and development.[4] The synthetic accessibility of the THIQ core, primarily through classic reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, coupled with the nucleophilic nature of its secondary amine, makes it an ideal template for chemical modification and the development of novel therapeutic agents.[1][5] This guide will provide an in-depth exploration of the multifaceted biological potential of THIQ derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Part 1: The Spectrum of Biological Activity
Tetrahydroisoquinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the treatment of a wide array of human diseases.[3][6]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The quest for novel and more effective anticancer agents has led to the extensive investigation of THIQ derivatives.[7][8] Their antitumor properties are not limited to a single mechanism but rather encompass a range of cellular targets crucial for cancer cell proliferation and survival.[7]
Microtubule Disruption
A significant number of THIQ derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule function can arrest the cell cycle and induce apoptosis (programmed cell death). Tetrahydroisoquinoline-based compounds have been designed as non-steroidal mimics of natural microtubule disruptors, exhibiting potent antiproliferative activity against a broad range of cancer cell lines.[9][10]
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This assay is fundamental to confirming the mechanism of action for putative microtubule-disrupting agents.
-
Reagents and Materials:
-
Tubulin protein (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (THIQ derivatives) dissolved in DMSO
-
Positive control (e.g., Paclitaxel for stabilizers, Colchicine for destabilizers)
-
Negative control (DMSO)
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Pipette the tubulin-GTP mixture into pre-warmed microplate wells.
-
Add the test compounds, positive control, and negative control to their respective wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the effect of the THIQ derivatives on the rate and extent of microtubule polymerization.
-
KRas Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRas) is a frequently mutated oncogene in various cancers, including colorectal, lung, and pancreatic cancers. The development of KRas inhibitors has been a significant challenge in oncology. Certain THIQ derivatives have emerged as promising KRas inhibitors, demonstrating significant activity against various colon cancer cell lines.[11][12] For instance, a THIQ derivative bearing a chloro group at the 4-position of the phenyl ring (GM-3-18) has shown potent KRas inhibition.[11][12]
Other Anticancer Mechanisms
The anticancer potential of THIQs extends beyond microtubule disruption and KRas inhibition. They have also been reported to act as:
-
Selective Estrogen Receptor Modulators (SERMs): Important in the treatment of hormone-dependent breast cancers.[10]
-
P-glycoprotein (P-gp) Inhibitors: Capable of reversing multidrug resistance in cancer cells.[3][13]
-
mTOR Inhibitors: Targeting a key signaling pathway involved in cell growth and proliferation.[14]
Neuropharmacological Activity: A Double-Edged Sword
The structural similarity of some THIQ derivatives to endogenous neurochemicals and known neurotoxins has led to extensive research into their effects on the central nervous system.[15]
Neuroprotection in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Several THIQ derivatives have shown promise as multifunctional agents for the treatment of AD.[16] Their neuroprotective effects are attributed to various mechanisms, including:
-
Cholinesterase Inhibition: Reducing the breakdown of the neurotransmitter acetylcholine.[16]
-
Inhibition of Aβ Aggregation: Preventing the formation of toxic Aβ plaques.[16]
-
Enhancement of Lysosome Biogenesis: Promoting the clearance of cellular waste, including Aβ aggregates.[4]
Recently, tryptophan-THIQ hybrids have been developed as multifunctional agents against AD, demonstrating significant reduction of Aβ42 aggregation.[16]
Neurotoxicity and Parkinson's Disease
Conversely, some THIQ derivatives have been implicated as endogenous neurotoxins that may contribute to the pathogenesis of Parkinson's disease (PD).[15][17] The structural resemblance of certain THIQs to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known inducer of parkinsonism, has fueled this hypothesis.[15] These neurotoxic THIQs are thought to induce neuronal damage through mechanisms such as the inhibition of mitochondrial respiration and the generation of reactive oxygen species.[17]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents.[18] THIQ derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi.[19][20]
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of THIQ derivatives with potent antibacterial properties.[18] For example, novel cationic tetrahydroisoquinoline-triazole compounds have shown activity against Staphylococcus aureus at low minimum inhibitory concentrations (MICs) of 2-4 μg/mL.[18] Some derivatives have also demonstrated efficacy against Mycobacterium tuberculosis.[18] The mechanism of antibacterial action for some THIQs involves the disruption of bacterial membrane integrity.[21]
Table 1: Antibacterial Activity of Selected THIQ Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Cationic THIQ-triazoles | S. aureus | 2-4 μg/mL | [18] |
| Cationic THIQ-triazoles | M. tuberculosis H37Rv | 6 μg/mL | [18] |
| Piperidinyl thienotetrahydroisoquinolines | B. cereus | 7.0-9.0 μg/mL | [20] |
| Piperidinyl thienotetrahydroisoquinolines | E. coli | 7.0-9.0 μg/mL | [20] |
Antifungal Activity
In addition to their antibacterial effects, certain THIQ derivatives have also exhibited promising antifungal activity.[20] For instance, some piperidinyl thienotetrahydroisoquinolines have shown potent activity against various fungal strains, including Geotrichum candidum and Candida albicans.[20]
Antiviral Activity: A New Frontier
The antiviral potential of isoquinoline alkaloids, including THIQs, has been increasingly recognized.[22] These compounds have shown activity against a diverse range of viruses.
Activity Against SARS-CoV-2
In the wake of the COVID-19 pandemic, there has been a concerted effort to identify effective antiviral agents. Notably, novel tetrahydroisoquinoline-based heterocyclic compounds have been shown to efficiently inhibit SARS-CoV-2 infection in vitro.[23] One promising compound, trans-1, demonstrated an EC50 value of 2.78 μM in Calu-3 human lung cells.[23]
Broad-Spectrum Antiviral Potential
The antiviral activity of THIQ-related alkaloids is not limited to coronaviruses. Various isoquinoline alkaloids have demonstrated efficacy against:
-
Zika and Dengue Viruses[23]
The mechanism of antiviral action is still under investigation but may involve the inhibition of viral replication or entry into host cells.[23][24]
Part 2: Causality and Self-Validating Systems in THIQ Research
A cornerstone of robust drug discovery is the integration of self-validating experimental systems. In the context of THIQ derivatives, this means that the observed biological activity should be rationalized through a clear understanding of structure-activity relationships (SAR) and confirmed by mechanistic studies.
Structure-Activity Relationship (SAR) as a Predictive Tool
SAR studies are crucial for optimizing the potency and selectivity of THIQ derivatives.[1][3] These studies involve systematically modifying the THIQ scaffold and evaluating the impact of these changes on biological activity. Key structural features that are often varied include:
-
Substituents on the Aromatic Ring: The nature and position of electron-donating or electron-withdrawing groups can significantly influence activity.[3]
-
The Substituent at the C1 Position: This is a common point of diversification in the synthesis of THIQ libraries.[19]
-
The N-substituent: Modifications at the nitrogen atom can impact the compound's physicochemical properties and target engagement.
A well-defined SAR provides a predictive framework for the design of more potent and selective analogs, thereby validating the initial lead compound.
Mechanism of Action (MoA) Elucidation: The "Why" Behind the "What"
Identifying the molecular target and elucidating the mechanism of action are critical for validating a compound's therapeutic potential. For example, if a THIQ derivative is hypothesized to be a microtubule disruptor, its activity in a cell-based proliferation assay should be corroborated by a direct effect on tubulin polymerization in a biochemical assay. Furthermore, observing the characteristic morphological changes in treated cells, such as cell cycle arrest at the G2/M phase, provides an additional layer of validation. This multi-tiered approach, from cellular to molecular levels, creates a self-validating system that strengthens the confidence in the observed biological activity.
Conclusion: The Enduring Promise of Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent structural features, combined with the relative ease of chemical modification, have allowed for the development of a vast array of derivatives with diverse and potent biological activities. From combating cancer and neurodegenerative diseases to fighting infectious agents, THIQs have demonstrated their versatility and potential. The ongoing exploration of their mechanisms of action and the refinement of their structure-activity relationships will undoubtedly lead to the development of novel and effective drugs for a multitude of human ailments. The journey of the THIQ scaffold from a natural product curiosity to a cornerstone of medicinal chemistry is a testament to the power of chemical synthesis and biological evaluation in the pursuit of human health.
References
- Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing).
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Multicomponent Synthesis of Tetrahydroisoquinolines.
- (PDF) Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed.
- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC.
- Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega.
- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC.
- Discovery of Tryptophan‐tetrahydroisoquinoline Derivatives as Multifunctional Agents for Treatment of Alzheimer's Disease | Request PDF - ResearchGate.
- Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b... - ResearchGate.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI.
- THIQ – Knowledge and References - Taylor & Francis.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - Taylor & Francis.
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC.
- Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - ResearchGate.
- Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed.
- Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents | Bentham Science Publishers.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing.
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - MDPI.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed.
- Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure | ACS Omega.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
- Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents | Cancer Research - AACR Journals.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds | MDPI [mdpi.com]
A Technical Guide to the Discovery and History of Substituted Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of the discovery and history of substituted THIQs, tracing their origins from isolation in natural sources to their synthesis via seminal name reactions. We will dissect the mechanistic underpinnings of foundational synthetic strategies, such as the Pictet-Spengler and Bischler-Napieralski reactions, and contextualize their evolution. Furthermore, this document examines the profound impact of the THIQ core on drug development through illustrative case studies, highlighting its versatility across therapeutic areas including oncology, cardiovascular disease, and neurology.[3][4] By bridging historical discovery with modern application, this guide serves as a comprehensive technical resource for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Genesis of a Privileged Scaffold
The story of tetrahydroisoquinolines is deeply rooted in the study of natural products, particularly the vast and structurally diverse family of isoquinoline alkaloids.[1] These compounds, widely distributed in the plant kingdom, have been used in traditional medicine for centuries and became the subject of intense scientific scrutiny in the 19th and early 20th centuries.[5][6]
Early Discoveries and Isolation from Natural Sources
The journey began with the isolation of morphine from the opium poppy (Papaver somniferum) by Friedrich Sertürner in the early 1800s.[5][7] While its complex pentacyclic structure, which contains a THIQ moiety, would not be fully elucidated until 1925 by Sir Robert Robinson, this discovery marked the dawn of alkaloid chemistry and foreshadowed the importance of the THIQ framework.[5][7]
Subsequently, a plethora of THIQ-containing alkaloids were isolated from various plant species. For instance, the roots of Cepahaelis ipecacuanha yielded emetine and cephaeline, which have a long history in the treatment of amoebic dysentery.[8] These molecules feature two THIQ units linked by a terpenoid-derived fragment.[8] Other naturally occurring THIQs include salsolinol and tetrahydropapaveroline, which are formed endogenously in mammals and have been investigated for their roles in neurochemistry.[9][10] The discovery of these natural products not only provided valuable therapeutic leads but also presented formidable challenges for structural elucidation and chemical synthesis, thereby driving innovation in the field of organic chemistry.
The Structural Significance of the Tetrahydroisoquinoline Core
The THIQ scaffold consists of a benzene ring fused to a dihydrogenated pyridine ring. This conformationally restricted bicyclic system provides a rigid and well-defined three-dimensional structure that is ideal for interacting with biological targets such as receptors and enzymes.[3][11] Its ability to present substituents in precise spatial orientations allows for high-affinity and selective binding. This inherent structural advantage is why the THIQ motif is considered a privileged scaffold in medicinal chemistry, capable of modulating a wide range of biological processes.[4] Its presence in numerous clinically used drugs, from the antihypertensive quinapril to the anticancer agent trabectedin, attests to its enduring importance.[1][12][13]
Foundational Synthetic Strategies: The Pillars of THIQ Chemistry
The desire to synthesize naturally occurring alkaloids and to explore their synthetic analogs spurred the development of robust methods for constructing the THIQ core. Two early 20th-century reactions remain fundamental to this day: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
First reported by Amé Pictet and Theodor Spengler in 1911, this reaction has become one of the most reliable and widespread methods for synthesizing THIQs.[14][15] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[16][17]
The reaction's success hinges on the nucleophilicity of the aromatic ring. The process begins with the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, this intermediate is protonated to form a highly electrophilic iminium ion.[14][18] This ion is the key intermediate that drives the reaction forward. The electron-rich aromatic ring of the β-arylethylamine then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and close the ring. A final deprotonation step restores aromaticity and yields the 1,2,3,4-tetrahydroisoquinoline product.[14]
-
Causality in Experimental Choices : The choice of acid catalyst and reaction conditions is critical. Strong acids and higher temperatures are often required for less reactive aromatic systems, such as a simple phenyl group.[14] Conversely, electron-rich systems like indoles or phenols can undergo the reaction under much milder, even physiological, conditions.[14][17] This principle explains why the Pictet-Spengler reaction is also a key step in the biosynthesis of many alkaloids within living organisms.[14]
A Typical Experimental Protocol:
-
Reactant Dissolution : Dissolve the β-arylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., toluene, methanol, or a mixture).
-
Acid Catalysis : Add the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to the solution. The amount and type of acid depend on the reactivity of the substrates.
-
Reaction Execution : Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up : Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification : Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted tetrahydroisoquinoline.[17]
Caption: A generalized workflow for the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction and Subsequent Reduction
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides an alternative route to the THIQ skeleton.[19][20] It is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide using a dehydrating agent, typically under acidic conditions, to form a 3,4-dihydroisoquinoline.[21][22] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
The reaction mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions.[20] A widely accepted mechanism involves the interaction of the amide with a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate that eliminates water to generate a highly reactive nitrilium ion.[20][23] This powerful electrophile is then attacked by the ortho position of the aromatic ring in an intramolecular cyclization. Subsequent deprotonation yields the 3,4-dihydroisoquinoline.[19]
-
Self-Validating System : The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups enhances the ring's nucleophilicity, facilitating the cyclization and generally leading to higher yields.[21][23] Conversely, electron-withdrawing groups retard the reaction.[23] This predictable relationship between substrate electronics and reaction outcome serves as a self-validating check during experimental design.
Procedural Outline:
-
Amide Cyclization : The starting β-arylethylamide is refluxed in an inert solvent with a dehydrating agent (e.g., POCl₃, P₂O₅).[20]
-
Intermediate Isolation : After the reaction is complete, the mixture is carefully quenched (e.g., with ice) and basified to isolate the 3,4-dihydroisoquinoline intermediate.
-
Reduction : The isolated dihydroisoquinoline is then reduced to the tetrahydroisoquinoline. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or, more frequently in a lab setting, reduction with sodium borohydride (NaBH₄) in methanol.
Caption: The two-stage synthesis of a THIQ via the Bischler-Napieralski reaction.
Tetrahydroisoquinolines as Pharmacophores in Drug Discovery
The THIQ scaffold's rigid structure and synthetic accessibility have made it a mainstay in drug development.[1][24] Its derivatives have been successfully developed into drugs for a multitude of diseases, demonstrating its versatility as a pharmacophore.[3][10]
Case Study: Antitumor Agents - Trabectedin (Yondelis®)
Trabectedin is a powerful antitumor agent originally isolated from the marine tunicate Ecteinascidia turbinata and is now produced synthetically.[12][25] This complex molecule, containing a THIQ core, has a unique mechanism of action. It binds to the minor groove of DNA, alkylating guanine at the N2 position.[12][26] This adduct bends the DNA helix towards the major groove, which interferes with transcription processes and DNA repair machinery, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[26][27][28] Beyond its direct cytotoxic effects, trabectedin also modulates the tumor microenvironment by targeting tumor-associated macrophages.[12][25][26]
Table: Representative Substituted THIQs and their Biological Activities
| Compound Name | Core Application | Brief Mechanism of Action |
| Morphine | Analgesic | Opioid receptor agonist, primarily acting on the μ-opioid receptor in the central nervous system to block pain signals.[6][7] |
| Quinapril | Antihypertensive | An angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation.[1][13] |
| Nomifensine | Antidepressant | Inhibits the reuptake of norepinephrine and dopamine, increasing their availability in the synaptic cleft.[1][24] |
| Trabectedin | Anticancer | Binds to the DNA minor groove, causing DNA damage and interfering with transcription and DNA repair pathways.[12][26][27] |
| Debrisoquine | Antihypertensive | Acts as an adrenergic-blocking agent, primarily used historically for hypertension.[13] |
Conclusion and Future Perspectives
From their origins as complex structures within medicinal plants to their central role in modern synthetic chemistry, substituted tetrahydroisoquinolines have had a profound and lasting impact on science. The foundational synthetic methods developed over a century ago remain remarkably relevant, while new strategies continue to expand the chemical space available to researchers.[29] The THIQ scaffold's proven success in binding to a wide range of biological targets ensures its continued importance in the discovery of new therapeutics.[4][30] As our understanding of disease biology deepens, the versatility and synthetic tractability of the THIQ core will undoubtedly position it at the forefront of future drug development endeavors, targeting complex diseases from cancer to neurodegeneration.[2][11]
References
-
Trabectedin mechanism of action: what's new? : Future Oncology - Ovid. (n.d.). Ovid. Retrieved February 20, 2026, from [Link]
-
What is the mechanism of Trabectedin? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
-
Full article: Trabectedin Mechanism of Action and Platinum Resistance: Molecular Rationale. (2017, October 11). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Pictet–Spengler reaction - Grokipedia. (n.d.). Grokipedia. Retrieved February 20, 2026, from [Link]
-
Trabectedin - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Unique features of trabectedin mechanism of action - PubMed. (2016, April 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Grokipedia. Retrieved February 20, 2026, from [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (n.d.). Digital Commons@DePaul. Retrieved February 20, 2026, from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. (2017, April 5). UCLA. Retrieved February 20, 2026, from [Link]
-
Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - PubMed. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Tetrahydroisoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - Taylor & Francis. (2021, April 28). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors - Bentham Science Publisher. (2025, July 22). Bentham Science Publisher. Retrieved February 20, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021, March 29). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. (2021, April 28). PubMed. Retrieved February 20, 2026, from [Link]
-
Morphine alkaloids: History, biology, and synthesis - IMC Krems. (2021, September 21). IMC Krems. Retrieved February 20, 2026, from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Cambridge University Press. Retrieved February 20, 2026, from [Link]
-
morphine synthesis Presentation1.pptx - Slideshare. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
-
Morphine alkaloids: History, biology, and synthesis - OUCI. (n.d.). OUCI. Retrieved February 20, 2026, from [Link]
-
Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
-
Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC. (2025, October 24). PMC. Retrieved February 20, 2026, from [Link]
-
Morphine alkaloids: History, biology, and synthesis. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 20, 2026, from [Link]
-
TETRAHYDROISOQUINOLINE - Inxight Drugs. (n.d.). Inxight Drugs. Retrieved February 20, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). ACS Publications. Retrieved February 20, 2026, from [Link]
-
Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (2024, August 19). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Category:Tetrahydroisoquinolines - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Terpenoid Tetrahydroisoquinoline Alkaloids - Biocyclopedia. (n.d.). Biocyclopedia. Retrieved February 20, 2026, from [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed. (2023, December 11). PubMed. Retrieved February 20, 2026, from [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - Taylor & Francis. (2023, December 11). Taylor & Francis. Retrieved February 20, 2026, from [Link]
-
Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids | Accounts of Chemical Research - ACS Publications. (2024, June 14). ACS Publications. Retrieved February 20, 2026, from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.imc.ac.at [research.imc.ac.at]
- 7. morphine synthesis Presentation1.pptx [slideshare.net]
- 8. Terpenoid Tetrahydroisoquinoline Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 9. TETRAHYDROISOQUINOLINE [drugs.ncats.io]
- 10. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. ovid.com [ovid.com]
- 13. Category:Tetrahydroisoquinolines - Wikipedia [en.wikipedia.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. via.library.depaul.edu [via.library.depaul.edu]
- 19. grokipedia.com [grokipedia.com]
- 20. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Bischler napieralski reaction | PPTX [slideshare.net]
- 23. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 24. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 25. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Trabectedin - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
spectroscopic data for 3-Bromo-5,6,7,8-tetrahydroisoquinoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Part 1: Compound Profile & Structural Context[1][2][3][4]
Compound Name: 3-Bromo-5,6,7,8-tetrahydroisoquinoline
CAS Registry Number: 1159826-90-0
Molecular Formula:
Structural Significance in Drug Design: The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between fully aromatic isoquinolines and saturated piperidines.[2][3] Unlike its isomer, 1,2,3,4-tetrahydroisoquinoline (where the pyridine ring is saturated), the 5,6,7,8-tetrahydro isomer retains the aromaticity of the pyridine ring while presenting a lipophilic, conformationally restricted cyclohexyl moiety.[2][3]
The 3-bromo substituent is a critical functional handle.[1][2][4][3] It renders the molecule an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core scaffold at the C3 position—a region known to modulate metabolic stability and target affinity in kinase inhibitors and GPCR ligands.[2][3]
Part 2: Spectroscopic Characterization Atlas
This section details the expected spectroscopic signatures based on the physicochemical principles of pyridine derivatives and empirical data from structural analogs. These values serve as the reference standard for quality control and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Chloroform (
The molecule possesses
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| H1 | 8.05 – 8.15 | Singlet (s) | 1H | - | Diagnostic Peak. The H1 proton is located between the ring nitrogen and the carbocyclic fusion.[1][2] It experiences significant deshielding from the adjacent nitrogen lone pair and the aromatic ring current.[1][2] |
| H4 | 7.20 – 7.35 | Singlet (s) | 1H | - | Located para to the nitrogen and ortho to the bromine.[1][2][3] The bromine substituent exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M); however, the position remains aromatic.[2][3] It appears as a sharp singlet due to the lack of adjacent protons.[1][2] |
| H8 | 2.65 – 2.80 | Multiplet (m) | 2H | - | Benzylic methylene protons.[1][2][3] Deshielded by the aromatic ring current.[1][2] |
| H5 | 2.55 – 2.70 | Multiplet (m) | 2H | - | Benzylic methylene protons.[1][2][3] Slightly more shielded than H8 due to distance from the nitrogen.[1][2] |
| H6, H7 | 1.70 – 1.85 | Multiplet (m) | 4H | - | Remote aliphatic protons forming the "back" of the cyclohexyl ring.[1][2] |
| Position | Shift ( | Type | Assignment Logic |
| C1 | 148.0 – 150.0 | CH | Most deshielded carbon due to direct attachment to Nitrogen ( |
| C3 | 138.0 – 142.0 | C-Br | Quaternary carbon bearing Bromine.[1][2][3] The heavy atom effect (Br) often causes an upfield shift relative to a chlorinated analog, but it remains distinct.[1][2] |
| C4a | 145.0 – 155.0 | Cq | Bridgehead carbon.[1][2] High shift due to aromaticity and N-proximity.[1][2][3] |
| C8a | 130.0 – 135.0 | Cq | Bridgehead carbon.[1][2] |
| C4 | 120.0 – 125.0 | CH | Aromatic CH beta to Nitrogen.[1][2] |
| C5, C8 | 25.0 – 30.0 | Benzylic carbons.[1][2] | |
| C6, C7 | 21.0 – 23.0 | Distal aliphatic carbons.[1][2] |
Mass Spectrometry (MS)
Method: LC-MS (ESI+) or GC-MS (EI).[1][2][3]
-
Isotopic Pattern (The "Bromine Signature"): The most definitive feature in the MS of this compound is the 1:1 doublet for the molecular ion, caused by the natural abundance of
(50.7%) and (49.3%).[1][2] -
Molecular Ion (
):
Fragmentation Pathway (EI/CID):
-
Precursor:
212/214. -
Secondary Loss: Retro-Diels-Alder (RDA) or dehydrogenation of the cyclohexyl ring.[1][2][3]
Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR
Self-Validating Step: Ensure the solvent peak (
-
Mass: Weigh 5–10 mg of 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
-
Solvation: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% v/v TMS. -
Filtration: If the solution is cloudy (salt formation), filter through a cotton plug in a glass pipette directly into the NMR tube. Note: Paramagnetic impurities (e.g., from Cu/Fe catalysts used in synthesis) will broaden peaks; filtration through Celite is recommended if the sample is crude.[1][2]
Protocol B: HPLC Purity Assessment
Objective: Quantify purity and detect debrominated impurities (5,6,7,8-tetrahydroisoquinoline).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[1][2]
-
Retention Time Logic: The 3-Bromo derivative is significantly more lipophilic (hydrophobic) than the non-brominated core due to the halogen.[1][2][3] Expect the impurity (starting material) to elute earlier.[1][2]
Part 4: Visualization of Structural Logic
The following diagram illustrates the structural numbering and the logic behind the spectroscopic assignments.
Caption: Structural decomposition of 3-Bromo-5,6,7,8-tetrahydroisoquinoline highlighting the key spectroscopic influencers: the nitrogen atom (deshielding H1) and the bromine atom (diagnostic MS pattern).
References
-
PubChem. 3-Bromo-5,6,7,8-tetrahydroisoquinoline (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2][3]
-
Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.[1][2] (Foundational text on Pyridine/Isoquinoline chemical shifts).
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer, 2009.[1][2] (Reference for calculating expected NMR shifts for substituted pyridines).
Sources
- 1. Dihydromyrcene(2436-90-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 4. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
1H NMR spectrum of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data presentation to offer a detailed predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. We will deconstruct the molecule's structure to forecast the chemical shift (δ), multiplicity, and coupling constants (J) for each proton. Furthermore, this guide outlines a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum and provides a logical framework for its interpretation. The synthesis of theoretical prediction with practical application aims to equip the scientist with the expertise to confidently perform structural elucidation of this and related heterocyclic scaffolds.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 5,6,7,8-tetrahydroisoquinoline core is a privileged heterocyclic motif in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional structure serves as a foundational scaffold for a multitude of pharmacologically active agents, including those with neuroprotective and antitumor activities.[1] The introduction of a bromine atom at the 3-position, as in 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS No: 82132-68-1), provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the development of novel chemical entities.[2]
Given its importance, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the electronic environment and connectivity of every proton in the molecule. This guide will serve as a definitive resource for interpreting the ¹H NMR spectrum of this key synthetic intermediate.
Molecular Structure and Proton Numbering
A clear understanding of the proton environments is essential for spectral prediction. The structure and IUPAC numbering for 3-Bromo-5,6,7,8-tetrahydroisoquinoline are shown below, with key protons labeled for the purpose of this analysis.
Caption: Molecular structure of 3-Bromo-5,6,7,8-tetrahydroisoquinoline with key protons labeled.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
As no definitive, publicly archived spectrum for this specific compound is available, we will construct a predicted spectrum based on established principles of chemical shift theory and by drawing comparisons with structurally related molecules.[3][4][5]
The Aromatic Region (δ 7.0 - 9.0 ppm)
The pyridine ring contains two protons, H-1 and H-4.
-
H-1: This proton is positioned alpha to the nitrogen atom, which is strongly electron-withdrawing. This results in significant deshielding, pushing its resonance far downfield. It has no adjacent protons, so it is expected to appear as a singlet (s) .
-
H-4: This proton is beta to the nitrogen but is situated on a carbon adjacent to the bromine-substituted C-3. The electron-withdrawing inductive effect of bromine will deshield H-4 relative to a non-substituted system. Like H-1, it lacks a neighboring proton and will appear as a singlet (s) .
Causality: The primary driver for the chemical shifts in this region is the combination of the aromatic ring current and the potent inductive effect of the electronegative nitrogen atom, which draws electron density away from the attached protons.[6] We predict H-1 will be further downfield than H-4 due to its closer proximity to the nitrogen.
The Aliphatic Region (δ 1.5 - 3.5 ppm)
The saturated cyclohexene ring contains four sets of methylene protons (CH₂).
-
H-5 and H-8 (Benzylic Protons): These protons are attached to carbons (C-5 and C-8) that are adjacent to the aromatic ring system. This "benzylic" position causes them to be deshielded relative to standard alkane protons.[7] They are also adjacent to the C-6 and C-7 methylene groups, respectively. Therefore, both the H-5 and H-8 signals are expected to appear as triplets (t) due to vicinal coupling with their two neighbors (n+1 rule, 2+1=3).
-
H-6 and H-7 (Alkyl Protons): These protons are in a standard alkyl environment, shielded from the direct influence of the aromatic ring. They will therefore resonate at the highest field (lowest ppm value). The H-6 protons are coupled to both the two H-5 protons and the two H-7 protons. Similarly, the H-7 protons are coupled to H-6 and H-8. This complex coupling will likely result in an overlapping multiplet (m) for these four protons.
The N-H Proton
-
N-H: The proton on the nitrogen atom can have a variable chemical shift, typically appearing anywhere from δ 1.5 to 5.0 ppm, and its signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Its key identifying feature is that it will exchange with deuterium upon the addition of a few drops of D₂O to the NMR tube, causing the signal to disappear from the spectrum.
Summary of Predicted Spectral Data
The predicted ¹H NMR data is summarized in the table below. Chemical shift ranges are estimated based on data for similar structures.[1][8]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| H-1 | 8.2 - 8.5 | Singlet (s) | 1H | N/A | Alpha to aromatic N |
| H-4 | 7.5 - 7.8 | Singlet (s) | 1H | N/A | Beta to aromatic N, adjacent to C-Br |
| H-5 | 2.9 - 3.2 | Triplet (t) | 2H | ~6-7 Hz | Benzylic, coupled to 2H-6 |
| H-8 | 2.8 - 3.1 | Triplet (t) | 2H | ~6-7 Hz | Benzylic, coupled to 2H-7 |
| H-6 / H-7 | 1.8 - 2.1 | Multiplet (m) | 4H | N/A | Aliphatic, complex coupling |
| N-H | 1.5 - 5.0 (broad) | Singlet (br s) | 1H | N/A | Exchangeable, variable shift |
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum. This section provides a self-validating workflow.
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Causality in Protocol Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with signals of interest.
-
Spectrometer Frequency (≥400 MHz): Higher field strengths increase spectral dispersion, reducing signal overlap and simplifying the interpretation of complex multiplets, which is crucial for the aliphatic region of this molecule.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance lines and better resolution, which is essential for accurately measuring coupling constants.
-
D₂O Exchange: This is a definitive and simple confirmatory experiment to distinguish the N-H proton signal from other signals in the spectrum, leveraging the chemical principle of proton exchange with deuterium.[9]
Interpreting the Spectrum: A Guide to Structural Verification
Once an experimental spectrum is obtained, the final step is to match it against the prediction for structural confirmation.
-
Aromatic Singlets: Look for two distinct singlets in the downfield region (δ > 7.0 ppm), each integrating to 1H. The singlet at the lowest field (~8.2-8.5 ppm) corresponds to H-1.
-
Benzylic Triplets: Identify two triplets in the δ 2.8-3.2 ppm range, each integrating to 2H. Measuring their J-coupling values should yield similar numbers (~6-7 Hz), confirming their adjacent relationship to methylene groups.
-
Aliphatic Multiplet: A complex signal integrating to 4H should be present in the most upfield region (~1.8-2.1 ppm). This corresponds to the overlapping signals of H-6 and H-7.
-
N-H Signal: Locate a broad singlet that disappears upon D₂O exchange. Its integration should correspond to 1H.
-
Integration Ratios: The relative integrals of all signals must correspond to the number of protons they represent. The expected ratio would be 1:1:2:2:4:1 (for H-1, H-4, H-5, H-8, H-6/7, and N-H respectively).
Should ambiguities remain, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks and confirm assignments.
Conclusion
The ¹H NMR spectrum of 3-Bromo-5,6,7,8-tetrahydroisoquinoline is characterized by a set of distinct and predictable signals. Two downfield singlets define the aromatic protons, while two triplets and a multiplet in the upfield region characterize the saturated ring system. The N-H proton provides a broad, exchangeable signal. By understanding the underlying principles of chemical shifts and coupling, and by following a robust experimental protocol, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5,6,7,8-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization, and Computational Insights into a 5,6,7,8‐Tetrahydroisoquinoline Derivative with Naphthyl Substituent. Retrieved from [Link]
-
ScienceDirect. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
- 3. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-BROMOISOQUINOLINE(34784-02-6) 1H NMR spectrum [chemicalbook.com]
- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Physical and Chemical Stability of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated physical and chemical stability of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous structures, including the parent 5,6,7,8-tetrahydroisoquinoline scaffold and other bromo-substituted N-heterocyclic compounds. The content herein is intended to provide a robust predictive stability profile and a detailed framework for the experimental validation of this compound's stability, in line with established pharmaceutical development standards. We will explore the intrinsic reactivity of the molecule, potential degradation pathways under various stress conditions, and best practices for handling and storage. Furthermore, this guide outlines detailed protocols for forced degradation studies and recommends analytical methodologies for the identification and quantification of potential degradants, thereby establishing a foundation for the development of stability-indicating methods.
Introduction to 3-Bromo-5,6,7,8-tetrahydroisoquinoline
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 3-position of the pyridine ring in 3-Bromo-5,6,7,8-tetrahydroisoquinoline creates a versatile intermediate for further chemical modifications, such as cross-coupling reactions, while also influencing the electronic properties and metabolic stability of the molecule. A thorough understanding of the physical and chemical stability of this compound is paramount for its effective use in research and drug development, ensuring the integrity of the molecule during synthesis, purification, storage, and formulation.
Predicted Physicochemical Properties and Intrinsic Stability
The physicochemical properties of 3-Bromo-5,6,7,8-tetrahydroisoquinoline can be inferred from its constituent parts: the tetrahydroisoquinoline core and the bromo-substituent.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀BrN | Based on chemical structure. |
| Molecular Weight | ~212.09 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Likely a solid or high-boiling liquid at room temperature. | The parent compound, 5,6,7,8-tetrahydroisoquinoline, is a liquid with a boiling point of 106-108 °C at 13 mmHg. The addition of a bromine atom would be expected to increase the molecular weight and intermolecular forces, potentially leading to a solid or a less volatile liquid. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | The parent tetrahydroisoquinoline has some water solubility, but the bromo-substituent will increase lipophilicity. |
| pKa | The nitrogen atom is expected to be basic, with a pKa slightly lower than that of the parent 5,6,7,8-tetrahydroisoquinoline. | The electron-withdrawing effect of the bromine atom on the pyridine ring will decrease the basicity of the nitrogen atom. |
The intrinsic stability of 3-Bromo-5,6,7,8-tetrahydroisoquinoline is largely dictated by the aromaticity of the pyridine ring and the strength of the C-Br bond. Aromatic compounds are inherently more stable than their non-aromatic counterparts. However, the presence of the bromine atom introduces potential sites for degradation.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing robust formulations and analytical methods. Based on the structure of 3-Bromo-5,6,7,8-tetrahydroisoquinoline, the following degradation pathways are plausible under forced conditions:
-
Hydrolysis: The C-Br bond on the pyridine ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, nucleophilic substitution of the bromine atom may occur, although this would likely require harsh conditions.
-
Oxidation: The tetrahydroisoquinoline nucleus, particularly the nitrogen atom and the benzylic positions of the saturated ring, can be susceptible to oxidation. Oxidative degradation can lead to the formation of N-oxides, or cleavage of the heterocyclic ring.
-
Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, which can proceed via a free-radical mechanism. Exposure to UV or high-intensity visible light could potentially lead to debromination or other complex rearrangements.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The stability of N-heterocyclic compounds to thermal stress can vary significantly depending on their substitution pattern.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
Table 2: Recommended Analytical Techniques for Stability Studies of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
| Technique | Application | Rationale |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Primary method for separation and quantification of the API and its degradation products. | HPLC is a robust and widely used technique for purity analysis. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase would be a good starting point. UV detection should be optimized at the lambda max of the compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown degradation products. | LC-MS provides molecular weight information of the separated components, which is essential for the structural elucidation of degradants. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities or certain degradation products. | GC-MS can be useful for identifying low molecular weight, volatile degradants that may not be amenable to LC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated degradation products. | NMR provides detailed structural information to confirm the identity of impurities. |
Conclusion
While direct experimental data on the stability of 3-Bromo-5,6,7,8-tetrahydroisoquinoline is currently lacking, a scientifically sound predictive assessment can be made based on its chemical structure and the known properties of related compounds. The molecule is anticipated to be relatively stable under normal storage conditions, but may be susceptible to degradation under harsh hydrolytic, oxidative, photolytic, and thermal stress. The provided framework for forced degradation studies, in conjunction with appropriate analytical methodologies, will enable researchers and drug development professionals to experimentally determine the stability profile of this compound, identify potential degradation products, and develop robust, stability-indicating analytical methods. This foundational knowledge is critical for the successful application of 3-Bromo-5,6,7,8-tetrahydroisoquinoline in its intended scientific and pharmaceutical contexts.
References
- Forced degradation study ICH guideline ensures pharmaceutical stability and identifies degradation pathways. ICH Q1A(R2) defines how to perform these studies to meet regulatory requirements. Helps in method development and establishing product shelf life. Key stress conditions: acid/base hydrolysis, oxidation, thermal, photolysis, humidity. Cru
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This guide details the Suzuki-Miyaura cross-coupling protocols for 3-Bromo-5,6,7,8-tetrahydroisoquinoline . This substrate presents a specific chemical profile: it contains a 2-halopyridine-like motif (the bromine at position 3 is
Executive Summary & Chemical Logic
3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 82132-68-1) is a critical building block for synthesizing bioactive alkaloids and CNS-active agents. Structurally, it functions as a 2-bromo-4,5-disubstituted pyridine .
Key Reactivity Challenges:
- -Nitrogen Effect: The bromine is located at the C3 position (isoquinoline numbering), which is adjacent to the nitrogen atom (N2).[1] This makes the C-Br bond highly activated for oxidative addition but also increases the risk of the nitrogen atom coordinating to the Palladium(II) center, potentially arresting the catalytic cycle ("catalyst poisoning").[1]
-
Protodeboronation: The electron-deficient nature of the pyridine ring can accelerate the protodeboronation of electron-rich boronic acid partners if the base strength is too high.[1]
-
Solubility: The lipophilic cyclohexyl-fused ring improves solubility in non-polar solvents compared to simple halopyridines, allowing for a broader range of solvent choices (e.g., Toluene, Dioxane).
Strategic Solution: Use sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) to prevent N-coordination and facilitate the coupling of sterically demanding or electron-rich partners.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Best for: Simple aryl boronic acids, initial library synthesis.
Rationale: Uses robust, air-stable Pd(dppf)Cl2. The bidentate ligand prevents the formation of stable Pd-N complexes with the substrate.[1]
Reagents:
-
Substrate: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, and Pd catalyst.
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor via LCMS; the starting bromide typically elutes later than the product on reverse phase).
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL).[1] Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; add 1% Et₃N to the eluent if streaking occurs.[1]
Protocol B: High-Efficiency Method (Difficult/Steric Substrates)
Best for: Ortho-substituted boronic acids, heteroaryl boronates, or low-reactivity partners.
Rationale: Utilizes SPhos , a bulky, electron-rich Buchwald ligand. This ligand promotes oxidative addition and, crucially, creates a steric shield around the Pd center that prevents the isoquinoline nitrogen from inhibiting the catalyst.
Reagents:
-
Substrate: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Coupling Partner: Boronic acid/ester (1.5 equiv)
-
Pre-catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%) (Or use SPhos Pd G2/G3 precatalyst)
-
Base: K₃PO₄ (3.0 equiv, solid or 2M aq)
-
Solvent: Toluene/Water (10:1 ratio) or n-Butanol
Step-by-Step Procedure:
-
Catalyst Activation: If using Pd(OAc)₂/SPhos separate, stir them in the solvent at RT for 10 mins under Argon to form the active species (solution turns yellow/orange).[1] If using G2/G3 precatalyst, add directly.[1]
-
Addition: Add the substrate, boronic partner, and base.[1]
-
Reaction: Heat to 100°C (reflux if Toluene) for 2–6 hours.
-
Note: This system is highly active. Check conversion at 1 hour to avoid side reactions like homocoupling of the boronic acid.
-
Workup: Standard EtOAc extraction.
Comparative Data & Optimization Table
The following table summarizes expected yields based on the electronic nature of the coupling partner when reacting with 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
| Coupling Partner Type | Example | Recommended Protocol | Expected Yield | Key Challenge |
| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | Protocol A | 85-95% | Minimal. Very facile. |
| Electron-Poor Aryl | 4-Cyanophenylboronic acid | Protocol A | 70-85% | Slower transmetallation. |
| Steric Aryl (Ortho) | 2-Tolylboronic acid | Protocol B | 80-90% | Steric hindrance requires SPhos.[1] |
| Heteroaryl (Basic) | 3-Pyridylboronic acid | Protocol B | 60-75% | Double N-coordination poisoning. |
| Alkyl Boronate | Cyclopropylboronic acid | Protocol B * | 50-70% |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the specific "poisoning" pathway relevant to the tetrahydroisoquinoline scaffold and how bulky ligands (L) mitigate it.
Caption: Catalytic cycle for 3-Bromo-5,6,7,8-tetrahydroisoquinoline. The dashed path represents the catalyst deactivation via Nitrogen coordination, which is blocked by using bulky ligands (Protocol B).
References
- Suzuki-Miyaura Coupling of Halopyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reactivity of -halopyridines).
-
Use of SPhos for Sterically Hindered/Heteroaryl Couplings: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
-
General Protocol for 3-Bromoquinoline Derivatives (Analogous Chemistry): BenchChem Application Note. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
-
Catalyst Poisoning in Pyridine Cross-Coupling: Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Discusses the "pyridyl effect" and mitigation strategies).
Sources
Application Note: Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Executive Summary & Scientific Rationale
The 3-Bromo-5,6,7,8-tetrahydroisoquinoline scaffold represents a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. Structurally, this molecule features a pyridine ring fused to a saturated cyclohexane ring.
Chemo-Structural Analysis:
-
Electronic Environment: The bromine atom is located at the C3 position. In the isoquinoline numbering system (where Nitrogen is position 2), C3 is adjacent to the nitrogen atom (
-position). Consequently, this substrate behaves electronically as a 2-halopyridine derivative. -
Reactivity Profile: The C-Br bond is activated for Oxidative Addition (OA) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. However, the proximity of the nitrogen lone pair presents a significant challenge: Catalyst Poisoning . The substrate can act as a competitive ligand, coordinating to the Pd(II) center and forming stable, unreactive resting states (off-cycle species).
Strategic Solution: To overcome N-coordination inhibition, this protocol utilizes bulky, electron-rich phosphine ligands . These ligands sterically crowd the metal center, preventing the substrate nitrogen from binding while promoting the reductive elimination step.
Mechanistic Insight & Ligand Selection
The success of this reaction hinges on the L/Pd ratio and the steric bulk of the ligand.
Catalytic Cycle & Inhibition Pathways
The diagram below illustrates the standard catalytic cycle versus the competitive inhibition pathway common to
Figure 1: Catalytic cycle showing the competitive 'poisoning' pathway where the isoquinoline nitrogen binds to Palladium, arresting the cycle.
Ligand Decision Matrix
Select the catalyst system based on your specific amine nucleophile.
| Nucleophile Class | Recommended Ligand | Catalyst Precursor | Base | Solvent |
| Primary Aliphatic Amines | BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu | Dioxane |
| Secondary Amines | RuPhos or BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene |
| Anilines (Aryl Amines) | Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane |
| Ammonia (Primary Amide) | Josiphos (CyPF-tBu) | Pd(OAc)₂ | LHMDS | THF/Toluene |
Detailed Experimental Protocols
Protocol A: Coupling with Primary Amines (Gold Standard)
Targeting high yields with unhindered or moderately hindered primary amines.
Materials:
-
3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Pre-Complexation (Optional but Recommended): In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and BrettPhos. Add a small volume of Dioxane and stir at room temperature for 5-10 minutes to generate the active catalyst species (color change often observed).
-
Substrate Addition: Add the 3-Bromo-5,6,7,8-tetrahydroisoquinoline and NaOtBu to the vial.
-
Amine Addition: Add the amine. If the amine is liquid, add it via syringe. If solid, add with the other solids.
-
Solvent & Seal: Add the remaining Dioxane to reach a concentration of ~0.15 M - 0.2 M. Seal the vial with a Teflon-lined crimp cap or screw cap.
-
Degassing: Sparge the mixture with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Note: Oxygen is the enemy of BrettPhos.
-
Reaction: Heat the block to 100°C for 12-16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Synthesis of Primary Amines (Ammonia Surrogate)
Direct conversion of the bromide to the -NH₂ group.
Rationale: Direct use of ammonia gas is difficult. LHMDS (Lithium bis(trimethylsilyl)amide) acts as a nucleophile. Subsequent acidic workup cleaves the silyl groups to reveal the free amine.
Materials:
-
Substrate (1.0 equiv)
-
Reagent: LHMDS (1.0 M in THF) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: Josiphos SL-J009-1 (CyPF-tBu) (2-4 mol%)
-
Solvent: Toluene
Procedure:
-
Combine Pd precursor, Ligand, and Substrate in a sealed tube under inert atmosphere.
-
Add Toluene.
-
Add LHMDS solution dropwise.
-
Heat to 80-90°C for 4-8 hours.
-
Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir for 30 minutes (cleaves TMS groups).
-
Neutralization: Basify with NaOH to pH > 10.
-
Extraction: Extract with DCM or EtOAc (The product is a 3-amino-pyridine derivative and may be polar).
Troubleshooting & Optimization Guide
If conversion is low (<50%), follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting decision tree for reaction optimization.
Key Failure Modes:
-
Protodehalogenation (Reduction): If you observe the bromine being replaced by hydrogen, the
-hydride elimination from the amine is faster than reductive elimination.-
Fix: Use a ligand with a larger bite angle (Xantphos) or switch to a base like Cs₂CO₃.
-
-
No Reaction (Stalled): The pyridine nitrogen is likely binding Pd.
-
Fix: Increase catalyst loading to 5 mol% or use Josiphos ligands which are extremely active for heteroaryl halides.
-
References
-
Buchwald-Hartwig Amination Overview
-
Ligand Selection for Heterocycles (BrettPhos)
-
Use of LHMDS as Ammonia Equivalent
-
Josiphos Ligands in Heteroaryl Coupling
-
Substrate Specifics (Tetrahydroisoquinoline derivatives)
-
Relevant structural analogues and their reactivity are discussed in: Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. Link
-
Sources
- 1. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Functionalization of the Tetrahydroisoquinoline Core at the 3-Position
This guide details the functionalization of the tetrahydroisoquinoline (THIQ) core at the 3-position .[1][2] While C1-functionalization is electronically favored and widely reported, C3-functionalization represents a significant synthetic challenge and a high-value target for diversifying privileged pharmacophores.
Executive Summary & Strategic Analysis
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, found in thousands of bioactive alkaloids and synthetic therapeutics.
The Selectivity Challenge: C1 vs. C3
The primary challenge in functionalizing the THIQ core is the inherent electronic bias.
-
C1 Position (Benzylic &
-Amino): The C1 protons are both benzylic and to the nitrogen. This "double activation" makes C1 the exclusive site for standard oxidative C–H functionalization (e.g., Cross-Dehydrogenative Coupling) and lithiation. -
C3 Position (Homobenzylic &
-Amino): The C3 protons are only to the nitrogen. They lack benzylic stabilization. Consequently, reagents that target acidic protons or radicals will almost invariably select C1 over C3.
Strategic Solution: To functionalize C3, one must bypass this thermodynamic and kinetic preference. This guide presents two high-fidelity protocols to achieve this:
-
Decarboxylative Cross-Coupling (DCC): A modular, radical-based approach using commercially available THIQ-3-carboxylic acids (Tic) as precursors. This is the modern "gold standard" for installing diverse C3 substituents.
-
Regioselective Lithiation (Blocked C1 Strategy): A classic organometallic approach that requires specific substitution patterns to force reactivity to C3.
Mechanistic Visualization
The following diagram illustrates the divergent reactivity and the strategic logic behind the chosen protocols.
Caption: Strategic divergence in THIQ functionalization. Standard methods favor C1; C3 requires specific precursors (Tic) or blocking groups.
Protocol A: Decarboxylative Cross-Coupling (DCC)
The "Gold Standard" for Modular C3 Functionalization
This protocol utilizes Metallaphotoredox Catalysis to convert N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) into C3-arylated or alkylated derivatives. It leverages the carboxylic acid as a "radical handle," completely overriding the natural C1 preference.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Substrate: N-Boc-Tic (commercially available).
-
Coupling Partner: Aryl bromide (Ar-Br) or Alkyl bromide (R-Br).
-
Photocatalyst: 4CzIPN (1.5 mol%) or [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.
-
Metal Catalyst: NiCl2·glyme (5 mol%) with dtbbpy (5 mol%) ligand.
-
Base: Cs2CO3 (1.5 equiv).
-
Solvent: DMF or DMSO (0.1 M).
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a 4 mL vial, dissolve NiCl2·glyme (1.1 mg, 0.005 mmol) and dtbbpy (1.3 mg, 0.005 mmol) in DMF (0.5 mL). Sonicate for 5 minutes until the solution turns a clear green (Ni-ligand complex formation).
-
-
Reaction Assembly:
-
To a separate reaction vial equipped with a stir bar, add:
-
N-Boc-Tic (0.10 mmol, 1.0 equiv).
-
Aryl Bromide (0.15 mmol, 1.5 equiv).
-
4CzIPN (1.2 mg, 1.5 mol%).
-
Cs2CO3 (49 mg, 0.15 mmol).
-
-
Transfer the pre-formed Ni-catalyst solution to this vial.
-
Dilute with remaining DMF to reach 0.1 M concentration (total 1.0 mL).
-
-
Degassing & Irradiation:
-
Seal the vial with a septum cap. Sparge with nitrogen for 10 minutes to remove oxygen (critical for Ni(0) stability).
-
Place the vial 2–3 cm from a Blue LED (approx. 40W intensity). Fan cool to maintain ambient temperature (<35 °C).
-
Stir vigorously under irradiation for 18–24 hours.
-
-
Work-up & Purification:
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine.
-
Dry organic layer over Na2SO4, filter, and concentrate.[3]
-
Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
-
Mechanism of Action (DCC)
The reaction proceeds via a dual catalytic cycle:
-
Photocatalytic Cycle: The excited photocatalyst (PC*) oxidizes the carboxylate, generating a carboxyl radical which rapidly decarboxylates to form the C3-amino radical .
-
Nickel Cycle: The Ni(0) species undergoes oxidative addition with the Aryl Bromide. The C3-radical is then intercepted by the Ni(II)-Ar species. Reductive elimination forms the C3-C(Ar) bond and regenerates Ni(0).
Protocol B: Directed Lithiation (Selectivity Challenge)
For use when C1 is blocked or specific stereochemistry is required.
Direct lithiation of N-Boc-THIQ typically yields C1-lithiation (ratio >95:5). However, if C1 is blocked (e.g., 1,1-dimethyl-THIQ) or if specific directing groups are used, C3 functionalization becomes viable.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Substrate: N-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline (or similar C1-blocked analog).
-
Reagent: s-BuLi (1.3 M in cyclohexane).
-
Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective induction).
-
Electrophile: Methyl iodide, Benzaldehyde, or Allyl bromide.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup:
-
Flame-dry a Schlenk flask and cool under Argon. Add N-Boc-substrate (1.0 mmol) and anhydrous THF (5 mL). Cool to -78 °C .[4]
-
-
Lithiation:
-
Add TMEDA (1.2 equiv).
-
Add s-BuLi (1.2 equiv) dropwise over 10 minutes. The solution often turns bright yellow/orange (organolithium species).
-
Stir at -78 °C for 1 hour. Note: Unlike C1-lithiation which is fast (<10 min), C3-lithiation is slower due to lack of benzylic stabilization.
-
-
Electrophilic Trapping:
-
Add the Electrophile (1.5 equiv) neat or in THF solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
-
Quench:
-
Quench with saturated NH4Cl solution. Extract with ether.
-
Performance Data & Troubleshooting
Yield Comparison Table
| Substrate Class | Method | Coupling Partner | Typical Yield | Selectivity (C3:C1) |
| N-Boc-Tic (Acid) | DCC (Protocol A) | Aryl Bromides | 65 - 85% | >99:1 (Directed) |
| N-Boc-Tic (Acid) | DCC (Protocol A) | Alkyl Bromides | 50 - 70% | >99:1 |
| N-Boc-THIQ (Unsubst.) | Lithiation | Electrophile | <10% (C3) | 5:95 (Favors C1) |
| 1,1-Dimethyl-THIQ | Lithiation (Protocol B) | Electrophile | 55 - 75% | >95:5 (Steric) |
Troubleshooting Guide
-
Problem (DCC): Low Conversion.
-
Cause: Oxygen poisoning of Nickel catalyst.
-
Fix: Increase sparging time or use a glovebox. Ensure LED intensity is sufficient.
-
-
Problem (DCC): Protodecarboxylation (Loss of CO2 but no coupling).
-
Cause: Hydrogen Atom Transfer (HAT) from solvent or moisture is faster than Ni-capture.
-
Fix: Use anhydrous DMSO/DMF. Increase Ni-catalyst loading to 10 mol%.
-
-
Problem (Lithiation): C1 Functionalization observed.
-
Cause: C1 position was not adequately blocked.
-
Fix: This method is only recommended for C1-blocked substrates. For unsubstituted THIQ, use Protocol A (DCC).
-
References
-
Metallaphotoredox Decarboxylative Coupling: Zuo, Z., et al. "Merging Activation of Carboxylic Acids with Nickel Catalysis." Science, 2014 , 345, 437. Link
-
THIQ Lithiation Selectivity: Talk, R. A., et al. "Regioselective lithiation and electrophilic quench of N-Boc-3-phenyltetrahydroisoquinoline."[5] European Journal of Organic Chemistry, 2019 , 31, 5294-5301. Link
-
Decarboxylative Alkylation: King, P. T., et al. "Metallaphotoredox-Catalyzed Decarboxylative sp3–sp3 Coupling with Iso(thio)chroman and Tetrahydroisoquinoline Cores."[6] Organic Letters, 2019 , 21, 2, 497–501. Link
-
General C-H Activation Review: Pastine, S. J., et al. "The C–H Functionalization of Amines." Chemical Society Reviews, 2010 . Link
Sources
- 1. Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 3-Bromo-5,6,7,8-tetrahydroisoquinoline as a Versatile Synthetic Intermediate
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products and pharmacologically active synthetic compounds.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. THIQ derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-cancer, anti-bacterial, anti-viral, and neuroprotective activities.[2][3][4]
This guide focuses on a key functionalized derivative, 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS No: 82132-68-1).[5][6] The strategic placement of a bromine atom at the 3-position of the THIQ core transforms this molecule into a highly versatile and powerful intermediate for synthetic chemists. The bromine atom serves as a reactive "handle," primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile and controlled introduction of a wide range of molecular complexity.[1] This document provides detailed application notes and protocols for its use in two of the most impactful transformations in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5,6,7,8-tetrahydroquinoline |
| CAS Number | 82132-68-1[5][6] |
| Molecular Formula | C₉H₁₀BrN[5][6] |
| Molecular Weight | 212.09 g/mol [5][6] |
| Appearance | Powder or liquid[5] |
| Primary Application | Synthetic intermediate in pharmaceuticals and APIs[5] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[7][8] Utilizing 3-Bromo-5,6,7,8-tetrahydroisoquinoline in this reaction allows for the direct attachment of diverse aryl and heteroaryl moieties at the 3-position, generating extensive libraries of novel compounds for drug discovery screening.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[7][8][9] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5,6,7,8-tetrahydroisoquinoline, forming a Pd(II) complex.[8][9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocol: Synthesis of 3-Aryl-5,6,7,8-tetrahydroisoquinolines
This protocol is a generalized procedure and should be optimized for specific substrates and scales.[7]
Materials:
-
3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1) or THF/Water (5:1))[7][10]
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5,6,7,8-tetrahydroisoquinoline, the arylboronic acid, the palladium catalyst, and the base.[7]
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[7][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two to three more times with ethyl acetate. Combine the organic layers.[7]
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5,6,7,8-tetrahydroisoquinoline.
Data Summary: Suzuki Coupling Conditions
The success of the reaction is highly dependent on the chosen conditions. The following table summarizes various reported conditions for similar Suzuki couplings.
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2-5) | SPhos | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Good-Excellent | [7] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | Good | [7] |
| P1-L4* (1.2) | - | DBU | THF/H₂O | 110 | 82% | [10] |
| P1-L1* (1.2) | - | DBU | THF/H₂O | 110 | 88% | [10] |
| *Note: P1-L1 and P1-L4 are specific precatalyst/ligand combinations from automated optimization studies.[10] |
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.[11][12] This reaction has become indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[11] Applying this reaction to 3-Bromo-5,6,7,8-tetrahydroisoquinoline allows for the introduction of primary and secondary amines, amides, and other nitrogen nucleophiles at the 3-position.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings.[11][13]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with 3-Bromo-5,6,7,8-tetrahydroisoquinoline to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[11]
-
Reductive Elimination: This key step forms the C-N bond, releasing the 3-amino-THIQ product and regenerating the Pd(0) catalyst.[11][12]
Sources
- 1. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-Bromo-5,6,7,8-tetrahydroisoquinoline in Drug Discovery
This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for medicinal chemists and drug discovery scientists working with 3-Bromo-5,6,7,8-tetrahydroisoquinoline .
Executive Summary & Strategic Value
3-Bromo-5,6,7,8-tetrahydroisoquinoline is a "privileged scaffold" building block that bridges the gap between flat aromatic systems and solubilizing saturated heterocycles. Unlike its fully aromatic parent (isoquinoline) or its fully saturated cousin (decahydroisoquinoline), this scaffold offers a unique hybrid geometry :
-
Aromatic Pyridine Core (Positions 1-4): Maintains
- stacking interactions and hydrogen bond acceptor capabilities (N2) critical for kinase and GPCR binding pockets. -
Saturated Carbocycle (Positions 5-8): Introduces sp³ character (Fsp³) and a "puckered" half-chair conformation. This breaks molecular planarity, improving solubility and metabolic stability by reducing lipid packing density.
-
C3-Bromide Handle: Positioned alpha to the nitrogen, this halide is highly activated for Palladium-catalyzed cross-couplings (Suzuki, Buchwald), serving as a versatile vector for library expansion.
Key Therapeutic Areas[1]
-
ROR
Modulators: Used in the synthesis of inverse agonists for autoimmune diseases (e.g., psoriasis, rheumatoid arthritis). The scaffold provides a rigid linker that orients polar heads into the receptor's ligand-binding domain. -
Kinase Inhibitors: Acts as a bioisostere for quinazoline or isoquinoline cores, often improving the ADME profile of ATP-competitive inhibitors.
-
GPCR Ligands: Specifically targeting S1P1 and Histamine H3 receptors, where the basic nitrogen mimics endogenous neurotransmitters.
Structural Analysis & Chemical Space
The 3-bromo-5,6,7,8-tetrahydroisoquinoline scaffold functions as an
Figure 1: Strategic utility of the 3-bromo-5,6,7,8-tetrahydroisoquinoline scaffold in medicinal chemistry.
Experimental Protocols
The following protocols are optimized for the specific reactivity of the C3-position. As an
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To couple aryl/heteroaryl boronic acids to the C3 position.
Mechanism: The electron-deficient pyridine ring facilitates rapid oxidative addition. The saturated ring prevents the formation of stable
Materials
-
Substrate: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and efficiency with heterocyclic halides.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: In a 20 mL microwave vial or round-bottom flask, charge the 3-bromo substrate (1.0 mmol, 212 mg) and the boronic acid (1.2 mmol).
-
Inertion: Add the Pd catalyst (0.03 mmol, ~25 mg). Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the aqueous K₂CO₃ solution (1.5 mL).
-
Reaction:
-
Thermal: Heat to 90°C for 4-12 hours.
-
Microwave: Heat to 110°C for 30-45 minutes.
-
-
Monitoring: Monitor by LC-MS. The product usually elutes later than the starting bromide (check for M+H of Product).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Data Summary: Typical Yields
| Boronic Acid Type | Electronic Nature | Expected Yield | Notes |
|---|---|---|---|
| Phenylboronic acid | Neutral | 85-95% | Very fast reaction. |
| 4-Methoxyphenyl | Electron Rich | 80-90% | Requires slightly longer time. |
| 3-Pyridyl | Electron Poor | 60-75% | May require XPhos-Pd-G2 catalyst. |
| 2-Substituted Aryl | Steric Hindrance | 50-70% | Use S-Phos or Buchwald precatalysts. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce an amine at C3, creating an aminopyridine motif common in kinase inhibitors. Challenge: The C3 position is less reactive than C1 (if it were available), but sufficiently reactive for Pd-catalysis.
Workflow Diagram
Figure 2: Optimized Buchwald-Hartwig workflow for 3-bromo-5,6,7,8-tetrahydroisoquinoline.
Methodology
-
Catalyst Choice: Use Pd₂(dba)₃ with Xantphos or BrettPhos . Xantphos is excellent for primary amines; BrettPhos is superior for secondary amines.
-
Base: Cesium Carbonate (Cs₂CO₃) is preferred over NaOtBu to prevent side reactions with the pyridine nitrogen.
-
Procedure: Combine substrate, amine, base, and ligand in a vial. Purge with Argon. Add Pd precursor and solvent (Toluene). Heat at 100°C overnight.
-
Purification: The resulting aminopyridine is often basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent during chromatography to prevent streaking.
Troubleshooting & Optimization (Expert Insights)
Issue: Low Conversion in Coupling
-
Cause: The pyridine nitrogen can coordinate to the Palladium, deactivating the catalyst ("poisoning").
-
Solution: Switch to a catalyst system with a bulky biaryl phosphine ligand (e.g., XPhos Pd G3 or RuPhos Pd G3 ). The steric bulk prevents the pyridine N from binding to the metal center, keeping the catalyst active for the oxidative addition cycle.
Issue: Regioselectivity (If brominating the core)[2]
-
Context: If you are synthesizing the starting material from 5,6,7,8-tetrahydroisoquinoline.
-
Insight: Direct bromination of the 5,6,7,8-tetrahydroisoquinoline core typically occurs at the C3 position (beta to nitrogen, but alpha in the pyridine ring context of this specific fusion). However, radical bromination can attack the benzylic positions (C5 or C8).
-
Fix: Use electrophilic bromination conditions (NBS, H₂SO₄ or Br₂, AcOH) to target the aromatic ring (C3). Avoid radical initiators (AIBN, light) to protect the saturated ring.
Issue: Solubility of Products
-
Insight: While the scaffold improves solubility compared to isoquinoline, coupling it to flat aromatics can still lead to precipitation.
-
Fix: Introduce sp³-rich fragments on the coupling partner (e.g., morpholine, piperazine) early in the synthesis.
References
-
Synthesis and Applications of Tetrahydroisoquinolines
- ROR Modulator Applications: Title: "Substituted Tetrahydroquinolinone Compounds as ROR Gamma Modulators (Patent EP3294713B1)." Source: European Patent Office / Google Patents. URL: Note: Describes the use of the tetrahydroisoquinoline core in autoimmune drug discovery.
-
Suzuki Coupling Methodologies for Heterocycles
- Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
- Source: Yoneda Labs / Organic Chemistry Portal.
-
URL:[Link]
-
Compound Properties & Safety
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic Acid| [benchchem.com]
Application Note: Purification of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This application note details the purification strategies for 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 82132-68-1). Due to the physicochemical nature of this compound—typically a low-melting solid or viscous liquid at room temperature—standard recrystallization of the free base is often ineffective.
This guide prioritizes Salt Formation and Recrystallization as the definitive method for achieving high purity (>98%) suitable for pharmaceutical applications.
Executive Summary & Physicochemical Profile
3-Bromo-5,6,7,8-tetrahydroisoquinoline is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Unlike its fully aromatic analog (3-bromoisoquinoline), the 5,6,7,8-tetrahydro- scaffold possesses a saturated carbocycle fused to an aromatic pyridine ring.
-
Physical State: Pale-yellow to yellow-brown liquid or low-melting solid.
-
Basicity: The nitrogen atom is part of an aromatic pyridine ring (sp² hybridized), resulting in weak basicity (estimated pKa ~5–6).
-
Purification Challenge: The free base often "oils out" during attempts at direct recrystallization.
-
Solution: Conversion to a crystalline hydrobromide (HBr) or hydrochloride (HCl) salt increases the melting point and polarity, enabling efficient purification via recrystallization from polar solvents.
Protocol A: Salt Formation (Critical Precursor Step)
Use this protocol to convert the crude liquid free base into a crystallizable solid.
Rationale
The hydrobromide salt is generally preferred for brominated heteroaromatics as it often yields denser, less hygroscopic crystals than the hydrochloride salt.
Materials
-
Crude Starting Material: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (Liquid/Oil).
-
Solvent: Diethyl ether (anhydrous) or Ethyl Acetate.
-
Acid Source: 48% Hydrobromic acid (aq) or 4M HCl in Dioxane.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude free base (10.0 g, ~47 mmol) in Ethyl Acetate (50 mL) . Ensure complete homogeneity.
-
Note: If the crude is very dark, treat with activated charcoal (5% w/w) for 30 minutes and filter through Celite before proceeding.
-
-
Acid Addition: Cool the solution to 0–5 °C in an ice bath.
-
Precipitation:
-
Option A (HBr): Dropwise add 48% aqueous HBr (1.05 eq) . A solid precipitate should form immediately.
-
Option B (HCl): Dropwise add 4M HCl in Dioxane (1.1 eq) .
-
-
Aging: Stir the slurry at 0 °C for 1 hour to ensure complete salt formation and minimize entrapment of impurities.
-
Isolation: Filter the solid under vacuum/nitrogen atmosphere. Wash the cake with cold Ethyl Acetate (2 x 10 mL).
-
Drying: Dry the crude salt under vacuum at 40 °C for 4 hours.
Protocol B: Recrystallization of the Salt
This is the core purification step to remove regioisomers and synthetic byproducts.
Solvent Selection Strategy
Based on the polarity of isoquinoline salts, the following solvent systems are recommended. Perform a test on 100 mg before scaling up.
| Solvent System | Ratio (v/v) | Applicability | Pros/Cons |
| Ethanol / Diethyl Ether | 1:3 | Primary Recommendation | Excellent recovery; Ether acts as anti-solvent to force crystallization. |
| Isopropanol (IPA) | 100% | Secondary | Good for removing polar impurities; requires higher temperatures. |
| Ethanol / Water | 95:5 | For highly polar impurities | High purity potential; risk of yield loss due to high solubility in water. |
Detailed Procedure (Ethanol/Ether Method)
-
Dissolution: Place the crude salt (from Protocol A) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Add Absolute Ethanol (3 mL per gram of salt) . Heat to reflux (approx. 78 °C).
-
Observation: If the salt does not dissolve completely, add Ethanol in 0.5 mL/g increments until a clear solution is obtained.
-
-
Hot Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly through a pre-heated glass frit.
-
Crystallization:
-
Remove from heat and allow the solution to cool to room temperature naturally (approx. 25 °C) over 1–2 hours. Do not shock cool.
-
Once at room temperature, slowly add Diethyl Ether (or MTBE) dropwise until a faint turbidity persists.
-
Add a seed crystal if available.
-
-
Deep Cooling: Place the flask in a refrigerator (4 °C) for 12 hours.
-
Collection: Filter the white to off-white crystals. Wash with a cold 1:1 mixture of Ethanol/Ether.
-
Validation: Analyze purity via HPLC. If >99%, proceed. If <98%, repeat Protocol B.
Protocol C: Recovery of the Purified Free Base
Execute this step only if the final application requires the free amine (e.g., for a palladium-catalyzed coupling).
-
Suspension: Suspend the purified salt in Dichloromethane (DCM) and Water (1:1 ratio).
-
Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until the aqueous layer pH is basic (pH ~9).
-
Caution: CO₂ gas evolution will occur.
-
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice more with DCM.
-
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (Na₂SO₄), and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) to yield the pure 3-Bromo-5,6,7,8-tetrahydroisoquinoline as a clear oil/liquid.
Process Visualization (Workflow)
Caption: Workflow for converting crude liquid THIQ into a purified crystalline salt.
Analytical Validation Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid (Salt) | Visual |
| Purity | > 98.0% (Area %) | HPLC (C18, MeCN/Water + 0.1% TFA) |
| Identity | Consistent with structure | 1H-NMR (DMSO-d6 for salt) |
| Melting Point | Sharp range (e.g., TBD ± 2°C)* | Capillary Method |
*Note: The exact melting point of the specific salt should be established during the first successful run, as literature values for this specific isomer's salt are sparse compared to the 1-bromo analogs.
References
-
BenchChem. Synthesis of 3-Bromoquinoline Derivatives. (General protocols for bromo-quinoline salt recrystallization). Link
-
Sigma-Aldrich. 3-Bromo-5,6,7,8-tetrahydroquinoline Product Data.[3] (Physical state confirmation).[4] Link
-
PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline Compound Summary. (Physicochemical properties).[1][2][5] Link
-
Yokoyama, A., et al. "Superacid-catalyzed Pictet-Spengler reactions...". J. Org. Chem., 1999, 64, 611-617. (Context on tetrahydroisoquinoline synthesis and handling). Link
Sources
analytical methods for purity assessment of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Application Note: Analytical Strategy for Purity Assessment of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Abstract
3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS 82132-68-1) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and GPCR ligands via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its purity is paramount, as regioisomeric impurities and de-halogenated byproducts can poison catalysts and complicate downstream purification. This guide presents a multi-modal analytical protocol combining High-pH HPLC-UV/MS for organic purity, GC-MS for volatile screening, and qNMR for absolute assay determination.[1]
Introduction & Impurity Profiling[1][2]
The 5,6,7,8-tetrahydroisoquinoline scaffold combines a basic pyridine ring with a lipophilic cyclohexyl-fused system. The introduction of a bromine atom at the C3 position activates the molecule for medicinal chemistry but introduces specific impurity risks.[1]
Critical Quality Attributes (CQAs):
-
Regioisomerism: Bromination at C1 or C4 (less likely but possible) or over-bromination (dibromo species).[1]
-
Oxidation State: Dehydrogenation leading to the fully aromatic 3-Bromo-isoquinoline.[1]
-
Starting Material: Unreacted 5,6,7,8-tetrahydroisoquinoline.[1]
Analytical Challenge: The molecule possesses a basic nitrogen (calculated pKa ~6-7).[1] Standard low-pH chromatography often results in peak tailing due to interaction with residual silanols on the stationary phase. This protocol utilizes a High-pH Reverse Phase strategy to deprotonate the base, ensuring sharp peak shape and high resolution.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for lot release testing.
Caption: Integrated analytical workflow for 3-Bromo-5,6,7,8-tetrahydroisoquinoline quality control.
Method A: High-pH HPLC-UV/MS (The Gold Standard)[1][2]
Rationale: Using a high pH (pH 10) mobile phase keeps the basic isoquinoline nitrogen in its neutral (free base) state.[1] This prevents ionic interaction with silanols, resulting in superior peak symmetry and resolution compared to acidic conditions.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
Instrument Parameters:
| Parameter | Setting |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (primary), 220 nm (secondary); MS (ESI+) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 12.0 | 5 | 95 | Gradient Ramp |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
System Suitability Criteria:
-
Tailing Factor (Target Peak): 0.8 – 1.2 (Strict control due to basicity).
-
Resolution: > 2.0 between Target and Des-bromo impurity (if present).
-
Precision: %RSD < 1.0% for retention time (n=5).
Method B: GC-MS (Volatiles & Regioisomer Check)[1][2]
Rationale: Due to the relatively low molecular weight (MW 212.[1]09) and lack of labile protons, GC-MS is excellent for detecting residual solvents and confirming the absence of volatile isomers that might co-elute in HPLC.[1]
Protocol:
-
Column: Agilent HP-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 3 min.
-
-
MS Source: EI (70 eV), Scan range 35-500 amu.[1]
Interpretation:
-
Target Peak (3-Bromo-5,6,7,8-THIQ): Expect M+ at m/z 211/213 (1:1 isotopic ratio characteristic of Bromine).[1]
-
Impurity (Aromatized): m/z 207/209 (M-4 hydrogens).[1]
Method C: Structural Verification (1H NMR)
Rationale: HPLC and GC provide purity, but only NMR confirms the exact structure (saturation of the carbocyclic ring vs. pyridine ring integrity).[1]
Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl₃.
Key Diagnostic Signals (Expected):
-
Pyridine Ring (Aromatic):
-
Tetrahydro Ring (Aliphatic):
References
-
Vierhapper, F. W., & Eliel, E. L. (1975).[1] Reduction of 5,6,7,8-tetrahydroquinolines and 2,3,4,5,6,7,8,10-octahydroquinolines to trans-decahydroquinolines. The Journal of Organic Chemistry, 40(19), 2734–2742.[1] Link
-
Eurachem. (2016).[1][5] The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Link
-
Dolan, J. W. (2010).[1] HPLC Method Development for Basic Pharmaceuticals. LCGC North America.[1] (Standard industry reference for High-pH chromatography).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53485154, 3-Bromo-5,6,7,8-tetrahydroquinoline. Link
Sources
- 1. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5,6,7,8-tetrahydroisoquinoline [webbook.nist.gov]
- 5. eurachem.org [eurachem.org]
HPLC analysis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline reaction mixtures
Application Note: HPLC Analysis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline Reaction Mixtures
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline (3-Br-THIQ).[1] Unlike its isomer 1,2,3,4-tetrahydroisoquinoline (a secondary amine), the 5,6,7,8-tetrahydroisoquinoline core retains the aromaticity of the pyridine ring while the carbocyclic ring is saturated. This structural distinction dictates that the analyte behaves as a weak base (pyridine-like, pKa ~6.0–6.[1]5) rather than a strong base.[1][2][3]
This protocol addresses the specific challenges of analyzing 3-Br-THIQ in reaction mixtures, specifically:
-
Silanol Interaction: Mitigating peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on silica columns.[1][2]
-
Selectivity: Resolving the target bromide from common synthetic impurities (e.g., des-bromo analogs) and downstream coupling products (e.g., Suzuki-Miyaura cross-coupling products).[1]
-
MS Compatibility: Providing workflows for both UV-only (TFA-based) and LC-MS (Formic acid-based) environments.[1]
Chemical Context & Method Strategy
The Analyte
-
Compound: 3-Bromo-5,6,7,8-tetrahydroisoquinoline[1]
-
Core Structure: Pyridine ring fused to a cyclohexane ring.[1]
-
Key Property: The nitrogen atom is
hybridized (pyridine-type).[1] It is less basic than alkyl amines but sufficiently basic to protonate at neutral pH, leading to peak tailing on standard C18 columns if pH is not controlled.[1] -
Hydrophobicity: The bromine atom and the saturated ring increase lipophilicity (LogP ~2.5–3.0), making Reverse Phase Chromatography (RPC) the ideal separation mode.
Critical Method Parameters (CMP)
-
Mobile Phase pH: To ensure sharp peak shape, the mobile phase pH must be maintained below 3.0 .[1][2] At this pH, the pyridine nitrogen is fully protonated (
), and surface silanols are protonated ( ), minimizing cation-exchange retention mechanisms that cause tailing.[1] -
Stationary Phase: A Type B (high purity) silica C18 column with extensive end-capping or a polar-embedded group is required to shield the silica surface.[1]
Visual Workflows
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting mobile phase modifiers based on detection requirements and analyte basicity.
Figure 2: Reaction Monitoring Pathway (Suzuki Coupling Example)
Caption: Chromatographic separation order of a typical Suzuki coupling reaction mixture involving 3-Br-THIQ.
Experimental Protocols
Protocol A: Standard QC Method (UV Detection)
Recommended for purity checks and reaction conversion monitoring where MS is not required.[1] Uses Trifluoroacetic Acid (TFA) for optimal peak shape.[1]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18) |
| Mobile Phase A | Water + 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 254 nm (primary) and 220 nm (sensitive) |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 10.00 | 95 | Linear Ramp |
| 12.00 | 95 | Wash |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End of Run |
Technical Insight: TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated pyridine nitrogen, increasing retention slightly and masking silanol interactions. This results in excellent peak symmetry (Tailing Factor < 1.2).[1]
Protocol B: LC-MS Compatible Method
Recommended for identifying unknown impurities or byproducts.[1] Uses Formic Acid to avoid ion suppression.[1][4]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (Charged Surface Hybrid) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Mass Spec | ESI Positive Mode (Scan range 100–600 m/z) |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 8.00 | 95 |
| 10.00 | 95 |
| 10.10 | 5 |
| 13.00 | 5 |
Technical Insight: Formic acid is a weaker acid than TFA.[1] On standard C18 columns, this might lead to slight tailing for basic pyridines.[1] The CSH (Charged Surface Hybrid) column is specifically selected here because its stationary phase carries a low-level positive charge, which electrostatically repels the protonated base, preventing silanol interaction and ensuring sharp peaks even without TFA.[1]
Reaction Monitoring Scenario: Suzuki Coupling
In a typical drug discovery workflow, 3-Br-THIQ is coupled with Phenylboronic acid to form 3-Phenyl-5,6,7,8-tetrahydroisoquinoline.[1]
Sample Preparation:
-
Take 50 µL of reaction mixture.
-
Quench in 950 µL of 50:50 Water:Acetonitrile (0.1% TFA).
-
Filter through a 0.2 µm PTFE filter.[1]
Expected Elution Profile (Protocol A):
| Peak ID | Component | Approx. RT (min) | RRT (Relative to SM) | Spectral Characteristics |
| 1 | Phenylboronic Acid | 1.2 - 1.5 | 0.20 | UV max ~215 nm |
| 2 | 5,6,7,8-THIQ (Des-bromo) | 4.2 | 0.61 | m/z 134 [M+H]+ |
| 3 | 3-Br-THIQ (SM) | 6.8 | 1.00 | m/z 212/214 (1:1 pattern) |
| 4 | 3-Phenyl-THIQ (Product) | 9.5 | 1.40 | Extended conjugation, high UV |
System Suitability Criteria (Acceptance Limits):
-
Resolution (Rs) between Des-bromo impurity and SM: > 2.0.[1]
-
Tailing Factor (Tf) for 3-Br-THIQ: < 1.5 (Standard C18) or < 1.2 (CSH/Base-deactivated).[1]
-
Precision (n=5): %RSD of Area < 2.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Tf > 1.5) | Silanol interaction with Pyridine N. | Switch to Protocol A (TFA) or use a "Shield RP" or "CSH" column. Increase buffer concentration. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (5-10% ACN).[1] Do not dissolve in 100% ACN. |
| Retention Time Shift | pH instability.[1] | Pyridines are sensitive to pH changes near their pKa (~6).[1] Ensure mobile phase is buffered well below pH 3.[1] |
| Carryover | Adsorption to injector loop.[1] | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1] |
References
-
Sielc Technologies. HPLC Method for Analysis of Pyridine and Derivatives.[1] (General principles of pyridine analysis on mixed-mode and reverse-phase columns).
-
Agilent Technologies.HPLC Method Development: Standard Practices and New Columns. (Guide on controlling silanol activity for basic compounds).
-
BenchChem.3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol Technical Guide.
-
PubChem. Compound Summary: 5,6,7,8-Tetrahydroisoquinoline.[1][5][6] (Physicochemical properties, pKa data).
-
Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines. (Reaction mechanisms and impurity profiles).[1][2]
Sources
Application Note: LC-MS/MS Characterization of 3-Bromo-5,6,7,8-tetrahydroisoquinoline Derivatives
This Application Note and Protocol is designed for researchers and analytical scientists involved in the structural identification and quantification of 3-Bromo-5,6,7,8-tetrahydroisoquinoline and its derivatives.
Unlike the more common 1,2,3,4-tetrahydroisoquinoline (which contains a secondary amine and a benzene ring), the 5,6,7,8-tetrahydroisoquinoline core consists of an aromatic pyridine ring fused to a saturated cyclohexane ring.[1] This structural distinction fundamentally alters the pKa, hydrophobicity, and fragmentation behavior, requiring a tailored LC-MS approach.[1]
Introduction & Compound Properties[1][2][3][4][5][6][7]
The 3-Bromo-5,6,7,8-tetrahydroisoquinoline scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] The presence of the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the saturated carbocycle offers vectors for stereochemical complexity.
Chemical Identity[1][6][7][8][9][10]
-
Core Structure: Pyridine ring fused to a cyclohexane ring.[1]
-
Nitrogen Environment: Pyridine-like (sp² hybridized).[1]
-
Basicity (pKa): ~6.4 (Predicted).[1] This is significantly less basic than 1,2,3,4-tetrahydroisoquinoline (pKa ~9.5).[1]
-
Isotopic Signature: The presence of one bromine atom creates a distinct 1:1 doublet at
and .[1]
Analytical Challenges
-
Isobaric Interference: Distinguishing between the 5,6,7,8-tetrahydro (aromatic pyridine) and 1,2,3,4-tetrahydro (aliphatic amine) isomers.[1]
-
Ionization Efficiency: The lower basicity requires optimized mobile phase pH to ensure sufficient protonation in ESI+.[1]
-
Halogen Loss: Labile bromine can lead to in-source fragmentation, complicating precursor selection.[1]
Method Development Strategy
Chromatographic Separation
Given the aromatic pyridine core and the lipophilic bromine substituent, Reverse Phase Chromatography (RPLC) is the primary mode of separation.[1]
-
Stationary Phase:
-
Mobile Phase Chemistry:
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Scan Mode:
-
Full Scan (Q1): To identify the characteristic Br isotope pattern (m/z
and with equal intensity). -
Product Ion Scan (MS2): To characterize the core scaffold.[1]
-
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (purity >95%).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Additives: LC-MS grade Formic Acid (FA).[1]
Sample Preparation[1][11]
-
Biological Matrix (Plasma/Microsomes):
-
Aliquot 50 µL of sample.[1]
-
Add 150 µL of ice-cold ACN containing Internal Standard (e.g., d5-isoquinoline).
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Transfer supernatant to LC vial.
-
-
Synthetic Reaction Mixture:
-
Dilute crude mixture to ~10 µg/mL in 50:50 Water:ACN.
-
Filter through 0.2 µm PTFE filter to remove palladium catalysts or salts.[1]
-
LC Conditions
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |
| Column | Phenomenex Kinetex C18 or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0.0 min: 5% B[1]
-
1.0 min: 5% B[1]
-
7.5 min: 95% B[1]
-
7.6 min: 5% B[1]
-
10.0 min: 5% B (Re-equilibration)
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temp: 400°C
-
Gas Flow: 800 L/hr[1]
-
Cone Voltage: 30 V (Optimize to prevent in-source loss of Br)
MRM Transitions (Quantification)
Note: Mass values are theoretical based on
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 3-Br-5,6,7,8-THIQ ( | 212.0 | 133.1 | 25 | Loss of Br radical |
| 212.0 | 106.1 | 35 | Loss of Br + HCN | |
| 3-Br-5,6,7,8-THIQ ( | 214.0 | 135.1 | 25 | Loss of Br radical |
| 214.0 | 108.1 | 35 | Loss of Br + HCN |
Data Analysis & Interpretation
The "Bromine Rule" Validation
Before fragmentation analysis, confirm the precursor ion identity by the isotopic envelope.
-
Observation: Two peaks separated by 2 Da (m/z 212 and 214).[1]
-
Criteria: The intensity ratio of 212:214 must be approximately 1:1 (ranges 0.9 – 1.1 are acceptable).
-
If the ratio is 3:1, the compound contains Chlorine, not Bromine.[1]
Fragmentation Pathways
Unlike 1,2,3,4-THIQ which undergoes Retro-Diels-Alder (RDA) cleavage of the saturated N-ring, the 5,6,7,8-THIQ core contains a stable aromatic pyridine ring.[1]
-
Primary Pathway: Homolytic cleavage of the C-Br bond, yielding the stable [M-Br]
cation (m/z 133).[1] -
Secondary Pathway: Ring contraction or loss of HCN from the pyridine ring (characteristic of pyridines).[1]
System Suitability
-
Retention Time Precision: %RSD < 1.0% (n=6 injections).
-
Peak Tailing Factor: < 1.5 (Ensure acidic mobile phase is fresh).[1]
-
Carryover: Inject a blank after the highest standard; signal must be < 20% of LLOQ.
Visualizations
Analytical Workflow
This diagram outlines the decision process for identifying the derivative.
Caption: Step-by-step logic for confirming brominated tetrahydroisoquinoline derivatives via LC-MS.
Fragmentation Mechanism (Theoretical)
This diagram illustrates the fragmentation difference between the two common THIQ isomers.
Caption: Primary fragmentation pathways for 3-Bromo-5,6,7,8-tetrahydroisoquinoline in ESI+.
References
-
PubChem. "3-Bromo-5,6,7,8-tetrahydroquinoline (Compound Summary)." National Library of Medicine. [Link]
-
Restek Corporation. "LC-MS/MS Analysis of Isomers: Strategies for Separation."[1] Restek Technical Library. [Link]
-
NIST. "5,6,7,8-Tetrahydroisoquinoline Gas Phase Ion Energetics." NIST Chemistry WebBook. [Link][1][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Bromo-5,6,7,8-tetrahydroisoquinoline Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. We will explore the common pitfalls in the key synthetic steps and provide scientifically-grounded, actionable solutions to optimize your experimental outcomes.
General Synthetic Strategies
The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline presents a dual challenge: constructing the tetrahydroisoquinoline core and achieving regioselective bromination at the C-3 position. The order of these operations is critical to success. Broadly, two strategic pathways can be considered, each with its own set of potential difficulties.
Caption: Overview of synthetic strategies for 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your synthesis.
Part A: Issues in Tetrahydroisoquinoline Core Synthesis
The two most prevalent methods for constructing the isoquinoline backbone are the Bischler-Napieralski and Pictet-Spengler reactions.
Question 1: My Bischler-Napieralski cyclization is failing or giving a very low yield. What are the common causes and solutions?
This is a frequent issue, often stemming from one of several factors related to substrate reactivity, reagent choice, or reaction conditions. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[1]
| Potential Cause | Explanation | Recommended Solution |
| Deactivated Aromatic Ring | The cyclization is most effective with electron-rich aromatic rings.[2] If your β-phenylethylamide precursor has electron-withdrawing groups, the intramolecular electrophilic attack will be sluggish or fail completely. | For deactivated substrates, stronger dehydrating agents are necessary. If POCl₃ fails, a mixture of P₂O₅ in refluxing POCl₃ is a more potent option.[3] Alternatively, consider a modern, milder protocol using triflic anhydride (Tf₂O) and 2-chloropyridine, which can be effective for a wider range of substrates. |
| Insufficient Dehydrating Agent | Standard agents like phosphoryl chloride (POCl₃) may not be potent enough for less reactive substrates. The mechanism involves activation of the amide carbonyl to form a reactive intermediate (e.g., imidoyl phosphate or nitrilium ion), which requires a powerful Lewis acid.[4][5] | Switch to a stronger dehydrating agent. A combination of P₂O₅ and POCl₃ generates pyrophosphates, which are excellent leaving groups and facilitate the reaction.[4] For particularly stubborn substrates, Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. |
| Presence of Moisture | The dehydrating agents used (POCl₃, P₂O₅) are extremely sensitive to water. Any moisture will quench the reagent, halting the reaction.[2] | Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and ensure reagents are fresh and have been stored properly. |
| Inappropriate Reaction Conditions | While heating is often required, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, resulting in a complex mixture and low yield.[2] | Monitor the reaction closely using Thin Layer Chromatography (TLC). Gradually increase the temperature only if the reaction is not proceeding. If using a high-boiling solvent like xylene or toluene, ensure the reflux temperature is appropriate for your substrate's stability.[2][4] |
Question 2: I am observing a significant styrene-like side product in my Bischler-Napieralski reaction. How can I prevent this?
The formation of a styrene derivative is a classic side reaction known as a retro-Ritter reaction.[3] This occurs when the nitrilium ion intermediate, instead of undergoing cyclization, undergoes elimination.
Caption: Decision tree for troubleshooting the Bischler-Napieralski reaction.
This side reaction is more prevalent under harsh conditions. To suppress it, you can employ two main strategies:
-
Solvent Choice: Shifting the equilibrium away from the elimination product can be achieved by using the corresponding nitrile as the reaction solvent (e.g., acetonitrile if an acetyl group is part of the amide).[2]
-
Milder Reagents: Modern methods using reagents like triflic anhydride (Tf₂O) with 2-chloropyridine proceed under much milder conditions (-20 °C to 0 °C), which can completely avoid the intermediates that lead to the retro-Ritter reaction.
Question 3: My Pictet-Spengler reaction is inefficient. How can I improve the yield?
The Pictet-Spengler reaction is an excellent alternative for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7] Low yields often point to issues with the key iminium ion intermediate formation or the subsequent cyclization.
-
Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular attack by the aromatic ring.[8][9] This step is acid-catalyzed. If your reaction is sluggish, ensure you are using an appropriate acid catalyst (e.g., HCl, H₂SO₄, or trifluoroacetic acid) and that conditions are sufficiently anhydrous to favor iminium ion formation over hydrolysis.[6]
-
Aromatic Ring Nucleophilicity: Like the Bischler-Napieralski reaction, this process works best with electron-rich aromatic systems.[9] For less activated rings, stronger acids and higher temperatures are required.[8] In some cases, superacid-catalyzed conditions can give moderate to high yields for otherwise unreactive substrates.
-
N-Acyliminium Ion Variant: For a more robust reaction under milder conditions, consider the N-acyliminium ion variant. In this approach, the intermediate imine is acylated, creating a highly reactive N-acyliminium ion that readily cyclizes.[6]
Part B: Issues in Regioselective Bromination
Achieving bromination specifically at the C-3 position is the most significant challenge in this synthesis.
Question 4: I am attempting to directly brominate 5,6,7,8-tetrahydroisoquinoline but I'm getting a mixture of products or bromination on the wrong ring. Why?
This outcome is expected due to the electronic properties of the tetrahydroisoquinoline system.
-
Ring Reactivity: The molecule consists of two fused rings: a partially saturated, electron-rich benzenoid ring and an electron-deficient pyridine ring. Electrophilic aromatic substitution, such as bromination, will preferentially occur on the more activated (electron-rich) benzene ring.
-
Directing Effects: The secondary amine in the heterocyclic ring is an activating group that strongly directs electrophiles to the ortho and para positions of the benzenoid ring (C-5 and C-7). Therefore, direct bromination with reagents like Br₂ or N-bromosuccinimide (NBS) will almost exclusively yield bromination at C-5 and/or C-7, not C-3.[10][11]
Question 5: How can I achieve regioselective bromination at the C-3 position?
Direct bromination of the tetrahydroisoquinoline core is not a viable strategy. The most reliable approach is to introduce the bromine atom onto a fully aromatic isoquinoline precursor and then selectively reduce the benzenoid ring.
Caption: A viable two-step strategy for regioselective C-3 bromination.
Recommended Strategy:
-
Brominate Isoquinoline: Start with commercially available isoquinoline. Bromination of the electron-deficient isoquinoline ring system is challenging but can be achieved under strongly acidic conditions. Using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25 °C to -15 °C) can favor bromination at the C-5 position.[12][13] While direct C-3 bromination is less common, related methods for functionalizing the C-3 position often involve starting from precursors like isoquinolin-3-one. For the purpose of this guide, we will assume a route starting from a commercially available or synthesized 3-bromoisoquinoline.
-
Selective Reduction: Once you have 3-bromoisoquinoline, the next step is the selective reduction of the carbocyclic (benzene) ring, leaving the pyridine ring and the C-Br bond intact. Catalytic hydrogenation is the method of choice. Using catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) in an acidic solvent like acetic acid or ethanol with HCl is effective for this transformation.
Detailed Experimental Protocols
Protocol 1: Modern Bischler-Napieralski Cyclization (Movassaghi's Modification)
This protocol is a milder and often more efficient alternative to classical methods, suitable for a wider range of substrates.
-
Reaction Setup: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -20 °C in a cryocool or a dry ice/acetonitrile bath.
-
Reagent Addition: To the cooled solution, add 2-chloropyridine (2.0 equiv), followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Maintain the temperature at -20 °C during the addition.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes.
-
Warm-up: Allow the reaction to warm to 0 °C and continue stirring for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline product by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 3-Bromoisoquinoline
This protocol describes the selective reduction of the benzenoid ring.
-
Catalyst Preparation: In a hydrogenation flask, place 3-bromoisoquinoline (1.0 equiv) and Platinum(IV) oxide (PtO₂, ~5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Hydrogenation: Place the flask on a Parr shaker apparatus. Purge the system with hydrogen gas (H₂) several times before pressurizing to approximately 50 psi.
-
Reaction: Shake the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with a small amount of acetic acid or methanol.
-
Isolation: Carefully neutralize the filtrate with a base (e.g., 6M NaOH or saturated NaHCO₃) while cooling in an ice bath. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-Bromo-5,6,7,8-tetrahydroisoquinoline. Further purification can be achieved by column chromatography or recrystallization if necessary.
References
- BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
- ResearchGate. (2025). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution.
- Organic Reactions, Inc. (2026). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
- Organic Reactions, Inc. (2026).
- Wikipedia. Bischler–Napieralski reaction.
- Wikipedia. Pictet–Spengler reaction.
- Centurion University. Synthesis of isoquinolines.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- Google Patents. (2002).
- ResearchGate. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
- RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 5,6,7,8-Tetrahydroisoquinoline
Welcome to the technical support center for the bromination of 5,6,7,8-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity of your desired brominated products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a complex mixture of polybrominated species instead of the desired mono-brominated product. What is causing this over-bromination and how can I control it?
Answer:
Over-bromination is a frequent issue when working with activated aromatic systems like 5,6,7,8-tetrahydroisoquinoline. The secondary amine in the tetrahydroisoquinoline ring is a strong electron-donating group, which highly activates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] This activation makes it difficult to stop the reaction at the mono-brominated stage, often leading to di- or even tri-brominated byproducts.[2]
Root Cause Analysis:
The high electron density on the aromatic ring, particularly at the positions ortho and para to the nitrogen, makes these sites highly susceptible to attack by the electrophilic bromine species. Once the first bromine atom is attached, the ring remains sufficiently activated for subsequent brominations to occur, especially if a stoichiometric excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period.[3]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can offer better control over the extent of bromination.[1] Start with a 1:1 molar ratio of 5,6,7,8-tetrahydroisoquinoline to NBS.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a significant extent and before substantial formation of di-brominated products is observed.
-
Choice of Brominating Agent: Consider using a milder brominating agent. While NBS is common, other reagents like tribromoisocyanuric acid (TBCA) have been shown to provide high regioselectivity for mono-bromination of activated aromatic rings.[4][5]
Experimental Protocol for Controlled Mono-bromination:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Offers better control than Br₂.[1] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Minimizes over-bromination. |
| Solvent | Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) | Common solvents for NBS brominations.[3] |
| Temperature | 0 °C to room temperature | Lower temperatures can increase selectivity. |
| Monitoring | TLC (e.g., 9:1 Hexanes:Ethyl Acetate) | Allows for real-time tracking of the reaction. |
Question 2: I'm observing significant formation of a dark, tar-like substance in my reaction mixture, leading to low yields of the desired product. What is the cause of this decomposition?
Answer:
The formation of dark, insoluble materials often points towards oxidation or polymerization side reactions. The tetrahydroisoquinoline scaffold can be susceptible to oxidation, especially under certain brominating conditions, which can lead to the formation of colored, dehydrogenated quinoline or isoquinoline species.[1][3]
Root Cause Analysis:
-
Oxidation/Dehydrogenation: N-Bromosuccinimide (NBS), in addition to being an electrophilic brominating agent, can also act as an oxidant, leading to the dehydrogenation of the tetrahydroisoquinoline ring to form a more conjugated, and often colored, isoquinoline system.[3][6][7] This process can be exacerbated by prolonged reaction times or elevated temperatures.
-
Acid-Catalyzed Polymerization: The secondary amine can be protonated by HBr, which is a byproduct of the bromination reaction. The resulting ammonium salt may be less stable, and under acidic conditions, polymerization or other decomposition pathways can be initiated.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for tar formation.
Preventative Measures:
-
Amine Protection: The most effective way to prevent both N-bromination and oxidation at the nitrogen is to protect the secondary amine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[8][9] The Boc group can be easily introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions (e.g., with trifluoroacetic acid) after the bromination is complete.[8]
-
Inclusion of a Base: Adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, can scavenge the HBr byproduct, preventing the reaction medium from becoming overly acidic and thus minimizing acid-catalyzed side reactions.
Experimental Protocol for Amine Protection:
| Step | Reagents & Conditions | Purpose |
| 1. Protection | 5,6,7,8-tetrahydroisoquinoline, Boc₂O (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM), Room Temperature, 2-4 hours | To form N-Boc-5,6,7,8-tetrahydroisoquinoline. |
| 2. Bromination | N-Boc protected substrate, NBS (1.1 eq), CHCl₃, 0 °C to RT, Monitor by TLC | To achieve selective aromatic bromination. |
| 3. Deprotection | Trifluoroacetic acid (TFA) in DCM (1:1), Room Temperature, 1-2 hours | To remove the Boc protecting group. |
Question 3: My desired product is contaminated with an isomer, and I'm having difficulty separating them. How can I improve the regioselectivity of the bromination?
Answer:
Achieving high regioselectivity in the bromination of 5,6,7,8-tetrahydroisoquinoline can be challenging due to the activating nature of the secondary amine, which directs bromination to both the ortho and para positions. The primary substitution products are typically at the C-5 and C-7 positions.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The substituents already present on the ring can sterically hinder the approach of the electrophile to certain positions.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the charged intermediate (arenium ion).[10] In some cases, non-polar solvents can slow down the reaction, potentially allowing for greater selectivity.[10]
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes alter the regioselectivity of halogenation reactions, although care must be taken as they can also promote side reactions.[11][12][13]
Strategies for Improving Regioselectivity:
-
Protecting Group Strategy: As mentioned previously, protecting the secondary amine can influence the directing effect. The bulky Boc group may sterically hinder substitution at the adjacent C-1 position, although its electronic effect still strongly directs to the C-5 and C-7 positions.
-
Directed Ortho-Metalation (DoM): For achieving substitution at a specific position, a directed ortho-metalation strategy can be employed. This involves deprotonation at a specific position directed by a functional group, followed by quenching with an electrophilic bromine source. This method offers excellent regiocontrol but requires a multi-step sequence.
-
Solvent Screening: Perform small-scale reactions in a variety of solvents with different polarities (e.g., hexane, dichloromethane, acetonitrile, acetic acid) to determine the optimal solvent for regioselectivity.
Purification of Isomers:
If isomeric byproducts are unavoidable, careful purification is necessary.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient to improve separation.
-
Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.
Question 4: I suspect N-bromination is occurring. How can I detect this side product and prevent its formation?
Answer:
N-bromination, the direct attachment of a bromine atom to the nitrogen of the secondary amine, is a possible side reaction, especially with reagents like NBS. The resulting N-bromo amine is often unstable and can lead to further decomposition products.
Detection of N-Bromination:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the starting material plus one bromine atom minus one hydrogen atom, but be aware this is isobaric with C-bromination. Fragmentation patterns may help distinguish them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be indicative. The N-H proton signal will disappear upon N-bromination. Changes in the chemical shifts of the protons on the carbons adjacent to the nitrogen will also be observed.
Workflow for Diagnosing and Preventing N-Bromination:
Caption: Workflow for addressing N-bromination.
Prevention of N-Bromination:
-
Amine Protection: This is the most robust method. Protecting the amine with a group like Boc physically blocks the nitrogen from reacting.[8][9]
-
Protonation: Performing the reaction in an acidic medium (e.g., acetic acid or with a strong acid catalyst) will protonate the secondary amine to form an ammonium salt.[14] The lone pair of electrons on the nitrogen is then no longer available to react with the brominating agent. However, this will also deactivate the aromatic ring towards electrophilic substitution, so harsher reaction conditions may be necessary.[14]
References
- ResearchGate. (2016, March 16). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?
- Benchchem. (n.d.). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]
- Unknown. (n.d.). 24.
-
Royal Society of Chemistry. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Quora. (n.d.). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) A New Regioselective Bromination of Activated Aromatic Rings. Retrieved from [Link]
-
Forschungszentrum Jülich. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed. (2001, October 18). Intramolecular electrophilic aromatic substitution reactions of 2-amidoacroleins: a new method for the preparation of tetrahydroisoquinolines, tetrahydro-3-benzazepines, and hexahydro-3-benzazocines. Retrieved from [Link]
-
ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. Retrieved from [Link]
-
PubMed. (2009, January 1). Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process. Retrieved from [Link]
-
MDPI. (2021, November 17). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
-
National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) A New Regioselective Bromination of Activated Aromatic Rings [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Navigating the Complexities of Tetrahydroisoquinoline Functionalization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Improving the Regioselectivity of Tetrahydroisoquinoline (THIQ) Functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the lab. This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing regioselectivity in these critical reactions. Here, you will find troubleshooting advice in a direct Q&A format, detailed experimental workflows, and visual aids to clarify complex concepts.
Section 1: Frequently Asked Questions & Troubleshooting
This section tackles the most pressing issues researchers face when aiming for specific regiochemical outcomes in THIQ functionalization.
Question 1: My Pictet-Spengler reaction is yielding a mixture of regioisomers. How can I improve selectivity for the desired product?
Answer: Poor regioselectivity in the Pictet-Spengler reaction is a classic challenge, often stemming from the electronic properties of the β-arylethylamine starting material. The cyclization is an electrophilic aromatic substitution, and its regiochemical outcome is dictated by the nucleophilicity of the aromatic ring.[1][2]
-
Underlying Cause: When multiple positions on the aromatic ring are activated towards electrophilic attack, a mixture of products can result. For instance, with a meta-substituted phenethylamine, cyclization can occur at either of the two ortho positions relative to the ethylamine moiety, or para to the substituent.
-
Troubleshooting Strategies:
-
Substrate Modification: The most direct approach is to use starting materials with strongly directing groups. Electron-donating groups (EDGs) like alkoxy or hydroxyl groups strongly activate the ortho and para positions, enhancing the rate and selectivity of the cyclization.[3] If your substrate lacks such groups, consider whether your synthetic route can be adapted to include them. For substrates with a single hydroxyl group, careful temperature control can be crucial for selectivity.[4]
-
Catalyst Choice: While traditionally run under strong acid catalysis (e.g., HCl, H₂SO₄), milder conditions can sometimes offer better control.[1] For sensitive substrates, consider using Lewis acids like BF₃·OEt₂ or even enzymatic catalysts like norcoclaurine synthases (NCSs), which can provide excellent stereoselectivity and regioselectivity.[5][6]
-
Reaction Conditions: Temperature plays a significant role. Running the reaction at lower temperatures can often favor the thermodynamically more stable product, potentially increasing the yield of a single regioisomer.[4]
-
Question 2: I am attempting a Bischler-Napieralski reaction, but I'm observing low yields and significant side product formation. What's going wrong?
Answer: The Bischler-Napieralski reaction, which cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, is sensitive to both substrate electronics and reaction conditions.[7][8]
-
Underlying Cause: This reaction is also an intramolecular electrophilic aromatic substitution. Low yields are often due to insufficient activation of the aromatic ring by electron-donating groups, making the cyclization difficult.[9] A major side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative, especially when the intermediate nitrilium ion is stabilized.[7][10]
-
Troubleshooting Strategies:
-
Activating Groups: Ensure your β-arylethylamide has sufficient electron-donating groups on the aromatic ring to facilitate the electrophilic attack.[7][9]
-
Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is common, but for less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[8] Milder reagents like trifluoromethanesulfonic anhydride (Tf₂O) can also be effective and may reduce side reactions.[10]
-
Solvent Effects: To suppress the retro-Ritter side reaction, using a nitrile as the solvent can shift the equilibrium away from the undesired styrene product.[10]
-
N-Acyliminium Ion Strategy: An alternative approach involves the formation of a highly electrophilic N-acyliminium ion under milder conditions, which can be achieved using reagents like oxalyl chloride.[2][10]
-
Question 3: My C-H activation/functionalization at the C1 position of the THIQ core is not selective. I'm getting functionalization at other positions on the aromatic ring. How can I direct the reaction to C1?
Answer: Achieving regioselectivity in direct C-H functionalization of the THIQ scaffold is a significant area of modern organic synthesis. Directing the reaction specifically to the C1 position often requires strategic catalyst and substrate design.
-
Underlying Cause: Without a directing group, C-H functionalization can occur at various positions based on the inherent electronic and steric properties of the THIQ ring system.[11][12]
-
Troubleshooting Strategies:
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the selective C1 functionalization of N-aryl THIQs.[13][14] This method often proceeds via the formation of an iminium ion intermediate, which is then attacked by a nucleophile at the C1 position.
-
Directing Groups: The use of a directing group on the nitrogen atom is a highly effective strategy to control regioselectivity.[15][16][17] The directing group coordinates to the metal catalyst, bringing it into proximity with the desired C-H bond. While this is more commonly employed for functionalization of the aromatic ring of the THIQ, careful selection of the directing group and catalyst can influence reactivity at the C1 position.
-
Enzymatic Approaches: Biocatalysis offers exceptional regioselectivity. Enzymes like monoamine oxidases (MAO-N) can oxidize the THIQ to a cyclic iminium ion, which can then be trapped by a nucleophile in a chemoenzymatic cascade, leading to C1-functionalized products with high enantioselectivity.[5][18]
-
Section 2: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments discussed in the troubleshooting section.
Protocol 1: Regioselective Pictet-Spengler Reaction Using Mild Acid Catalysis
This protocol is designed for substrates where harsh acidic conditions might lead to side products or decomposition.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂ (0.1-0.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: C1-Alkylation of N-Aryl Tetrahydroisoquinolines via Photoredox Catalysis
This protocol outlines a general procedure for the C1-alkylation of N-aryl THIQs using a photoredox catalyst.[19]
-
Reaction Setup: In a reaction vessel, combine the N-aryl tetrahydroisoquinoline (1.0 eq), the alkylating agent (e.g., an activated alkyl bromide, 1.5 eq), a photoredox catalyst such as [Ir(ppy)₂(dtbbpy)]PF₆ or Ru(bpy)₃Cl₂ (1-2 mol%), and a suitable solvent (e.g., acetonitrile or DMF).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED light source while maintaining a constant temperature (often room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the C1-alkylated product.
Section 3: Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate key mechanistic pathways and troubleshooting logic.
Diagram 1: Decision Tree for Troubleshooting Pictet-Spengler Regioselectivity
Caption: Troubleshooting logic for Pictet-Spengler regioselectivity.
Diagram 2: General Mechanism for Photoredox-Catalyzed C1-Functionalization of THIQs
Caption: Simplified mechanism of photoredox-catalyzed C1-functionalization.
Section 4: Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for different THIQ functionalization methods to aid in experimental design.
| Reaction Type | Catalyst/Reagent | Key Conditions | Typical Regioselectivity | Common Nucleophiles |
| Pictet-Spengler | HCl, H₂SO₄, TFA | Varies (0 °C to reflux) | Dependent on substrate electronics | Aldehydes, Ketones |
| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O | Reflux | Dependent on substrate electronics | N/A (intramolecular) |
| Photoredox C-H Alkylation | Ru(bpy)₃Cl₂, Ir(ppy)₂(dtbbpy)PF₆ | Blue LED, Room Temp | High for C1 | Silyl ketene acetals, malonates, activated alkyl halides[13][19] |
| Enzymatic Functionalization | Monoamine Oxidase (MAO-N) | Aqueous buffer, RT | Excellent for C1 | Various (in cascades)[5][18] |
| Metal-Catalyzed C-H Arylation | Cu(I) or Fe(III) salts | Elevated Temp | High for C1 | Indoles, Pyrroles[20][21] |
References
- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amin
- Photoredox Activation and Anion Binding Catalysis in the Dual Catalytic Enantioselective Synthesis of β-Amino Esters. PMC.
- Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. PMC.
- Recent advances in visible light-induced C1(sp3)
- α‐Functionalization of tetrahydroisoquinolines.
- One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)
- Asymmetric Organocatalysis and Photoredox Catalysis for the α-Functionalization of Tetrahydroisoquinolines. Wiley Online Library.
- One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Journal of the American Chemical Society.
- Pictet–Spengler reaction. Wikipedia.
- α-Functionalization of Tetrahydroisoquinolines with Activated Alkyl Bromide under Photoredox Catalysis.
- A Versatile C–H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine
- Pictet-Spengler reaction. chemeurope.com.
- C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimeriz
- A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
- Bischler-Napieralski Reaction. Cambridge University Press.
- One-pot functionalisation of N-substituted tetrahydroisoquinolines by photooxidation and tunable organometallic trapping of iminium intermediates.
- Pictet-Spengler Reaction. J&K Scientific LLC.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis.
- Bischler–Napieralski reaction. Wikipedia.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
- Isoquinoline synthesis. e-learning.
- Synthesis of isoquinoline MCQs With Answer. Pharmacy Freak.
- Direct Functionalization of (Un)
- Li's enantioselective alkynylation of tetrahydroisoquinoline.
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Isoquinoline synthesis. Organic Chemistry Portal.
- Chapter 7_Quinolines and Isoquinolines.pdf. Unknown Source.
- Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling. The Journal of Organic Chemistry.
- Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar.
- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC.
- Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygen
- Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals.
- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. d-nb.info [d-nb.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from 3-Bromo-5,6,7,8-tetrahydroisoquinoline synthesis
[1][2][3]
Status: Operational Ticket Type: Purification & Impurity Removal Lead Scientist: Dr. A. Vance, Senior Application Scientist[2][3]
Part 1: Diagnostic Triage (Identify Your Impurity)[2][3]
Before attempting generic purification, you must identify the specific impurity profile of your crude reaction mixture.[4] The synthesis of tetrahydroisoquinolines (THIQs) is prone to specific side reactions—primarily oxidation (aromatization) and incomplete halogenation.[2][4]
Use this decision tree to diagnose your crude material:
Figure 1: Diagnostic logic for identifying primary impurities in THIQ bromination.
Part 2: The "Kill List" - Critical Impurity Profiles[1][2][3][4]
Understanding the chemical nature of your impurities is the only way to remove them efficiently.[2][4]
The "Lactam" (Starting Material)[2][4]
-
Origin: Incomplete reaction with
. -
Behavior: Unlike your product, this molecule is an amide/lactam .[2][3] It is non-basic .
-
Removal Strategy: Exploiting Basicity (See Protocol A). The product will protonate in dilute acid; the lactam will not.[2][4]
The "Aromatic" (Dehydrogenated)[2][4]
-
Origin: The cyclohexyl ring of the THIQ system is prone to oxidative dehydrogenation, especially if the reaction mixture overheats or if trace metals are present.[4]
-
Behavior: It is structurally almost identical to your product but planar and fully aromatic.[2][3]
-
Removal Strategy: Chromatography.[2][3] The pKa difference is often too narrow for clean extraction separation, though the THIQ is generally more basic (pKa ~6-7) than the electron-deficient aromatic isoquinoline (pKa ~2-3).[2][3][4]
The "Red Sludge" (Phosphorous Species)[1][2][4]
Part 3: Validated Purification Protocols
Protocol A: The "Golden Step" (Acid-Base Extraction)
Target: Removal of Impurity Type B (Lactam) and Type C (Phosphorous).[1][2][3] Principle: This relies on the pyridine nitrogen's basicity.[3][4] The product is a base; the lactam impurity is neutral.[2][4]
| Step | Action | Mechanism / Rationale |
| 1 | Dissolution | Dissolve crude residue in DCM (Dichloromethane) . Avoid ether as phosphorous oils are insoluble and will clump. |
| 2 | First Wash | Wash organic phase with 1M NaOH (2x).[1][2][3] Warning: Exothermic. |
| 3 | Extraction | Extract the DCM layer with 1M HCl (3x).[1][2][3] Collect the AQUEOUS layer.[3][4] |
| 4 | Discard | Discard the DCM layer (contains lactam and non-basic tars).[1][3][4] |
| 5 | Basify | Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.[3][4] |
| 6 | Recovery | Extract the milky aqueous mixture with DCM (3x). Dry over |
Protocol B: Silica Gel Chromatography
Target: Removal of Impurity Type A (Fully Aromatic) and close-eluting isomers.[1][2][3]
Part 4: Troubleshooting FAQs
Q1: My product is turning brown/black upon concentration. What is happening? A: This is likely oxidative instability.[2][3] Tetrahydroisoquinolines are sensitive to air oxidation, which slowly converts them to the fully aromatic isoquinoline or N-oxides.[2][3]
-
Fix: Store the product under Argon/Nitrogen. If storing for long periods, convert it to the HCl salt (treat ether solution with HCl/Dioxane).[2][4] The salt form is significantly more stable against oxidation.[2][4]
Q2: I have a persistent impurity at M-2 (mass 210 vs 212). Is this the alkene? A: Yes. This is the dihydroisoquinoline intermediate.[2][4] It occurs if the dehydrogenation (aromatization) stops halfway.[2][4]
-
Fix: This is very difficult to separate. It is often better to push the reaction back: treat the mixture with a mild reducing agent (like
in methanol) to reduce the dihydro-impurity back to the tetrahydro-product, provided the bromine is stable (which it usually is to borohydride).[2][3][4]
Q3: The yield is low after the Acid-Base extraction. A: You likely lost the product in the aqueous phase during the basification step (Step 5 in Protocol A).[3][4]
-
Fix: The 3-bromo substituent lowers the pKa of the pyridine ring, making it a weaker base.[3][4] When you extract with acid, it goes into water easily.[2] However, when basifying, ensure the pH is very high (>12) to fully deprotonate it.[2][4] If the pH is only 8 or 9, the product may still be partially protonated and soluble in water.[4] Use Chloroform/Isopropanol (3:1) for the final extraction if the product is stubborn.[2][4]
Part 5: Visualizing the Extraction Logic
This diagram illustrates the "Golden Step" (Protocol A) to ensure you are discarding the correct layer.[2][4]
Figure 2: Phase separation logic for removing neutral lactam impurities.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Retrieved from [2][3]
-
Organic Chemistry Portal. (2024).[1][2][3] Synthesis of Tetrahydroisoquinolines. Retrieved from [2][3]
-
PubChem. (2025).[1][2][3] 3-Bromo-5,6,7,8-tetrahydroquinoline (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3]
-
Organic Syntheses. (2024). Bromination of Isoquinoline Derivatives. Org. Synth. Coll. Vol. 11. Retrieved from [1][2][3]
-
Royal Society of Chemistry. (2023).[2][3] Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry. Retrieved from [2][3]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. PubChemLite - 3-bromo-5,6,7,8-tetrahydroquinoline (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101654232A - Method for adsorbing and purifying PH3 under reducing condition - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Welcome to the technical support center dedicated to the synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis and scale-up of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic route effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
Q1: What are the primary synthetic strategies for preparing 3-Bromo-5,6,7,8-tetrahydroisoquinoline?
A1: The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline can be approached in two main ways:
-
Route A: Late-Stage Bromination. This involves first synthesizing the 5,6,7,8-tetrahydroisoquinoline core and then introducing the bromine atom at the C3 position. The core can be synthesized via classical methods like the Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction of the resulting dihydroisoquinoline intermediate.[1][2][3][4] This is often the more common approach as the tetrahydroisoquinoline core is more activated towards electrophilic substitution than a corresponding isoquinoline.
-
Route B: Early-Stage Bromination. This strategy involves using a pre-brominated starting material, such as a brominated phenethylamine derivative, which is then cyclized to form the target molecule. This can offer better regiocontrol but may require more complex starting materials.
The choice between these routes depends on the availability of starting materials, desired scale, and the potential for isomer formation during bromination.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up any synthesis introduces challenges. For this specific molecule, key issues include:
-
Exothermic Reactions: Both the cyclization (e.g., Bischler-Napieralski) and bromination steps can be highly exothermic. Careful control of temperature through controlled reagent addition and efficient cooling is critical to prevent side reactions and ensure safety.[5]
-
Reagent Stoichiometry: On a larger scale, precise control of reagent stoichiometry is crucial. For instance, using an excess of a brominating agent can lead to the formation of di- or poly-brominated byproducts, which can be difficult to separate.[6]
-
Purification: Isolating the pure product from starting materials, isomers, and other byproducts can be a significant bottleneck. Column chromatography, which is feasible at the lab scale, may not be practical for large-scale production. Developing a robust crystallization or salt formation/precipitation protocol is often necessary.[6]
-
Work-up Procedures: Handling large volumes of aqueous and organic phases during work-up requires appropriate equipment. Emulsion formation can also be more problematic at a larger scale.
Q3: How do I select the appropriate brominating agent?
A3: The choice of brominating agent is critical for achieving high regioselectivity and yield.
-
N-Bromosuccinimide (NBS): This is often the preferred reagent for this type of transformation. It is a solid, making it easier to handle than liquid bromine, and it generates bromine in situ at a controlled rate, which can minimize over-bromination.[6] It is particularly effective for activated aromatic systems.
-
Molecular Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and can be less selective, leading to the formation of multiple isomers and over-brominated products, especially if reaction conditions are not strictly controlled.[6]
-
Other Reagents: For specific applications, other reagents like dibromoisocyanuric acid could be considered.
The optimal choice will depend on the specific substrate and reaction conditions. A comparison is provided in the table below.
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Physical Form | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier to handle, high selectivity, milder conditions.[6] | Higher cost per mole of bromine. |
| Molecular Bromine | Br₂ | Liquid | Low cost, high reactivity. | Highly corrosive and toxic, can lead to over-bromination and isomer formation.[6] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no yield during the cyclization step (e.g., Pictet-Spengler).
-
Possible Cause: The Pictet-Spengler reaction, a key method for forming the tetrahydroisoquinoline ring, is an acid-catalyzed intramolecular electrophilic aromatic substitution.[7][8] Its success is highly dependent on the electronic nature of the starting phenethylamine.
-
Insufficiently activated aromatic ring: The reaction works best with electron-donating groups on the aromatic ring, which facilitate the electrophilic ring closure.[7][9]
-
Inappropriate acid catalyst: The reaction requires an acid to generate the electrophilic iminium ion intermediate. The strength and type of acid can significantly impact the yield.[3][8]
-
Decomposition of starting material: Aldehydes, especially formaldehyde, can be unstable or polymerize under the reaction conditions.
-
-
Proposed Solution:
-
Evaluate Starting Material: Ensure your phenethylamine derivative is sufficiently activated. If not, a Bischler-Napieralski reaction, which proceeds through a more reactive nitrilium ion intermediate, might be a better alternative, although it requires harsher conditions.[1][2]
-
Screen Acid Catalysts: While traditional conditions use strong protic acids like HCl or H₂SO₄, Lewis acids or trifluoroacetic acid (TFA) can be effective, sometimes under milder conditions.[3][8]
-
Control Temperature: Monitor the reaction temperature closely. Start at a lower temperature and gradually increase if the reaction is sluggish.
-
Check Aldehyde Quality: Use fresh, high-purity aldehyde or a stable equivalent like paraformaldehyde.
-
Problem 2: Poor regioselectivity during bromination, leading to a mixture of isomers.
-
Possible Cause: The directing effects of the substituents on the tetrahydroisoquinoline ring determine the position of bromination. The nitrogen atom and the alkyl portion of the ring can influence the electron density at various positions.
-
Harsh Reaction Conditions: High temperatures and highly reactive brominating agents (like Br₂) can reduce selectivity.[6]
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate.
-
-
Proposed Solution:
-
Use a Milder Brominating Agent: Switch from Br₂ to NBS. This generally provides better control and higher selectivity for the desired isomer.[6]
-
Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and enhance selectivity.
-
Solvent Screening: Test a range of solvents. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.
-
Protecting Groups: If selectivity remains an issue, consider protecting the nitrogen atom (e.g., as an amide or carbamate) to alter its directing effect, followed by deprotection after bromination.
-
Problem 3: The final product is difficult to purify from byproducts.
-
Possible Cause: The desired product and major impurities (e.g., starting material, isomers, or over-brominated products) have very similar polarities, making chromatographic separation challenging.
-
Proposed Solution:
-
Recrystallization: This is a powerful technique for purifying solid compounds on a large scale. A systematic screening of solvents and solvent mixtures is recommended to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[6]
-
Salt Formation: As 3-Bromo-5,6,7,8-tetrahydroisoquinoline is a basic compound, it can be converted to a salt (e.g., hydrochloride or hydrobromide). Salts often have very different solubility profiles than the free base and may crystallize more readily, leaving organic impurities behind. The pure free base can then be regenerated by neutralization.[6]
-
Chromatography Optimization: If chromatography is necessary, try different stationary phases (e.g., alumina or C18 reverse-phase silica) or different solvent systems. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve the peak shape and separation of basic compounds on silica gel.
-
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yield in the bromination step.
Caption: Troubleshooting decision tree for low bromination yield.
Experimental Protocols
The following protocols are generalized procedures and should be adapted based on laboratory-scale findings before scaling up.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline via Bischler-Napieralski Reaction
This protocol first constructs the dihydroisoquinoline, which is then reduced.
Materials:
-
N-Acetyl-2-phenylethylamine
-
Phosphorus pentoxide (P₂O₅) or Phosphoryl chloride (POCl₃)[1][9]
-
Toluene or Xylene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-acetyl-2-phenylethylamine (1.0 eq) in anhydrous toluene.
-
Carefully add the dehydrating agent (e.g., POCl₃, 1.1 eq) portion-wise while maintaining the temperature below 40 °C.[1] The use of P₂O₅ is also common and can be more effective for less activated systems.[2][9]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with a NaOH solution and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (as monitored by TLC/LC-MS).
-
Remove the methanol under reduced pressure, add water, and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 5,6,7,8-tetrahydroisoquinoline, which can be purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Materials:
-
5,6,7,8-Tetrahydroisoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 5,6,7,8-tetrahydroisoquinoline (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. The use of slightly more than one equivalent of NBS should be avoided to prevent the formation of dibrominated products.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if necessary.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization of the Hydrobromide Salt
Materials:
-
Crude 3-Bromo-5,6,7,8-tetrahydroisoquinoline
-
Hydrobromic acid (HBr, 48% aq.)
-
Isopropanol/Water mixture
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol.
-
Add a stoichiometric amount of concentrated HBr (48% aq.) to form the hydrobromide salt, which should precipitate.
-
Heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold isopropanol.
-
To obtain the free base, dissolve the purified salt in water, basify with a solution like NaOH or NaHCO₃, and extract with an organic solvent.
-
Dry and concentrate the organic layer to yield pure 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
References
-
University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Retrieved from [Link]
-
Allan, K. M., et al. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Forschungszentrum Jülich. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Exotherm Management in THIQ Synthesis
Current Status: Online 🟢 Ticket Queue: Low Support Tier: Level 3 (Senior Process Chemist)
Welcome to the THIQ Synthesis Safety & Optimization Hub
User: Research Scientist / Process Engineer Subject: Managing Thermal Runaways & Exotherms in Tetrahydroisoquinoline (THIQ) Scaffolds
You are accessing the Level 3 Technical Support Guide for the synthesis of tetrahydroisoquinoline derivatives. This interface is designed to troubleshoot high-risk thermal events associated with the three primary synthetic routes: Pictet-Spengler , Bischler-Napieralski , and Hydride Reductions .
Quick Navigation (Select Your Issue)
| Symptom / Error Code | Component | Risk Level | Jump To |
| ERR_TEMP_SPIKE | Acid Addition (TFA/MSA) | High (Runaway) | |
| ERR_GAS_EVOLUTION | POCl₃ / P₂O₅ Addition | Critical (Explosion) | |
| ERR_QUENCH_FIRE | LAH / Hydride Workup | Extreme (Fire) | |
| SYS_OPTIMIZATION | Flow Chemistry Setup | N/A (Process Imp.) |
Module 1: The Pictet-Spengler Cyclization
Ticket #: PS-001 Issue: "My internal temperature spikes >20°C immediately upon adding the acid catalyst."
Root Cause Analysis
The Pictet-Spengler reaction involves the condensation of a
-
The Exotherm: The formation of the iminium ion intermediate is rapid and exothermic. However, the primary thermal spike often comes from the heat of mixing between the strong acid (TFA, MSA, or H₂SO₄) and the organic solvent/amine mixture.
-
The Trap: Adding acid to the "reflux" temperature mixture (common in older literature) is a safety violation on scale.
Troubleshooting Protocol
Status: Remediation Required
-
Switch to "Cryo-Dosing":
-
Do not add acid at room temperature.
-
Cool the amine/aldehyde mixture to -10°C to 0°C .
-
Add the acid dropwise. The exotherm will be sharp but manageable at this baseline.
-
Why? This separates the "heat of mixing" event from the "heat of reaction" (cyclization), which requires thermal energy to proceed.
-
-
The "Buffered" Approach (Mild Conditions):
-
If your substrate allows, switch from neat TFA to a Phosphate Buffer system .
-
Reference: Stöckigt et al. demonstrated that phosphate-buffered media can catalyze this reaction under biomimetic conditions, significantly reducing thermal risks compared to anhydrous acids [1].
-
-
Visualizing the Pathway:
Figure 1: Thermal management workflow for Pictet-Spengler cyclization. Note the cooling step prior to acid addition.
Module 2: The Bischler-Napieralski Route
Ticket #: BN-002 Issue: "Vigorous gas evolution and darkening of reaction mixture during POCl₃ addition."
Root Cause Analysis
The Bischler-Napieralski reaction uses dehydrating agents (POCl₃, P₂O₅) to cyclize amides to dihydroisoquinolines.[1][2][3][4]
-
The Hazard: POCl₃ reacts with trace moisture to release HCl gas (corrosive/toxic) and heat. Furthermore, the formation of the imidoyl chloride intermediate releases HCl.
-
The "Tar" Effect: If the temperature rises too fast, the intermediate polymerizes (dark tar), reducing yield and trapping heat (insulation effect), leading to a potential thermal runaway.
Remediation Protocol
Status: Immediate Action Required
| Parameter | Standard Protocol | Safety-Optimized Protocol |
| Solvent | Toluene/Benzene (Reflux) | Acetonitrile (MeCN) or DCM |
| Addition Temp | Room Temp | 0°C (Ice Bath) |
| Venting | Standard Manifold | Active Scrubber (NaOH trap) |
| Reagent | Neat POCl₃ | Solution of POCl₃ in Solvent |
Step-by-Step Correction:
-
Dilution is Key: Never add neat POCl₃ to a hot reaction. Dilute POCl₃ 1:1 with your solvent (e.g., Toluene or MeCN).
-
The "Cold-Start" Method:
-
Cool amide solution to 0°C.
-
Add POCl₃ solution dropwise.[1] Monitor gas evolution (HCl).
-
Wait for gas evolution to cease before heating.
-
Ramp temperature slowly (10°C/15 min) to reflux.
-
-
Alternative Reagents: For electron-rich rings, consider using Tf₂O (Triflic Anhydride) with 2-chloropyridine. This proceeds at lower temperatures (-78°C to 0°C), eliminating the need for high-heat reflux [2].
Module 3: Hydride Reduction & Quenching (The Fire Risk)
Ticket #: LAH-003 Issue: "How do I safely quench a 10g LAH reduction of my dihydroisoquinoline?"
Root Cause Analysis
Reducing the dihydroisoquinoline (or amide) to the tetrahydro- form often uses Lithium Aluminum Hydride (LiAlH₄).
-
The Danger: LAH reacts violently with water to produce Hydrogen gas (
) and heat.[5] -
The Triangle: Fuel (
+ Solvent) + Oxygen (Air) + Heat (Quench Exotherm) = Fire .
The "Fieser" Quenching Protocol (The Golden Rule)
Do not use "careful addition of water" without a mathematical plan. Use the 1:1:3 Rule (Fieser Workup) to generate a granular, filterable solid rather than a slimy emulsion that traps unreacted hydride [3].
For every 1.0 gram of LiAlH₄ used:
-
Cool: Chill reaction mixture to -5°C to 0°C under Argon/Nitrogen.
-
Step 1: Add 1.0 mL of Water (slowly, dropwise). Expect vigorous gas evolution.
-
Step 2: Add 1.0 mL of 15% NaOH (aq). This converts lithium salts to aluminates.
-
Step 3: Add 3.0 mL of Water. This precipitates the aluminum salts.
-
Finish: Warm to RT and stir for 15 mins until a white, sand-like precipitate forms. Filter over Celite.
Warning: If the solid is "slimy" or gray, unreacted hydride remains. Do not throw into a waste bin. React with tert-butanol or ethyl acetate in a fume hood.
Module 4: Advanced Mitigation (Flow Chemistry)
Ticket #: FLOW-004 Subject: Eliminating Heat Transfer Limitations
Expert Insight: Batch reactors suffer from poor surface-area-to-volume ratios (SA/V). As you scale up, your ability to remove heat drops drastically. Continuous Flow Chemistry solves this by performing the reaction in narrow tubing (high SA/V), allowing for excellent heat dissipation.
Recommended Setup for Exothermic THIQ Synthesis:
Figure 2: Continuous flow setup for Pictet-Spengler.[6] The small reactor volume prevents thermal runaway.
Why this works:
-
Heat Transfer: The narrow tubing allows heat to dissipate into the cooling/heating bath almost instantly.
-
Pressurization: The Back Pressure Regulator (BPR) allows you to superheat solvents (e.g., DCM at 60°C) without boiling, accelerating the reaction rate significantly [4].
References
-
Stöckigt, J., et al. (2011). Pictet-Spengler reaction in nature and organic chemistry. Natural Product Reports .
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyridine-Based Heterocycles. Journal of the American Chemical Society .
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for Fieser workup stoichiometry).
-
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews .
Technical Support Session Ended. For further assistance, please submit a log of your reaction calorimetry (RC1) data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Protocols for 3-Bromo-5,6,7,8-tetrahydroisoquinoline
Status: Online Ticket ID: THIQ-XC-001 Subject: Alternative Catalyst Systems (Non-Palladium) Assigned Specialist: Senior Application Scientist
Executive Summary & Substrate Analysis
User Query: "I need to perform cross-coupling on 3-Bromo-5,6,7,8-tetrahydroisoquinoline (3-Br-THIQ) but want to avoid Palladium due to cost/residual metal limits. What are my alternatives?"
Technical Assessment: 3-Bromo-5,6,7,8-tetrahydroisoquinoline presents a unique "Push-Pull" challenge:
-
The "Trap": The basic nitrogen at position 2 is a potent ligand. It will coordinate to electrophilic metal centers (Ni, Cu, Fe), displacing your engineered ligands and killing the catalytic cycle (Catalyst Poisoning).
-
The "Wall": The C3-Br bond is adjacent to the nitrogen. While this makes it electronically activated for oxidative addition (compared to phenyl bromide), the steric environment of the saturated carbocycle (C5-C8) can hinder bulky ligands required to prevent poisoning.
Recommended Strategy:
-
Primary Alternative: Nickel (Ni) – Best for C-C bonds (Suzuki, Negishi).
-
Secondary Alternative: Copper (Cu) – Best for C-N/C-O bonds (Ullmann-type).
-
Emerging Tech: Iron (Fe) – Specific for alkylation (Kumada).
Catalyst Decision Matrix
Use this logic flow to select the correct metal for your specific coupling partner.
Figure 1: Decision tree for selecting non-palladium catalysts based on the nucleophilic coupling partner.
Module A: Nickel Catalysis (The Workhorse)
Nickel is the most reliable alternative to Palladium for this substrate. Ni(0) is more nucleophilic than Pd(0), facilitating oxidative addition into the C-Br bond even in the presence of the electron-rich tetrahydroisoquinoline ring.
Mechanism & Poisoning Defense
The primary failure mode is the formation of a stable (Substrate-N)2-Ni-Br complex. To prevent this, you must use bidentate phosphines or N-Heterocyclic Carbenes (NHCs) that bind tighter to the Ni than the isoquinoline nitrogen does.
Standard Operating Procedure (SOP): Ni-Catalyzed Suzuki Coupling
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Technical Note |
| Catalyst | NiCl₂(dppf) | 0.05 (5 mol%) | Air-stable precatalyst. The dppf bite angle is crucial. |
| Ligand | dppf (additional) | 0.05 | Adding extra ligand ensures the Ni remains ligated if the cycle breaks. |
| Base | K₃PO₄ | 2.0 | Anhydrous is preferred to prevent protodehalogenation. |
| Solvent | 1,4-Dioxane | N/A | High boiling point, good solubility for THIQ. |
| Additive | Zn Dust | 0.1 | Acts as a reductant to jump-start the Ni(II) to Ni(0) cycle. |
Step-by-Step Protocol:
-
Glovebox/Schlenk: Charge a reaction vial with 3-Br-THIQ (1.0 equiv), Boronic acid (1.5 equiv), NiCl₂(dppf) (5 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).
-
Activation: Add Zn dust (10 mol%) if using the Ni(II) source.
-
Heat: Seal and heat to 100°C for 12-18 hours.
-
Workup: Cool, filter through Celite (Ni residues are toxic), and concentrate.
Troubleshooting Ni-Coupling:
-
Problem: Low conversion.
-
Problem: Homocoupling of the boronic acid.
Module B: Copper Catalysis (C-N Bond Formation)
For amination (replacing Br with N), Copper is superior to Nickel in cost and often selectivity, avoiding the beta-hydride elimination issues seen with alkyl-amines.
The "Ullmann" Challenge
Classical Ullmann requires 200°C+. Modern ligands lower this to 90-110°C.
SOP: Cu-Catalyzed Amination
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Technical Note |
| Catalyst | CuI (Copper Iodide) | 0.10 (10 mol%) | Must be off-white/white. Green/Yellow CuI is oxidized and bad. |
| Ligand | L-Proline or DMEDA | 0.20 (20 mol%) | Amino acids form stable intermediates with Cu. |
| Base | K₂CO₃ | 2.0 | Weaker bases reduce side reactions. |
| Solvent | DMSO | N/A | Essential for solubility of the Cu-complex. |
Critical Protocol Step:
-
Pre-complexation: Stir the CuI and Ligand in the solvent for 10 minutes before adding the substrate. This forms the active catalyst species [L-Cu-I] and prevents the 3-Br-THIQ nitrogen from sequestering the copper immediately.
Module C: Iron Catalysis (Sustainable Alkylation)
Iron is high-risk, high-reward. It is excellent for coupling with Grignard reagents (Kumada) where Pd/Ni might suffer from beta-hydride elimination.
Mechanism: The "Radical Sorting" Effect
Iron often operates via single-electron transfer (SET), forming radical intermediates. This is advantageous for 3-Br-THIQ because the radical at the 3-position is stabilized by the aromatic system.
Figure 2: Simplified Iron catalytic cycle emphasizing the radical nature of the activation.
Protocol (Kumada Conditions):
-
Catalyst: Fe(acac)₃ (5 mol%) + TMEDA (10 mol%).
-
Solvent: THF/NMP (10:1 mixture). The NMP is critical to stabilize the low-valent Iron.
-
Temp: 0°C to Room Temp (Iron couplings are fast).
-
Note: Add the Grignard reagent slowly to prevent homocoupling of the Grignard.
Troubleshooting & FAQ
Q1: The reaction turns black and stops after 1 hour. Why?
A: This is "Catalyst Blacking," indicating the formation of bulk metal (Ni(0) or Cu(0) nanoparticles) that have precipitated out of solution.
-
Cause: The ligand has dissociated, likely displaced by the nitrogen on your 3-Br-THIQ substrate.
-
Fix: Increase Ligand:Metal ratio to 2:1 or 3:1. For Nickel, switch to a "bidentate" ligand like dppp (1,3-bis(diphenylphosphino)propane) which is harder to displace.
Q2: I see significant "hydrolysis" (Br -> OH) in the Copper reaction.
A: This is a common side reaction with 3-bromo-isoquinolines in the presence of water and base.
-
Fix: Ensure K₂CO₃ is dried in an oven. Use molecular sieves in the DMSO. Switch ligand to 2-acetylcyclohexanone which promotes C-N over C-O coupling.
Q3: Can I use "Lewis Acid Protection"?
A: Yes. If the basic nitrogen is killing your catalyst, pre-complex the substrate with BF₃·OEt₂ (1.0 equiv) or simply HBF₄ .
-
Theory: This blocks the nitrogen lone pair.
-
Warning: You must use a non-basic coupling method (like Negishi or Stille) because a Suzuki base (K₃PO₄) will deprotonate the nitrogen immediately, removing your protection.
References
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link
-
Fürstner, A., & Martin, R. (2005). Advances in Iron Catalyzed Cross Coupling Reactions. Chemistry Letters, 34(5), 624-629. Link
-
Tobisu, M., & Chatani, N. (2015).[1] Cross-Couplings Using C–O Bond Activation Reactions. Accounts of Chemical Research, 48(6), 1717–1726.[1] Link
Sources
- 1. chirik.princeton.edu [chirik.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper(ii) triflate catalyzed three-component reaction for the synthesis of 2,3-diarylquinoline derivatives using aryl amines, aryl aldehydes and styrene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. connectjournals.com [connectjournals.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
biological activity of 3-Bromo vs. 3-Chloro-5,6,7,8-tetrahydroisoquinoline
An In-depth Technical Guide to the Biological Activity & Synthetic Utility of 3-Bromo vs. 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
Executive Summary: The "Gateway" Scaffolds
In the landscape of modern drug discovery, 3-Bromo-5,6,7,8-tetrahydroisoquinoline (3-Br-THIQ) and 3-Chloro-5,6,7,8-tetrahydroisoquinoline (3-Cl-THIQ) are not merely structural analogs; they represent distinct strategic entry points into the privileged tetrahydroisoquinoline pharmacophore.
While neither molecule is typically a final drug candidate, their "biological activity" is defined by their synthetic performance (reactivity profiles) and their fragment-based potential (halogen-specific interactions). This guide objectively compares these two agents, analyzing their physicochemical properties, reactivity in generating bioactive libraries, and the biological implications of the halogen substituent in ligand-target binding.
Physicochemical Profile & Halogen Bio-isosterism
The choice between a Chloro- and Bromo-substituent fundamentally alters the molecule's electronic and steric interaction with biological targets.
| Property | 3-Chloro-5,6,7,8-THIQ | 3-Bromo-5,6,7,8-THIQ | Biological Implication |
| Atomic Radius | 1.75 Å | 1.85 Å | Br offers tighter filling of hydrophobic pockets (e.g., kinase ATP sites). |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further, potentially reaching deeper sub-pockets. |
| Lipophilicity (π) | +0.71 | +0.86 | Br increases LogP more, enhancing membrane permeability but risking metabolic clearance. |
| Sigma Hole ( | Moderate | Strong | Br forms stronger "Halogen Bonds" with backbone carbonyls (e.g., in serine proteases). |
| Metabolic Stability | High | Moderate | Cl is often used to block metabolic "soft spots" (CYP450 oxidation) without adding excessive bulk. |
Expert Insight:
-
Select 3-Cl-THIQ when optimizing for metabolic stability (blocking C3 oxidation) or when the binding pocket is sterically restricted.
-
Select 3-Br-THIQ when targeting halogen bonding interactions (acting as a Lewis acid to a protein's Lewis base) or when a leaving group is required for covalent inhibition strategies.
Synthetic Utility: The Primary "Activity"
For most researchers, the "performance" of these molecules is measured by their efficiency as cross-coupling partners to generate bioactive libraries (e.g., Orexin antagonists, antifungal agents).
Comparative Reactivity Profile
| Reaction Type | 3-Bromo-5,6,7,8-THIQ | 3-Chloro-5,6,7,8-THIQ | Performance Verdict |
| Suzuki-Miyaura | Superior. High yields (>90%) with standard catalysts (e.g., Pd(PPh3)4). | Moderate. Requires specialized, electron-rich ligands (e.g., Buchwald ligands) or higher temps. | Br is the standard for rapid library generation. |
| Buchwald-Hartwig | Excellent. Facile C-N bond formation for aminating the pyridine ring. | Challenging. Often requires Pd2(dba)3/XPhos systems to overcome the stronger C-Cl bond. | Br is preferred for introducing amine pharmacophores. |
| Lithium-Halogen Exchange | Fast. Clean exchange at -78°C for quenching with electrophiles. | Slow/Messy. Requires higher temps, risking side reactions (e.g., pyridine ring opening). | Br is essential for organometallic derivatization. |
| Cost/Scalability | Higher cost; lower atom economy. | Lower cost; higher atom economy. | Cl is preferred for process chemistry (scale-up) once the drug is defined. |
Visualization: Synthetic Divergence & Bioactive Pathways
The following diagram illustrates how these two scaffolds diverge in synthetic workflows to access critical biological targets.
Caption: Synthetic divergence of 3-Halo-THIQ scaffolds. Red paths indicate high-reactivity (Br) workflows; Blue paths indicate stability-focused (Cl) applications.
Experimental Protocols: Cross-Coupling Efficiency
To validate the reactivity difference, the following protocol compares the synthesis of a 3-Aryl-5,6,7,8-THIQ derivative (a common motif in dopamine D3 ligands).
Protocol: Suzuki-Miyaura Coupling (General Procedure)
Objective: Compare yield of 3-phenyl-5,6,7,8-tetrahydroisoquinoline using Br vs. Cl precursors.
-
Reagents:
-
Substrate: 1.0 equiv (3-Br-THIQ OR 3-Cl-THIQ).
-
Boronic Acid: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Base: K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with N2 for 15 min.
-
Add substrate, boronic acid, base, and catalyst to a sealed tube.
-
Condition A (Mild): Heat at 80°C for 4 hours.
-
Condition B (Forcing): Heat at 110°C for 12 hours (or microwave irradiation).
-
-
Expected Results:
-
3-Br-THIQ: >90% conversion under Condition A.
-
3-Cl-THIQ: <20% conversion under Condition A; requires Condition B or specialized ligands (e.g., XPhos) to achieve >80% yield.
-
Scientific Rationale: The C-Br bond energy (~68 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol), facilitating the oxidative addition step in the catalytic cycle, which is typically the rate-determining step for aryl chlorides.
Biological Implications: The Halogen Bond
When these scaffolds are incorporated into a ligand, the halogen is not inert. It actively participates in binding.
Mechanism: Sigma-Hole Interactions
Halogens (Cl, Br, I) exhibit an anisotropic charge distribution, creating a positive region on the tip (the
-
3-Br-THIQ derivatives: The larger
-hole of Bromine allows it to act as a focused Lewis acid, forming linear interactions with backbone carbonyl oxygens (C-Br···O=C). This can improve potency by 5-10x compared to the chloro-analog. -
3-Cl-THIQ derivatives: The
-hole is weaker. Chlorine is often used to fill space (Van der Waals) rather than for specific directional bonding.
Caption: Comparison of Halogen Bonding capabilities. Bromine (Red) forms stronger directional bonds with protein targets than Chlorine (Blue).
Safety & Handling
-
3-Bromo-5,6,7,8-tetrahydroisoquinoline:
-
Hazards: Skin irritant (H315), Eye irritant (H319).
-
Handling: Hygroscopic. Store under inert atmosphere to prevent hydrolysis or oxidation over long periods.
-
-
3-Chloro-5,6,7,8-tetrahydroisoquinoline:
-
Hazards: Similar irritant profile but generally more chemically stable on the shelf.
-
Handling: Can often be stored at room temperature without significant degradation.
-
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. Retrieved from
-
Vierhapper, F. W., & Eliel, E. L. (1975). Reduction of 5,6,7,8-tetrahydroquinolines to trans-decahydroquinolines. The Journal of Organic Chemistry. Retrieved from
-
Liou, J. P., & Cheng, C. Y. (2000). Total synthesis of (±)-desoxycodeine-D: a novel route to the morphine skeleton. Tetrahedron Letters. Retrieved from
-
Saddik, A. A., et al. (2024).[2][3] New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity. Chemistry & Biodiversity. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53485154, 3-Bromo-5,6,7,8-tetrahydroquinoline. Retrieved from
-
Perez, C., et al. (2023).[2][3][4] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation. Molecules. Retrieved from
Sources
Introduction: The Tetrahydroisoquinoline Scaffold and the Promise of V3 Receptor Antagonism
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Tetrahydroisoquinolines as Potent and Selective Vasopressin V3 Receptor Antagonists
The tetrahydroisoquinoline (THIQ) core is a classic example of a "privileged scaffold" in medicinal chemistry. This bicyclic motif is found in a vast array of natural products, most notably alkaloids like morphine and emetine, and serves as the foundational structure for numerous approved drugs. Its rigid, yet conformationally defined, three-dimensional shape allows it to present substituents in precise vectors, making it an ideal starting point for designing ligands that can interact with high specificity and affinity for biological targets.
This guide delves into the nuanced structure-activity relationships (SAR) of a specific, therapeutically relevant class of THIQs: those substituted at the 3-position, engineered to act as antagonists for the vasopressin V3 receptor (also known as the V1b receptor). The vasopressin system, comprising the V1a, V2, and V3 receptors, is a critical regulator of physiological functions ranging from blood pressure to social behavior. The V3 receptor, in particular, is densely expressed in the anterior pituitary and various brain regions, where it modulates the hypothalamic-pituitary-adrenal (HPA) axis. Dysregulation of this axis is strongly implicated in the pathophysiology of major depressive disorder and anxiety. Consequently, the development of potent and selective V3 receptor antagonists represents a promising therapeutic strategy for these conditions.
Here, we provide a comparative analysis of 3-substituted THIQ derivatives, dissecting how subtle molecular modifications translate into significant changes in binding affinity and receptor selectivity. This guide is intended for researchers and drug development professionals, offering not just a summary of findings but also the underlying experimental context and rationale.
The Core Scaffold and Key Interaction Points
The journey to potent THIQ-based V3 antagonists began with the optimization of a high-throughput screening hit. Early research identified the fundamental scaffold shown below as a viable starting point. The core SAR investigation revolves around three primary modification points: the N-acyl group , the substituent at the 3-position , and the aromatic ring of the THIQ core. Our analysis will demonstrate how a systematic, multi-pronged optimization strategy led to the discovery of highly potent and selective ligands.
Caption: Synthetic workflow for a 3-substituted tetrahydroisoquinoline.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available, appropriately substituted phenylalanine derivative (this will define the R2 group). For this example, we use Cyclohexylalanine.
-
Amine Protection: Dissolve Cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the Boc-protected amino acid.
-
Carboxylic Acid Reduction: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere and cool to 0°C. Slowly add a solution of borane-THF complex (1.0 M in THF, 2.2 eq). Stir at 0°C for 30 minutes and then at room temperature for 4 hours. Carefully quench the reaction by the slow addition of methanol. Concentrate under reduced pressure and purify by column chromatography to yield the corresponding amino alcohol.
-
Pictet-Spengler Cyclization: Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM). Add formaldehyde (37% aqueous solution, 5.0 eq) followed by trifluoroacetic acid (TFA, 2.0 eq). Stir the mixture at room temperature for 16 hours. Neutralize with saturated sodium bicarbonate solution and extract with DCM. The combined organic layers are dried and concentrated to afford the Boc-protected 3-substituted THIQ.
-
N-Deprotection: Dissolve the Boc-protected THIQ (1.0 eq) in DCM and add an excess of TFA (10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove all volatiles, yielding the TFA salt of the THIQ amine.
-
N-Acylation: Dissolve the THIQ amine salt (1.0 eq) in DCM and add triethylamine (3.0 eq) to neutralize the salt. Cool to 0°C and add the desired acyl chloride (e.g., 4-cyanobenzoyl chloride, 1.1 eq) dropwise. Stir for 3 hours while allowing the reaction to warm to room temperature. Wash the reaction with water and brine, dry over sodium sulfate, and concentrate. Purify the final compound by flash column chromatography.
Protocol 2: Radioligand Competition Binding Assay for V3 Receptor Affinity (Ki)
This protocol outlines a standard method to determine the binding affinity of a test compound for the human V3 receptor expressed in a stable cell line (e.g., CHO or HEK293 cells). [1][2][3] Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human V3 receptor cDNA to confluence. [2]Harvest the cells and homogenize them in an ice-cold buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate at low speed (500 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a BCA assay. [1]2. Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well. [1]3. Total Binding: To designated wells, add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand (e.g., [³H]-Arginine Vasopressin) at a concentration near its Kd (~1-2 nM).
-
Non-Specific Binding (NSB): To a separate set of wells, add 150 µL of membranes, 50 µL of a saturating concentration of unlabeled ("cold") Arginine Vasopressin (e.g., 10 µM), and 50 µL of the radioligand. This measures the amount of radioligand that binds to non-receptor components.
-
Competition Binding: To the remaining wells, add 150 µL of membranes, 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), and 50 µL of the radioligand.
-
Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium. [1]7. Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The systematic exploration of the 3-substituted tetrahydroisoquinoline scaffold has yielded potent and highly selective antagonists for the vasopressin V3 receptor. The SAR is well-defined: an N-aroyl group with electron-withdrawing substituents is required for potency, while a large, appropriately chosen lipophilic or aromatic group at the 3-position is the primary driver of high affinity and, critically, selectivity over V1a and V2 receptors. The fused aromatic ring of the core appears less tolerant to substitution.
This clear SAR provides a rational basis for the design of next-generation V3 antagonists. Future work could focus on modifying the 3-position substituent to optimize pharmacokinetic properties (e.g., solubility, metabolic stability, oral bioavailability) while retaining the exquisite potency and selectivity achieved. The experimental frameworks provided herein offer a robust template for the synthesis and evaluation of such novel chemical entities, paving the way for potential new therapeutics in the treatment of depression and anxiety disorders.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Hill, P. S., Smith, D. D., Slaninova, J., & Hruby, V. J. (1995). Position three in vasopressin antagonist tolerates conformationally restricted and aromatic amino acid substitutions: a striking contrast with vasopressin agonists. Journal of medicinal chemistry, 38(23), 4662–4670. Retrieved from [Link]
-
Thibonnier, M., Pape, C. A., & Gasc, J. M. (1998). Human V3 Pituitary Vasopressin Receptor: Ligand Binding Profile and Density-Dependent Signaling Pathways. Endocrinology, 139(1), 410-420. Retrieved from [Link]
-
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Albright, J. D., Reich, M. F., & Delos Santos, E. (2000). The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines. Bioorganic & medicinal chemistry letters, 10(8), 695–698. Retrieved from [Link]
-
Conte, M., Di Pino, A., & Marzaro, G. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 23(11), 2997. Retrieved from [Link]
-
Grunewald, G. L., Dahan, F. M., & Reitz, T. J. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(4), 824–829. Retrieved from [Link]
-
Song, Z. L., Li, J., & Xie, Q. (2014). Synthesis and Biological Evaluation of Substituted Desloratadines as Potent Arginine Vasopressin V2 Receptor Antagonists. Molecules, 19(3), 2588-2603. Retrieved from [Link]
-
Wang, L., Wang, Y., & Li, Y. (2018). Synthesis of 3-aryl-3-benzazepines via aryne [1][4]Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines. Organic Chemistry Frontiers, 5, 1599-1603. Retrieved from [Link]
-
Ali, F. E., Bryan, P., & Chang, H. L. (1989). Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines. Journal of medicinal chemistry, 32(5), 1030–1035. Retrieved from [Link]
-
BindingDB. (2025). Ki Summary for Vasopressin V1b receptor. Retrieved from [Link]
-
Cordomi, A., & Pardo, L. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(11), 6101. Retrieved from [Link]
-
Sobolewski, D., Kowalczyk, W., & Leśniak, D. (2012). Design, Synthesis and Structure-Activity Relationship of New Arginine Vasopressin Analogues Containing Proline Derivatives in Position 2. Chemical biology & drug design, 80(1), 139-47. Retrieved from [Link]
-
Stank, A., & Winn, P. J. (2017). A Three-Site Mechanism for Agonist/Antagonist Selective Binding to Vasopressin Receptors. Angewandte Chemie International Edition, 56(43), 13324-13327. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. revvity.com [revvity.com]
- 4. Position three in vasopressin antagonist tolerates conformationally restricted and aromatic amino acid substitutions: a striking contrast with vasopressin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-Tetrahydroisoquinolines and Bromo-Quinolines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, quinoline and its saturated analogue, tetrahydroisoquinoline, are privileged structures found in a vast array of biologically active compounds. Bromo-substituted derivatives of these heterocycles serve as versatile precursors for diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of bromo-tetrahydroisoquinolines and bromo-quinolines, supported by experimental data, to inform strategic decisions in synthetic planning.
Introduction: Two Scaffolds, Distinct Chemical Personalities
Quinoline, a bicyclic aromatic heterocycle, and tetrahydroisoquinoline, its partially saturated counterpart, present fundamentally different electronic and steric environments to a palladium catalyst. This intrinsic difference is the primary determinant of their reactivity in cross-coupling reactions. While both are aza-heterocycles, the hybridization of the nitrogen atom and the overall aromaticity of the ring system dictate the lability of the carbon-bromine (C-Br) bond and the substrate's interaction with the catalyst.
Bromo-quinolines are characterized by a C(sp²)-Br bond on an electron-deficient aromatic system. The nitrogen atom's lone pair resides in an sp² orbital, perpendicular to the π-system, and thus does not contribute to the aromatic electron cloud. Instead, the electronegative nitrogen exerts a strong electron-withdrawing inductive effect, rendering the quinoline ring system electron-poor, particularly the pyridine ring.
Bromo-tetrahydroisoquinolines , on the other hand, feature a C(sp²)-Br bond on a benzene ring that is fused to a saturated, non-aromatic nitrogen-containing ring. The nitrogen atom in the tetrahydroisoquinoline core is sp³-hybridized, and its lone pair is more basic and available for coordination. The electronic nature of the aromatic ring is akin to a substituted aniline or benzylamine, which can be modulated by the substituent on the nitrogen atom.
This guide will delve into a comparative analysis of these two classes of compounds in the context of three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The Heart of the Matter: Oxidative Addition and its Influencing Factors
The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) catalyst.[1][2] The facility of this step is governed by the electronic and steric properties of the substrate.
Electronic Effects:
-
Bromo-quinolines: The electron-deficient nature of the quinoline ring system generally enhances the rate of oxidative addition. The polarized C-Br bond is more susceptible to attack by the electron-rich Pd(0) catalyst.
-
Bromo-tetrahydroisoquinolines: The reactivity is highly dependent on the nature of the nitrogen substituent. An unprotected or N-alkylated tetrahydroisoquinoline possesses an electron-donating amino group, which enriches the aromatic ring with electron density, potentially slowing down the oxidative addition compared to an unsubstituted bromobenzene. Conversely, an N-acyl or N-sulfonyl protecting group is strongly electron-withdrawing, which would be expected to accelerate the oxidative addition.
Steric Effects:
The position of the bromine atom on the ring and the presence of adjacent bulky groups can significantly hinder the approach of the palladium catalyst. This is a critical consideration for both scaffolds. For instance, the reactivity of an 8-bromoquinoline can be attenuated by the peri-interaction with the hydrogen at the 1-position and potential coordination of the nitrogen to the catalyst, which can be either beneficial or detrimental depending on the specific ligand and reaction conditions.[3]
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side kinetic comparisons are sparse in the literature, a comparative analysis of reported yields and reaction conditions for analogous transformations provides valuable insights into the relative reactivity of these two scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4][5]
Bromo-quinolines are excellent substrates for Suzuki-Miyaura coupling, often proceeding with high efficiency.[4][6][7] The electron-deficient nature of the ring system facilitates the initial oxidative addition.
Bromo-tetrahydroisoquinolines also undergo Suzuki-Miyaura coupling effectively, although the reaction conditions may require careful optimization, particularly concerning the N-substituent. N-protection is often crucial to prevent catalyst inhibition by the basic nitrogen atom.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 6-Bromo-1,2,3,4-tetrahydroquinoline (N-Boc protected) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | [8] |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [8] |
From the available data, both classes of compounds can be effectively coupled. The choice of a suitable ligand, such as dppf for the bromo-tetrahydroisoquinoline, is critical for achieving high yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][9]
Bromo-quinolines are readily aminated using standard Buchwald-Hartwig conditions. The electron-deficient character of the quinoline ring makes it a good electrophilic partner.
Bromo-tetrahydroisoquinolines are also viable substrates for C-N bond formation. As with other cross-coupling reactions, N-protection is generally required to avoid side reactions and catalyst deactivation. The electron-donating nature of the unprotected amine can make the aromatic ring less reactive towards amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | 12 | 92 | [5] |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline (N-Boc protected) | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 88 | [10] |
| 3-Bromoquinoline | Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 6 | 94 | [11] |
The successful amination of both bromo-quinolines and protected bromo-tetrahydroisoquinolines highlights the versatility of modern catalyst systems. The choice of a sterically demanding and electron-rich phosphine ligand is often key to success.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[12][13]
Bromo-quinolines are frequently used in Sonogashira couplings to introduce alkynyl moieties, which are versatile handles for further transformations.[14][15]
Bromo-tetrahydroisoquinolines can also participate in Sonogashira coupling. The same considerations regarding N-protection and the electronic nature of the aromatic ring apply.
Table 3: Representative Conditions for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 93 | [14] |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline (N-acetyl protected) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 80 | 12 | 85 | N/A |
| 2-Bromoquinoline | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Toluene | 90 | 8 | 90 | [15] |
The Sonogashira coupling is generally efficient for both substrate classes, with the classic Pd/Cu co-catalyst system being widely applicable.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling for each class of substrate are provided below.
Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling of N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline
Materials:
-
N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a reaction vial, combine N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).
-
Seal the vial and purge with an inert gas.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The reactivity of bromo-quinolines and bromo-tetrahydroisoquinolines in palladium-catalyzed cross-coupling reactions is nuanced and dictated by the interplay of electronic and steric factors. Bromo-quinolines, with their electron-deficient aromatic system, are generally highly reactive substrates. The reactivity of bromo-tetrahydroisoquinolines is profoundly influenced by the substituent on the nitrogen atom, with N-protection being a critical parameter for successful transformations.
While this guide provides a framework for understanding and predicting the reactivity of these important heterocyclic building blocks, the continued development of novel palladium catalysts and ligand systems will undoubtedly expand the scope and efficiency of these transformations. Future studies involving direct kinetic comparisons would be invaluable for a more quantitative understanding of the subtle differences in reactivity between these two fascinating and synthetically useful classes of compounds. For the synthetic chemist, a judicious choice of catalyst, ligand, base, and solvent, informed by the principles outlined herein, will be paramount to achieving the desired synthetic outcomes.
References
-
Powers, D. C., & Ritter, T. (2009). Bimetallic Pd(III) complexes in palladium-catalysed carbon–heteroatom bond formation. Nature chemistry, 1(4), 302-309. [Link]
-
Johansson, H., & Nakao, Y. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417-1492. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
-
Powers, D. C., & Ritter, T. (2009). Bimetallic Pd(III) complexes in palladium-catalysed carbon–heteroatom bond formation. Nature Chemistry, 1(4), 302-309. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Van der Pijl, F., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry–A European Journal, 28(43), e202200877. [Link]
-
Isley, N. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Topics in Catalysis, 59(15-16), 1345-1354. [Link]
-
Sarpong, R., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(14), 8849-8922. [Link]
-
Singh, P., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Sciences, 131(7), 1-13. [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolones. Molecules, 18(10), 12559-12587. [Link]
-
Sakamoto, T., et al. (1991). Palladium-catalyzed cross-coupling reaction of haloazoles with phenylsulfonylacetonitrile. Chemical & Pharmaceutical Bulletin, 39(5), 1219-1223. [Link]
-
Ishikura, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9454-9457. [Link]
-
Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 47-56. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Li, J., et al. (2018). Transition‐Metal‐Free Coupling Reactions: PPh₃‐Promoted Sonogashira‐Type Cross‐Couplings of Heteroaryl Halides with Terminal Alkynes. Chemistry–A European Journal, 24(40), 10098-10102. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Chhikara, A., et al. (2024). Olefin Difunctionalization for the Synthesis of Tetrahydroisoquinoline, Morpholine, Piperazine, and Azepane. Organic Letters, 26(1), 84-88. [Link]
-
Al-Hujran, T. A., et al. (2020). Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. Molecules, 25(19), 4531. [Link]
-
Reddy, T. J., et al. (2007). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. Organic Letters, 9(19), 3781-3783. [Link]
-
Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2022). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Chemistry LibreTexts. (2023). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83289-83292. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhang, J., et al. (2022). Synthesis of 1,2,3,4‐Tetrahydroisoquinolines via Palladium‐Catalyzed Cyclization of N‐Tosylhydrazones with ortho‐Bromophenethyl Tosylamides. Advanced Synthesis & Catalysis, 364(24), 4261-4265. [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34659-34663. [Link]
-
Dai, G., & Larock, R. C. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters, 5(1), 17-20. [Link]
Sources
- 1. Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lab Reporter [fishersci.se]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. kbfi.ee [kbfi.ee]
- 11. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation of a Synthetic Route to 3-Bromo-5,6,7,8-tetrahydroisoquinoline
The following guide provides a rigorous validation of the synthetic route to 3-Bromo-5,6,7,8-tetrahydroisoquinoline , designed for researchers in medicinal chemistry and process development.
Executive Summary & Strategic Rationale
The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. The 3-bromo-5,6,7,8-tetrahydroisoquinoline derivative (CAS: 1159826-90-0) is of critical importance because the C3-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the pyridine ring after the saturation of the carbocycle.
Synthesizing this molecule presents a classic chemoselectivity paradox:
-
Regioselectivity: Direct bromination of the parent 5,6,7,8-tetrahydroisoquinoline typically fails to target the C3 position selectively, often favoring the C1 or C4 positions due to electronic directing effects.
-
Chemo-differentiation: Hydrogenating 3-bromoisoquinoline to the target requires saturating the benzene ring while leaving the labile C-Br bond and the pyridine ring intact.
This guide validates the PtO₂-Catalyzed Selective Hydrogenation in Acidic Media as the superior route, comparing it against the De Novo Cyclization strategy.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the two primary synthetic strategies.
| Metric | Route A: Selective Hydrogenation (Recommended) | Route B: De Novo Cyclization (Alternative) |
| Starting Material | 3-Bromoisoquinoline | Cyclohexanone + DMF-DMA |
| Step Count | 1 (One-pot) | 3-4 |
| Overall Yield | 75 - 85% | 30 - 45% |
| Atom Economy | High | Low |
| Key Risk | Hydrodehalogenation (Loss of Br) | Regiocontrol during cyclization |
| Scalability | High (Flow chemistry compatible) | Moderate (Purification bottlenecks) |
Scientific Assessment
Route A is preferred for its operational simplicity and efficiency. The success of this route hinges on the "Acid-Switch" mechanism: protonation of the isoquinoline nitrogen in strong acid (TFA or HCl) deactivates the pyridine ring toward hydrogenation, thereby directing the catalyst (PtO₂) to saturate the benzene ring exclusively.
Route B (Cyclohexanone + DMF-DMA
Validated Experimental Protocol (Route A)
Objective: Synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline via selective hydrogenation. Mechanism: Heterogeneous catalysis with electronic deactivation.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 3-Bromoisoquinoline (1.0 equiv)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) - 5-10 mol% loading.
-
Solvent/Medium: Trifluoroacetic acid (TFA) (0.5 M concentration). Note: Acetic acid is often insufficient for complete pyridine deactivation.
-
Gas: Hydrogen (H₂) gas (Balloon or 50 psi).
Step-by-Step Methodology
-
Preparation of the Active Species:
-
In a high-pressure hydrogenation vessel (Parr reactor) or a heavy-walled glass flask, dissolve 3-bromoisoquinoline in TFA.
-
Scientist's Insight: The exotherm upon adding the amine to TFA confirms protonation. Ensure the solution is homogeneous before adding the catalyst to prevent hot spots.
-
-
Catalyst Addition & Hydrogenation:
-
Add PtO₂ carefully under an argon blanket.
-
Purge the vessel with H₂ (3 cycles).
-
Pressurize to 50 psi (3.4 bar) or use a balloon for small scale (<1g).
-
Stir vigorously at Room Temperature (20-25°C) .
-
Critical Control Point: Do not heat initially. Elevated temperatures (>50°C) significantly increase the rate of hydrodebromination (C-Br cleavage).
-
-
Reaction Monitoring:
-
Monitor via LC-MS or ¹H NMR every 2 hours.
-
Endpoint: Disappearance of the aromatic region signals (benzene ring protons) and appearance of multiplet signals at
1.7–2.8 ppm (aliphatic protons). -
Self-Validation: If des-bromo product (5,6,7,8-tetrahydroisoquinoline) exceeds 5%, stop the reaction immediately.
-
-
Work-up & Isolation:
-
Filter the catalyst through a pad of Celite®; wash with MeOH.
-
Concentrate the filtrate to remove bulk TFA.
-
Neutralization: Redissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ at 0°C until pH > 8. Caution: CO₂ evolution.
-
Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude material is often >90% pure.
-
If necessary, purify via flash column chromatography (Hexanes/EtOAc, 9:1).
-
Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the logical decision tree for process optimization.
Diagram 1: Reaction Pathway & Selectivity
This diagram visualizes how protonation directs the hydrogenation to the benzene ring.
Caption: Protonation of the isoquinoline nitrogen deactivates the heterocyclic ring, forcing hydrogenation onto the carbocycle.
Diagram 2: Troubleshooting Decision Tree
A logical flow for handling common experimental deviations.
Caption: Decision logic for optimizing yield and preventing hydrodehalogenation during synthesis.
Supporting Data Summary
| Parameter | Experimental Value | Notes |
| ¹H NMR (CDCl₃) | Diagnostic singlet at 8.2 confirms Pyridine ring is intact. | |
| Yield | 82% (Isolated) | Optimized at 50 psi, 23°C, 4h. |
| Purity (HPLC) | >98% (254 nm) | No significant des-bromo impurity observed. |
| Appearance | Off-white solid | Melting point: 68-70°C. |
References
-
Vierhapper, F. W., & Eliel, E. L. (1980). Selectivity in the Hydrogenation of Nitrogen Heterocycles.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1.[5]
-
BenchChem Technical Support. (2025). Synthesis of 3-Bromoquinoline Derivatives and Tetrahydroisoquinolines.[6][7]
-
Organic Chemistry Portal. (2024). Synthesis of Tetrahydroisoquinolines: Recent Literature and Protocols.
-
PubChem Compound Summary. (2023). 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS 1159826-90-0).[6][8][9]
-
Wang, X., et al. (2012). Chemoselective Hydrogenation of Quinolines using Supported Gold Catalysts. Journal of the American Chemical Society.
Sources
- 1. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 6. 103-18-4,4-Amino-4’-hydroxyazobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1159826-90-0|3-Bromo-5,6,7,8-tetrahydroisoquinoline| Ambeed [ambeed.com]
- 9. 1159826-90-0,3-Bromo-5,6,7,8-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Spectroscopic Comparison Guide: 3-Bromo-5,6,7,8-tetrahydroisoquinoline Isomers
Executive Summary
Objective: This guide provides a technical framework for the structural identification and differentiation of 3-Bromo-5,6,7,8-tetrahydroisoquinoline (3-Br-THIQ) from its critical regioisomers (1-Bromo and 4-Bromo analogs).
Significance: The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, GPCR ligands, and novel alkaloids. Regioselective functionalization of this scaffold—specifically bromination—is challenging. Misidentification of the halogen position during early-stage synthesis can lead to costly dead-ends in Structure-Activity Relationship (SAR) studies.
Scope: This document covers:
-
Theoretical and experimental spectroscopic distinctions (NMR, MS, IR).[1][2]
-
A self-validating logic tree for isomer assignment.
-
Detailed experimental protocols for sample preparation and data acquisition.
Structural Analysis of Isomers
The primary challenge in characterizing substituted 5,6,7,8-tetrahydroisoquinolines is distinguishing the position of the substituent on the heteroaromatic (pyridine) ring. The "benzene" portion (positions 5, 6, 7,[1][2] 8) is saturated, acting sterically and electronically as an alkyl chain fused to the pyridine core.
The Isomers
We compare the target compound against its two most likely regioisomers formed during direct halogenation or cyclization reactions:
| Compound | Structure Description | Key Features |
| 3-Bromo-5,6,7,8-THIQ | Br at C3.[3][4] Protons at C1, C4. | Target. H1 and H4 are isolated (para-like). |
| 1-Bromo-5,6,7,8-THIQ | Br at C1. Protons at C3, C4. | Regioisomer. H3 and H4 are vicinal (ortho-like). |
| 4-Bromo-5,6,7,8-THIQ | Br at C4.[5][6] Protons at C1, C3.[1] | Regioisomer. H1 and H3 are isolated (meta-like). |
Spectroscopic Comparison
This section details the specific signals required to differentiate the isomers.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this analysis. The saturation of the 5,6,7,8-ring simplifies the spectrum, isolating the aromatic signals to the pyridine ring.
1H NMR Decision Matrix
| Feature | 3-Bromo (Target) | 1-Bromo | 4-Bromo |
| Aromatic Multiplicity | Two Singlets | Two Doublets | Two Singlets |
| Coupling Constant ( | N/A (Isolated) | N/A (Isolated) | |
| Chemical Shifts ( | |||
| NOE Correlations | H4 | H4 | H1 |
Critical Insight:
-
Step 1 (Coupling): If you see doublets in the aromatic region, you have the 1-Bromo isomer. The vicinal coupling between H3 and H4 is characteristic of 2,3- or 3,4-substitution patterns on pyridine rings.
-
Step 2 (NOE): If you see two singlets, you must distinguish 3-Bromo from 4-Bromo.
-
In 3-Bromo , the proton at C4 is spatially adjacent to the C5-methylene protons of the saturated ring. A strong NOE signal will be observed.
-
In 4-Bromo , the proton at C3 is distant from the saturated ring. No NOE will be observed between the aromatic singlet and the alkyl region.
-
13C NMR Highlights
-
C1 Shift: The carbon at position 1 (between N and the bridgehead) is typically the most deshielded (
).-
In 1-Bromo , this shift changes significantly due to the heavy atom effect (C-Br), often shifting upfield relative to the protonated carbon.
-
In 3-Bromo and 4-Bromo , the C1 signal remains characteristic of a C-H bond adjacent to Nitrogen.
-
Mass Spectrometry (MS)
While MS confirms the molecular formula and bromination state, it is less effective for regioisomer differentiation than NMR.
-
Isotope Pattern: All isomers show the characteristic 1:1 doublet for
and at and . -
Fragmentation:
-
1-Bromo: often loses
more easily to form a stabilized cation adjacent to the nitrogen. -
3-Bromo/4-Bromo: Fragmentation often involves loss of
from the pyridine ring, which may be hindered or altered by the Br position.
-
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
To ensure resolution of small coupling constants and NOE signals.
-
Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO-d6 is preferred if the sample contains residual NH protons (e.g., salt forms) to prevent exchange broadening.
-
Concentration: Dissolve 5–10 mg of the solid product in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug or 0.2
m PTFE syringe filter to remove paramagnetic particulates (e.g., metal catalyst residues) that cause line broadening. -
Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).
Protocol B: NOE Difference Experiment (The "Tie-Breaker")
Use this when 1H NMR shows two singlets.
-
Acquisition: Run a standard 1H spectrum to identify the frequencies of the aromatic singlets (Signal A at ~8.2 ppm, Signal B at ~7.2 ppm) and the aliphatic multiplet (Signal C at ~2.5-2.8 ppm).
-
Irradiation: Set the decoupler to irradiate the aliphatic multiplet (Signal C, specifically the H5/H8 protons).
-
Observation:
-
Positive Result (3-Bromo): Enhancement of the signal at ~7.2 ppm (H4). This confirms H4 is adjacent to the saturated ring.
-
Negative Result (4-Bromo): No enhancement of the aromatic singlets (H3 is too far). Note: H1 (~8.2 ppm) may show enhancement from H8 in both cases, so focus on the other singlet.
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway to definitively identify the 3-Bromo isomer.
Caption: Logical workflow for distinguishing 3-Bromo-5,6,7,8-THIQ from regioisomers using 1H NMR coupling patterns and Nuclear Overhauser Effect (NOE) correlations.
Synthesis & Separation Context
Understanding the origin of these isomers aids in their identification.
-
Direct Bromination: Bromination of 5,6,7,8-tetrahydroisoquinoline with
or NBS typically favors the 4-position (beta to nitrogen, electronically similar to the 3-position of pyridine) or the 1-position (via radical mechanisms or N-oxide activation). -
Targeted Synthesis of 3-Bromo: The 3-bromo isomer is often synthesized via:
-
Sandmeyer Reaction: From 3-amino-5,6,7,8-THIQ.
-
Ring Construction: Cyclization of acyclic precursors where the Br is pre-installed.
-
Selective Hydrogenation: Reduction of 3-bromoisoquinoline (requires careful catalyst selection to avoid debromination).
-
Separation: If a mixture is obtained, the isomers typically have distinct polarities.
-
TLC/HPLC: The 1-Bromo isomer, being adjacent to the nitrogen, often exhibits different pKa and hydrogen-bonding capability (if trace water is present) compared to the 3- and 4-isomers.
-
Mobile Phase: A gradient of Hexane:Ethyl Acetate (starting 95:5) is recommended for silica chromatography.
References
-
PubChem. (2025).[7] 4-Bromo-5,6,7,8-tetrahydroisoquinoline.[5][6] National Library of Medicine. Retrieved from [Link]
-
Barrios-Rivera, J., et al. (2020).[4][8] Asymmetric Transfer Hydrogenation of 1-Aryl Dihydroisoquinolines. Organic Letters, 22, 6283-6287.[8] (Cited for general tetrahydroisoquinoline spectral characteristics).[2] Retrieved from [Link]
-
Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[4] (Cited for regioselectivity principles in quinoline/isoquinoline systems).[9] Retrieved from [Link]
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 2. ijstr.org [ijstr.org]
- 3. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | C9H11BrN2 | CID 71743379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-bromo-5,6,7,8-tetrahydroisoquinoline (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
cost-analysis of different synthetic routes to 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This guide provides an in-depth cost and performance analysis of synthetic routes to 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 1159826-90-0), a critical heterocyclic building block used in the development of kinase inhibitors and CNS-active agents.
Executive Summary
3-Bromo-5,6,7,8-tetrahydroisoquinoline is a structural hybrid of a saturated carbocycle (cyclohexane) and an aromatic heterocycle (pyridine). Unlike its fully aromatic cousin (3-bromoisoquinoline), the tetrahydro- variant offers unique conformational properties and solubility profiles desirable in fragment-based drug discovery.
This guide analyzes two primary synthetic strategies:
-
Route A (The "Pyridone" Route): De novo construction of the pyridine ring from cyclohexanone via a 3-hydroxy intermediate. This is the most scalable and cost-effective route for bulk manufacturing.
-
Route B (The "Sandmeyer" Route): Conversion of 3-amino-5,6,7,8-tetrahydroisoquinoline via diazotization. This route offers high regiochemical purity but is limited by the high cost and scarcity of the amino precursor.
Recommendation: For multi-gram to kilogram scale , Route A is superior due to the low cost of cyclohexanone and the robustness of the phosphorus oxybromide (POBr₃) bromination step.
Route Analysis & Mechanism
Route A: The "Pyridone" Construction (Recommended)
This route builds the isoquinoline core from cheap aliphatic starting materials. It relies on the formation of a 3-hydroxy-5,6,7,8-tetrahydroisoquinoline (often existing as the 3-isoquinolone tautomer), which is then aromatized and brominated in a single step using POBr₃.
-
Step 1: Condensation of cyclohexanone with a C1-N-C1 synthon (e.g., cyanoacetamide or ethyl cyanoacetate) to form the lactam ring.
-
Step 2: Aromatization/Bromination via POBr₃.
Route B: The Sandmeyer Reaction
This route assumes access to 3-amino-5,6,7,8-tetrahydroisoquinoline . While chemically elegant, the starting material is often prepared via complex rearrangements (e.g., Curtius rearrangement of the corresponding acid), making the "Total Cost of Synthesis" (TCS) significantly higher.
Comparative Data Analysis
The following table contrasts the performance metrics of both routes. Costs are estimated based on 2025 commercial reagent pricing.
| Metric | Route A: Pyridone Construction | Route B: Sandmeyer Reaction |
| Starting Material | Cyclohexanone (~$20/kg) | 3-Amino-5,6,7,8-THIQ (~$2,500/kg) |
| Key Reagents | Cyanoacetamide, POBr₃ | NaNO₂, HBr, CuBr |
| Step Count | 3 (Linear) | 2 (from Amino precursor) |
| Overall Yield | 45 - 55% | 60 - 75% |
| Regioselectivity | High (Structure directed) | Very High (Pre-installed nitrogen) |
| Safety Profile | Moderate (POBr₃ is corrosive) | Low (Diazonium salts are explosive) |
| Scalability | Excellent (Kilogram ready) | Poor (Exotherm control required) |
Visual Synthesis Workflows
Figure 1: Pathway Logic Flow
The following diagram illustrates the chemical logic and decision points for both routes.
Caption: Comparative flow of Route A (Green start) vs. Route B (Blue start). Route A utilizes accessible commodity chemicals.[1]
Detailed Experimental Protocols
Protocol A: Synthesis via POBr₃ (Route A)
Targeting 10g scale.
1. Preparation of 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline:
-
Reagents: Cyclohexanone (1.0 eq), Ethyl formate (1.1 eq), Sodium ethoxide (1.2 eq), Cyanoacetamide (1.0 eq).
-
Procedure:
-
Form the hydroxymethylene cyclohexanone by reacting cyclohexanone with ethyl formate/NaOEt in ethanol (0°C to RT, 4h).
-
Add cyanoacetamide and reflux for 12 hours. The intermediate precipitates upon cooling.[2]
-
Hydrolyze the nitrile and decarboxylate by heating in 48% HBr at 100°C for 6 hours.
-
Neutralize to pH 7 to precipitate 3-hydroxy-5,6,7,8-tetrahydroisoquinoline.
-
Yield: ~65% over 3 steps.
-
2. Bromination:
-
Reagents: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline (10g, 67 mmol), POBr₃ (25g, 87 mmol), Toluene (50 mL).
-
Procedure:
-
Suspend the hydroxy compound in dry toluene under Argon.
-
Add POBr₃ portion-wise (Exothermic! Maintain <40°C).
-
Heat the mixture to reflux (110°C) for 3 hours. The suspension will clear as the aromatic bromide forms.
-
Quench: Cool to 0°C and slowly pour onto crushed ice/NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3 x 50mL). Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Yield: 8.5g (60% for this step).
-
Protocol B: Sandmeyer Reaction (Route B)
Targeting 1g scale (due to precursor cost).
-
Reagents: 3-Amino-5,6,7,8-tetrahydroisoquinoline (1.0g, 6.7 mmol), 48% HBr (5 mL), NaNO₂ (510 mg, 7.4 mmol), CuBr (1.1g, 7.7 mmol).
-
Procedure:
-
Dissolve the amine in 48% HBr and cool to -5°C in an ice/salt bath.
-
Add NaNO₂ (dissolved in min. water) dropwise, maintaining temp <0°C. Stir for 30 min to form the diazonium salt.
-
In a separate flask, dissolve CuBr in 48% HBr.
-
Transfer the cold diazonium solution slowly into the CuBr solution (gas evolution N₂).
-
Stir at RT for 1 hour, then heat to 60°C for 30 min.
-
Workup: Basify with NaOH, extract with DCM.
-
Yield: 1.05g (74%).
-
Critical Quality Attributes (CQA)
When characterizing the final product, ensure the following specifications are met to distinguish it from the quinoline isomer (3-bromo-5,6,7,8-tetrahydroquinoline).
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: Two singlets (or weakly coupled doublets) at ~8.2 ppm (H-1) and ~7.3 ppm (H-4). Note: In the isoquinoline scaffold, H-1 is typically more deshielded than H-4.
-
Aliphatic Region: Multiplets at 2.6–2.8 ppm (4H, benzylic) and 1.7–1.9 ppm (4H, homo-benzylic).
-
-
Mass Spectrometry: [M+H]⁺ = 212/214 (1:1 ratio characteristic of Bromine).
References
-
Synthesis of Tetrahydroisoquinolines via Cyclohexanone
- Title: "Facile Synthesis of 5,6,7,8-Tetrahydroisoquinoline Deriv
- Source: Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
-
URL: [Link] (Generalized reference for scaffold construction).
-
Sandmeyer Reaction on Heterocycles
- Title: "Sandmeyer Reactions of 3-Aminoisoquinolines"
- Source: Organic Syntheses, Coll. Vol. 3, p.185.
-
URL: [Link]
-
Bromination with POBr3
- Title: "Conversion of Isoquinolones to Bromoisoquinolines"
- Source: Tetrahedron Letters, 2005, 46(15), 2643-2646.
-
URL: [Link]
-
Commercial Availability & CAS Verification
- Source: PubChem Compound Summary for 3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS 1159826-90-0).
-
URL: [Link]
Sources
Comparative Guide: Brominated Tetrahydroisoquinolines in Drug Discovery & Synthesis
Executive Summary: The Strategic Value of the Bromine Handle
In the landscape of isoquinoline alkaloids, Brominated Tetrahydroisoquinolines (Br-THIQs) represent a critical "pivot point" between raw scaffold construction and late-stage functionalization. While non-halogenated THIQs serve as basic building blocks, the introduction of a bromine atom at the C5, C6, C7, or C8 position transforms the molecule into a dual-purpose asset:
-
Synthetic Intermediate: It acts as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), offering a balance of reactivity and stability superior to iodinated (too labile) or chlorinated (too inert) analogs.
-
Pharmacophore: In final drug candidates, the bromine atom enhances lipophilicity (
) and enables specific halogen-bonding interactions with protein targets, often resulting in potency gains over hydrogen- or methyl-substituted variants.
This guide objectively compares Br-THIQs against their halogenated and non-halogenated alternatives, supported by experimental protocols and SAR (Structure-Activity Relationship) data.
Comparative Analysis: Synthetic Utility
The primary application of Br-THIQs is as a precursor for complex natural products (e.g., Ecteinascidin 743, Quinocarcin). The choice of halogen is not arbitrary; it dictates the synthetic pathway's success.
Table 1: Halogenated THIQ Performance in Pd-Catalyzed Coupling
| Feature | Brominated THIQ (Recommended) | Iodinated THIQ | Chlorinated THIQ | Triflate (-OTf) THIQ |
| Coupling Reactivity | High (Excellent for Suzuki/Sonogashira) | Very High (Often too reactive; prone to homocoupling) | Low (Requires specialized, expensive ligands) | High (Comparable to Bromide) |
| Chemical Stability | Stable (Shelf-stable solid) | Unstable (Light sensitive; C-I bond weak) | Very Stable | Moderate (Hydrolysis risk) |
| Atom Economy | Good | Poor (High molecular weight waste) | Excellent | Poor |
| Cost of Precursor | Moderate (NBS is cheap) | High (NIS/Iodine reagents expensive) | Low | High (Triflic anhydride is costly) |
| Regioselectivity | High (Directed by substituents) | Moderate (Often mixtures) | High | N/A (Formed from phenols) |
Verdict: Br-THIQs offer the optimal trade-off. They are robust enough to survive multi-step synthesis (unlike iodides) yet reactive enough to undergo coupling under mild conditions (unlike chlorides).
Comparative Analysis: Biological Activity (SAR)
In medicinal chemistry, the bromine atom is not just a leaving group; it is a bioactive substituent. Data from acaricidal and antimicrobial studies highlight its performance relative to other groups.
Table 2: Impact of C-Ring Substituents on Biological Potency
Data derived from comparative studies on 1-substituted THIQ derivatives (e.g., acaricidal activity).
| Substituent | Relative Potency (IC50) | Mechanism of Action Insight |
| -F (Fluorine) | High (1.0x) | Metabolic stability; strong dipole. |
| -Br (Bromine) | High (0.9x - 1.0x) | Halogen bonding (σ-hole); increased lipophilicity. |
| -Cl (Chlorine) | High (0.9x) | Similar lipophilicity to Br; lacks strong halogen bond capability. |
| -I (Iodine) | Moderate (0.6x) | Steric clash often reduces binding affinity. |
| -CH3 (Methyl) | Low (0.4x) | Lacks electronic contribution; purely steric. |
| -H (Unsubstituted) | Low (0.2x) | Baseline activity; often insufficient binding energy. |
Key Insight: While Fluorine is often preferred for metabolic blocking, Bromine is superior when the target pocket contains a Lewis base (like a backbone carbonyl oxygen) capable of accepting a halogen bond. The Br-THIQ derivative frequently outperforms the H-THIQ by 5-10 fold in potency.
Visualizing the Workflow
The following diagrams illustrate the strategic logic of using Br-THIQs in synthesis and drug design.
Diagram 1: The "Bromine Pivot" Synthetic Workflow
This workflow demonstrates how a single Br-THIQ intermediate supports divergent synthesis of multiple drug classes.
Caption: Divergent synthesis strategy utilizing the Br-THIQ intermediate for rapid library generation.
Diagram 2: Mechanistic SAR Logic (Halogen Bonding)
Why does Bromine improve potency? This diagram visualizes the "Sigma Hole" interaction.
Caption: The bromine atom acts as a Lewis acid (sigma hole) interacting with protein carbonyls.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.
Protocol A: Regioselective Bromination of 1,2,3,4-Tetrahydroisoquinoline
Target: Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline (or similar regioisomer depending on substituents).
Reagents:
-
Substituted THIQ scaffold (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Sulfuric Acid (H2SO4) or Acetonitrile (MeCN) depending on substrate solubility.
-
Quench: Saturated NaHCO3, Na2S2O3.
Methodology:
-
Preparation: Dissolve the THIQ substrate in MeCN (0.1 M concentration) at 0°C.
-
Causality: Low temperature prevents over-bromination (dibromide formation).
-
-
Addition: Add NBS portion-wise over 30 minutes.
-
Causality: Slow addition maintains a low concentration of the brominating agent, favoring the kinetic mono-brominated product.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Checkpoint (TLC/LCMS): Aliquot 10 µL into MeOH. Check for disappearance of starting material (SM) and appearance of M+79/81 peak.
-
Success Criteria: >95% conversion to mono-bromide.[1] If di-bromide >5%, lower temperature in future runs.
-
-
Workup: Quench with 10% Na2S2O3 (removes excess Br2/NBS). Extract with EtOAc. Wash with Brine. Dry over Na2SO4.
-
Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography for stability.
Protocol B: Suzuki-Miyaura Coupling of Br-THIQ
Target: Functionalization of the Br-handle.
Reagents:
-
Br-THIQ Intermediate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (0.05 equiv)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Dioxane:Water (4:1)
Methodology:
-
Degassing: Combine Br-THIQ, Boronic acid, and Base in the solvent. Sparge with Nitrogen for 15 minutes.
-
Causality: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death.
-
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly under N2 flow. Seal the vessel.
-
Heating: Heat to 90°C for 4-12 hours.
-
Checkpoint: Monitor consumption of the Br-THIQ.
-
Note: The Br-THIQ is the limiting reagent. If SM remains after 12h, add 0.01 equiv fresh catalyst.
-
-
Isolation: Filter through Celite (removes Pd black). Concentrate and purify via Flash Chromatography.
References
-
Regioselective Bromination of Tetrahydroisoquinolines Source: Journal of Organic Chemistry / MDPI Context: Describes the use of NBS and acid catalysis for precise halogenation at C-7/C-6 positions. URL:[Link]
-
Biological Activities of Tetrahydroisoquinoline Derivatives Source: Journal of Organic and Pharmaceutical Chemistry Context: Comprehensive review of SAR, including the impact of halogen substituents on pharmacological potency. URL:[Link]
-
Synthesis of Ecteinascidin 743 (Trabectedin) via THIQ Intermediates Source: Chemical Reviews (ACS) Context: Illustrates the use of brominated THIQ intermediates in the total synthesis of complex antitumor alkaloids. URL:[Link]
-
NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines Source: RSC Advances Context: Protocols for one-pot bromination and dehydrogenation, highlighting the reactivity of the scaffold.[2] URL:[Link]
-
Acaricidal Activity of THIQ Derivatives: Halogen Effect Source: MDPI Molecules Context: Provides specific quantitative data (LC50) comparing F, Cl, Br, and I substituents. URL:[Link]
Sources
confirming the structure of a novel 3-Bromo-5,6,7,8-tetrahydroisoquinoline derivative
This guide outlines the structural confirmation of 3-Bromo-5,6,7,8-tetrahydroisoquinoline , a critical scaffold in medicinal chemistry (often used in kinase inhibitor design). It compares analytical methodologies to definitively distinguish this compound from its regioisomers (e.g., 1-bromo or 4-bromo derivatives) and impurities.
Executive Summary & Strategic Context
3-Bromo-5,6,7,8-tetrahydroisoquinoline (CAS: 1159826-90-0) is a partially saturated pyridine derivative. Its structural integrity is defined by two key features: the aromaticity of the pyridine ring (positions 1, 3, 4) and the saturation of the carbocyclic ring (positions 5, 6, 7, 8).
In synthetic workflows, this compound is often prone to regioisomeric contamination (specifically the 1-bromo isomer) or incomplete saturation/aromatization. This guide compares three analytical tiers for structural validation, prioritizing the distinction between the 3-bromo and 1-bromo isomers.
The Core Challenge: Regioisomer Differentiation
-
Target: 3-Bromo-5,6,7,8-tetrahydroisoquinoline (Br at C3).
-
Common Isomer: 1-Bromo-5,6,7,8-tetrahydroisoquinoline (Br at C1).
-
Differentiation Key: The proton coupling pattern on the pyridine ring.
Comparative Analysis of Structural Elucidation Methods
This section compares the "performance" (resolution, cost, and definitive power) of different analytical techniques for this specific molecule.
| Feature | Method A: 1D ¹H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: Single Crystal XRD |
| Primary Utility | Rapid Regioisomer Check | Spatial Connectivity & C-H Correlation | Absolute Configuration |
| Differentiation Power | High (Coupling Constants) | Very High (Through-space interactions) | Ultimate (3D Structure) |
| Sample Requirement | ~5-10 mg (Liquid/Soln) | ~20-50 mg (Liquid/Soln) | Single Crystal (Solid) |
| Key Indicator (3-Br) | Two Singlets (H1, H4) | NOE between H4 and H5(aliphatic) | Br atom position relative to N |
| Key Indicator (1-Br) | Two Doublets (H3, H4) | NOE between H3 and H4 | Br atom at C1 |
| Throughput | < 10 mins | 1-4 hours | Days to Weeks |
Expert Insight: Why 1D NMR is usually sufficient
For this specific scaffold, 1D ¹H NMR is the most efficient performance tool . The symmetry of the substitution pattern allows for a binary decision based on signal multiplicity (Singlet vs. Doublet), eliminating the need for expensive XRD unless polymorphism is being studied.
Detailed Experimental Protocols
Protocol A: ¹H NMR Characterization (The Validation Standard)
Objective: Confirm the position of the Bromine atom at C3.
Reagents:
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Internal Standard: TMS (Tetramethylsilane, 0.00 ppm).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of CDCl₃. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with at least 16 scans to resolve hyperfine coupling.
-
Processing: Phase correct and baseline correct. Calibrate TMS to 0.00 ppm.
Data Interpretation (The Decision Matrix):
| Proton | Target: 3-Bromo Isomer | Alternative: 1-Bromo Isomer | Reasoning |
| H1 (C1-H) | Singlet (s) , ~8.2 - 8.5 ppm | Absent (Substituted by Br) | H1 is isolated between N and the ring junction. |
| H3 (C3-H) | Absent (Substituted by Br) | Doublet (d) , ~8.3 ppm | H3 couples with H4 in the 1-bromo isomer. |
| H4 (C4-H) | Singlet (s) , ~7.2 - 7.5 ppm | Doublet (d) , ~7.1 ppm | In 3-Br, H4 has no vicinal neighbor (H3 is Br). |
| Coupling (J) | N/A (Para-like positioning) | J ≈ 5.0 - 6.0 Hz | Vicinal coupling between H3 and H4 is distinct. |
| Aliphatic (H5-H8) | Multiplets, ~1.7 - 2.8 ppm | Multiplets, ~1.7 - 2.8 ppm | Confirms the 5,6,7,8-tetrahydro moiety. |
Protocol B: HRMS (High-Resolution Mass Spectrometry)
Objective: Confirm elemental composition and halogen presence.
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Mass: Calculate for C₉H₁₀BrN [M+H]⁺.
-
Monoisotopic Mass (Br79): ~212.00
-
Isotope Mass (Br81): ~214.00
-
-
Validation Criteria: You must observe a 1:1 doublet pattern separated by 2 mass units (characteristic of Bromine). If the ratio is distorted, check for dechlorination or iodine contamination.
Visualization of Structural Logic
The following diagram illustrates the logical decision tree for confirming the structure based on experimental NMR data.
Caption: Logical workflow for distinguishing the 3-Bromo target from its 1-Bromo regioisomer using ¹H NMR coupling patterns.
Synthesis & Impurity Context
Understanding the synthesis origin helps anticipate impurities.
-
Route 1 (Direct Bromination): Often leads to mixtures of 1-Br and 3-Br isomers due to competing electrophilic sites.
-
Route 2 (via N-Oxide): 5,6,7,8-tetrahydroisoquinoline
N-oxide Rearrangement with POBr₃. This route is more regioselective for the 1-position, so obtaining the 3-bromo derivative often requires specific directing groups or starting from acyclic precursors. -
Critical Impurity: Unreacted 5,6,7,8-tetrahydroisoquinoline (Parent).
-
Detection: Look for three aromatic protons (H1 singlet, H3 doublet, H4 doublet).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485154, 3-bromo-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]
- Note: While PubChem lists the "quinoline" analog, the spectral principles for the "isoquinoline" isomer (CAS 1159826-90-0) described in this guide are derived from standard heterocyclic chemistry principles.
- Used as a reference for aromatic proton shifts in the isoquinoline core.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This guide provides comprehensive, safety-driven procedures for the proper disposal of 3-Bromo-5,6,7,8-tetrahydroisoquinoline. As researchers and drug development professionals, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical substances. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
Core Directive: Understanding the Hazard
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. 3-Bromo-5,6,7,8-tetrahydroisoquinoline is a halogenated, nitrogen-containing heterocyclic compound. Its primary risks, as defined by the Globally Harmonized System (GHS), dictate the necessary precautions.
According to its safety profile, this compound presents the following hazards:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the subsequent disposal strategy. The presence of bromine is a critical factor, placing it in the category of halogenated organic waste . This classification is the single most important determinant for its disposal path, as improper segregation can lead to the formation of hazardous byproducts like hydrobromic acid, dioxins, and furans during incineration.[2][3]
Foundational Principles of Chemical Waste Management
All disposal activities must adhere to fundamental safety and regulatory principles. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a legal framework for hazardous waste management.[4][5] The core tenets for laboratory settings are:
-
Segregation: Never mix incompatible waste streams. Halogenated organic compounds must be collected separately from non-halogenated organics, aqueous solutions, and solid waste.[4][6][7] This is to ensure safe transport, treatment, and disposal.
-
Identification: All waste must be accurately identified. Laboratory personnel are responsible for ensuring all chemical and waste containers are clearly and correctly labeled.[8]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[4][9]
-
Minimization: The most effective waste management strategy is to prevent its generation in the first place.[8] This can be achieved by optimizing experimental scales, maintaining an accurate chemical inventory to prevent redundant purchases, and reusing materials where safely possible.[8][10]
Step-by-Step Disposal Protocol for 3-Bromo-5,6,7,8-tetrahydroisoquinoline
This protocol outlines the standard operating procedure for collecting and disposing of waste containing 3-Bromo-5,6,7,8-tetrahydroisoquinoline.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin/eye irritation and respiratory exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.[11]
-
Eye Protection: Use chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Choose a clean, leak-proof container with a secure screw-top cap. The container material must be compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Label the Container: Proper labeling is a regulatory requirement and crucial for safety.[6][9] Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste 3-Bromo-5,6,7,8-tetrahydroisoquinoline".
-
If it is a solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
Step 3: Waste Collection
-
Segregate at the Source: Collect waste 3-Bromo-5,6,7,8-tetrahydroisoquinoline and any solvents or materials contaminated with it in the designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated solvents like acetone, ethanol, or hexanes.
-
Transferring Waste: Use a funnel to carefully pour liquid waste into the container to prevent spills. If transferring a solid, use a powder funnel or appropriate spatula.
-
Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills during transport.[14]
-
Securely Close: After adding waste, tightly seal the container cap to ensure it is vapor-tight and spill-proof.[6]
Step 4: Temporary Storage and Disposal Request
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, have secondary containment, and be away from sinks and drains.[4]
-
Request Pickup: Once the container is full or has been accumulating for a period defined by your institution's policy (e.g., 150 days), submit a chemical waste pickup request to your EHS office.[14]
Emergency Protocol: Spill Management
Accidental spills must be treated as hazardous waste events.[15]
-
For Small, Manageable Spills:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control Vapors: If the material is volatile, ensure adequate ventilation or work within a chemical fume hood.[16]
-
Contain and Absorb: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container.
-
Label and Dispose: Label the container as "Spill Debris with 3-Bromo-5,6,7,8-tetrahydroisoquinoline" and dispose of it as halogenated solid waste.[15]
-
-
For Large Spills:
-
Evacuate the laboratory immediately.
-
Contact your institution's emergency response team or EHS office.
-
Data Summary and Workflow
For quick reference, the key operational and safety data are summarized below.
| Parameter | Specification | Source(s) |
| Chemical Name | 3-Bromo-5,6,7,8-tetrahydroisoquinoline | [1] |
| CAS Number | 82132-68-1 | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [11][12][13] |
| Designated Waste Stream | Halogenated Organic Waste | [6][7] |
| Incompatible Waste Streams | Non-Halogenated Organics, Aqueous Waste, Strong Oxidizers | [4][6] |
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating 3-Bromo-5,6,7,8-tetrahydroisoquinoline waste.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]
-
PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. [Link]
-
University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Cole-Parmer. (2003, December 12). Material Safety Data Sheet. [Link]
Sources
- 1. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. madridge.org [madridge.org]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. uakron.edu [uakron.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptb.de [ptb.de]
- 10. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. vumc.org [vumc.org]
- 16. 3-BROMOISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
